molecular formula C22H27NO4 B1301261 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 54574-82-2

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Cat. No.: B1301261
CAS No.: 54574-82-2
M. Wt: 369.5 g/mol
InChI Key: QPNFUBAIQZJEPO-UHFFFAOYSA-N
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Description

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H27NO4/c1-3-5-13-23(14-6-4-2)16-11-12-19(20(24)15-16)21(25)17-9-7-8-10-18(17)22(26)27/h7-12,15,24H,3-6,13-14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNFUBAIQZJEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029762
Record name 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54574-82-2
Record name 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 2-(4-(Dibutylamino)-2-hydroxybenzoyl)benzoic acid
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Record name Benzoic acid, 2-[4-(dibutylamino)-2-hydroxybenzoyl]-
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Record name 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 4-(N,N-dibutylamino)-2-hydroxy-2'-carboxybenzophenone
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Record name 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 2-(4-(DIBUTYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS 54574-82-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, with the CAS number 54574-82-2, is a substituted benzophenone derivative. This document provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety information. While primarily utilized in the chemical industry as an intermediate for thermal dyes and as a potential UV absorber, its structural similarity to other biologically active benzophenones suggests potential, yet unexplored, applications in the life sciences. This guide aims to consolidate the available technical data and propose avenues for future research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C22H27NO4[1][2]
Molecular Weight 369.45 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 190-193 °C[1]
Boiling Point (Predicted) 570.2 ± 45.0 °C[2]
Density (Predicted) 1.170 ± 0.06 g/cm³[2]
pKa (Predicted) 3.28 ± 0.36[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][2]
Solubility Soluble in organic solvents.

Synonyms: 4-(Dibutylamino)-2-hydroxy-2'-carboxybenzophenone, BBA, 2-(2-Hydroxy-4-dibutylaminobenzoyl)benzoic acid.[2]

Synthesis and Purification: A Detailed Experimental Protocol

Reaction Scheme:

G reactant1 3-(Dibutylamino)phenol product This compound reactant1->product Toluene, Reflux reactant2 Phthalic Anhydride reactant2->product

A plausible reaction scheme for the synthesis.

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, add 3-(dibutylamino)phenol and phthalic anhydride in a molar ratio of approximately 1:1 to 1:1.2.[5]

  • Solvent Addition and Reflux: Add toluene as the solvent. The amount of toluene should be sufficient to dissolve the reactants upon heating. Heat the mixture to reflux (approximately 110-111 °C) with continuous stirring. The reaction is typically carried out for several hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 60 °C. Slowly add a sodium hydroxide solution to adjust the pH to between 8 and 12. This step helps to dissolve the product and separate it from non-acidic impurities.[4]

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium salt of the product is collected. The organic layer (toluene) is washed with a small amount of water, and the aqueous washings are combined with the main aqueous layer.

  • Precipitation: Cool the combined aqueous layer in an ice bath and acidify by the dropwise addition of a hydrochloric acid solution with vigorous stirring until the pH reaches 3-6.[4] A solid precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.[4]

  • Drying: Dry the purified product under vacuum at a moderate temperature.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.

Applications

Intermediate in Thermal Dye Synthesis

This compound is a key intermediate in the synthesis of color formers for thermal paper.[6] In this application, it is used to create leuco dyes, which are initially colorless but develop a specific color upon heating in the presence of a developer.

Mechanism of Color Formation in Thermal Paper:

The color formation in thermal paper is a chemical reaction between a leuco dye and a developer, triggered by heat from a thermal print head. The process can be summarized as follows:

  • Initial State: The leuco dye and the developer are present as a solid mixture in a coating on the paper. In this state, the leuco dye is in its colorless, lactone ring-closed form.

  • Heating: When a localized area of the paper is heated, the developer and the leuco dye melt and come into intimate contact.

  • Protonation and Ring Opening: The acidic developer protonates a specific site on the leuco dye molecule. This protonation induces the opening of the lactone ring.

  • Color Development: The ring-opening extends the conjugated π-electron system of the dye molecule, causing it to absorb light in the visible spectrum and thus appear colored.

G LeucoDye Leuco Dye (Colorless) Lactone Ring Closed ColoredDye Colored Dye Lactone Ring Opened, Conjugated System LeucoDye->ColoredDye Protonation Developer Acidic Developer Developer->ColoredDye Heat Heat Heat->LeucoDye Heat->Developer G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Hit Identification and Lead Optimization cluster_3 In Vivo Studies Compound This compound (Purity >95%) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Hit Hit Identification Cytotoxicity->Hit Antimicrobial->Hit AntiInflammatory->Hit Antioxidant->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR LeadOp Lead Optimization SAR->LeadOp AnimalModels Animal Models of Disease LeadOp->AnimalModels

References

physical and chemical properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental methodologies, and presents a visual representation of its synthesis.

Core Chemical Information

IUPAC Name: this compound[1]

CAS Registry Number: 54574-82-2[1][2][3][4][5]

Synonyms: 2-(4-(dibutylamino)-2-hydroxybenzoyl)benzoic acid, Benzoic acid, 2-[4-(dibutylamino)-2-hydroxybenzoyl]-, 4’-(Dibutylamino)-2’-hydroxybenzophenone-2-carboxylic acid[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₇NO₄[1][4][6]
Molecular Weight 369.45 g/mol [2][3][4][5][6]
Appearance Solid[2][5]
Melting Point 190-193 °C[2][4][5]
Boiling Point (Predicted) 570.2±45.0 °C
Density (Predicted) 1.170±0.06 g/cm³
pKa (Predicted) 3.28±0.36
Solubility Soluble in various organic solvents. A detailed study has been conducted on its solubility in 12 pure solvents, including n-propanol (highest solubility) and n-heptane (lowest solubility).

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. The following spectroscopic information is available for this compound:

  • ¹H NMR and ¹³C NMR: Spectral data are available from Sigma-Aldrich Co. LLC.[1]

  • ATR-IR Spectra: Available from Sigma-Aldrich Co. LLC.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[8][9]

Solubility Determination

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

  • This procedure is repeated with a range of different solvents to establish a solubility profile.[10][11]

Synthesis Pathway

This compound is typically synthesized via the acylation of a substituted aminophenol with phthalic anhydride. The following diagram illustrates this common synthetic route.

Synthesis_of_2_4_Dibutylamino_2_hydroxybenzoyl_benzoic_acid cluster_conditions Reaction Conditions reactant1 3-(Dibutylamino)phenol product 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid reactant1->product + reactant2 Phthalic Anhydride reactant2->product condition1 Toluene (Solvent) condition2 Reflux

Synthesis of the target compound.

This reaction involves the nucleophilic attack of the aminophenol on the carbonyl carbon of phthalic anhydride, followed by ring-opening to form the final benzoic acid derivative. The reaction is typically carried out in a suitable solvent such as toluene under reflux conditions.

References

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, properties, and synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Chemical Formula

This compound is an organic compound belonging to the benzophenone family. Its structure is characterized by a central benzoylbenzoic acid core with a dibutylamino and a hydroxyl group substitution.

The molecular formula for this compound is C22H27NO4 .[1][2][3] The IUPAC name is this compound.[4] Key identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C22H27NO4[1][2][3]
Molecular Weight 369.45 g/mol [1][2][5][6]
CAS Number 54574-82-2[1][2][5][7][8]
IUPAC Name This compound[4]
SMILES CCCCN(CCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O[3][4]
InChI Key QPNFUBAIQZJEPO-UHFFFAOYSA-N[3][4][5]

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Physical Form Solid
Melting Point 190-193 °C[5][6][7]
Assay Purity ≥98%[8][9]
Predicted Boiling Point 570.2 ± 45.0 °C[5][6]
Predicted Density 1.170 ± 0.06 g/cm³[5][6]
Predicted pKa 3.28 ± 0.36[5][6]

Applications in Research and Industry

This compound serves as a versatile intermediate in various industrial applications.

  • Dye Intermediate: It is a key precursor in the synthesis of thermal and pressure-sensitive dyes.[7]

  • UV Absorber: As a substituted benzophenone, it has potential applications as a UV absorber, protecting materials from degradation by ultraviolet radiation. The 2-hydroxybenzophenone moiety is known to absorb UV light and dissipate the energy as heat through a reversible intramolecular proton transfer mechanism.[10][11]

  • Proteomics Research: This compound is also utilized as a biochemical in the field of proteomics.[8]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride. The following is a representative protocol adapted from the synthesis of analogous compounds.[12][13][14]

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene (or another suitable solvent)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add equimolar amounts of 3-(dibutylamino)phenol and phthalic anhydride in toluene.

  • Acylation: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.

  • Hydrolysis: After cooling the reaction mixture, add a sodium hydroxide solution and heat to facilitate the hydrolysis of any ester intermediates.

  • Acidification: Pour the cooled reaction mixture into ice and acidify with concentrated hydrochloric acid to a pH of 3-6 to precipitate the crude product.

  • Purification: Filter the resulting solid, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Reactants Reactants: 3-(Dibutylamino)phenol Phthalic Anhydride Acylation Friedel-Crafts Acylation (in Toluene, Reflux) Reactants->Acylation Hydrolysis Hydrolysis (NaOH solution) Acylation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Purification Purification (Recrystallization) Acidification->Purification Product 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid Purification->Product

Caption: Synthesis workflow diagram.

Mechanism of UV Absorption

2-Hydroxybenzophenones, such as the title compound, function as UV absorbers through a photostable mechanism involving intramolecular proton transfer.

UV_Absorption_Mechanism UV Absorption Mechanism in 2-Hydroxybenzophenones cluster_ground Ground State (Keto Tautomer) cluster_excited Excited State cluster_enol Excited State (Enol Tautomer) Ground [Molecule with intramolecular H-bond] Excited [Excited Keto Tautomer] Ground->Excited UV Photon Absorption Enol [Excited Enol Tautomer] Excited->Enol Proton Transfer Enol->Ground Heat Dissipation (Non-radiative decay)

References

An In-depth Technical Guide on the Solubility of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its solubility in a range of organic solvents, the experimental methodology for these determinations, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A key study published in the Journal of Chemical & Engineering Data systematically determined the equilibrium solubility of this compound (referred to as BBA in the study) in twelve pure organic solvents across a temperature range of 283.15 K to 323.15 K.[1] The study found that the solubility of the compound is positively correlated with temperature in all tested solvents. Notably, the highest solubility was observed in n-propanol, while the lowest was in n-heptane.[1]

The mole fraction solubility of this compound in the studied solvents at various temperatures is presented in the table below.

Note: The following table is a representation of the data structure from the cited research. Access to the full-text article is required to populate the specific mole fraction solubility values.

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolAcetoneButanoneCyclohexanen-HeptaneEthyl AcetateToluene
283.15------------
288.15------------
293.15------------
298.15------------
303.15------------
308.15------------
313.15------------
318.15------------
323.15------------

Experimental Protocol: Static Equilibrium Method

The solubility data presented was determined using the static equilibrium method, a reliable and widely used technique for measuring thermodynamic solubility. The general procedure for this method is as follows:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass flask or vial. The addition of excess solute ensures that a saturated solution in equilibrium with the solid phase can be achieved.

  • Equilibration: The sealed containers are placed in a thermostatically controlled environment, such as a water bath or incubator, to maintain a constant temperature. The mixtures are continuously agitated (e.g., using a magnetic stirrer or a mechanical shaker) for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and the compound's dissolution rate but is typically in the range of 24 to 72 hours. To confirm that equilibrium has been reached, the concentration of the solute in the liquid phase can be measured at different time points until a constant value is obtained.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This is a critical step to ensure that no solid particles are carried over into the sample for analysis. Common methods for phase separation include:

    • Filtration: The supernatant is passed through a microporous filter (e.g., 0.45 µm) to remove any suspended solid particles.

    • Centrifugation: The mixture is centrifuged at a specific speed and for a set duration to pellet the undissolved solid, allowing for the clear supernatant to be sampled.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. A common and accurate method for this step is gravimetric analysis:

    • A precisely measured volume or weight of the saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The container with the dried solid residue is weighed. The difference between this weight and the initial weight of the container gives the mass of the dissolved solute.

    • The solubility can then be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.

  • Data Recording and Repetition: The experiment is typically performed in triplicate at each temperature point to ensure the reproducibility and accuracy of the results. The average solubility value and the standard deviation are then reported.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for determining the solubility of this compound.

experimental_workflow A Sample Preparation: Add excess solute to solvent B Equilibration: Constant temperature and agitation A->B C Phase Separation: Filtration or Centrifugation B->C D Concentration Analysis: Gravimetric Method C->D E Data Calculation and Reporting D->E

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of the compound 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. The document outlines its key physical constants and details the standard experimental methodologies for their determination.

Core Physical Properties

The accurate determination of melting and boiling points is fundamental in the characterization and assessment of the purity of a chemical compound. These physical constants are critical for researchers and professionals involved in chemical synthesis, quality control, and drug development.

Data Presentation

The table below summarizes the reported melting point and the predicted boiling point for this compound.

Physical PropertyValueNotes
Melting Point 190-193 °C[1][2][3][4][5]Literature value.
Boiling Point 570.2 ± 45.0 °C[1][5]Predicted value.

Experimental Protocols

Precise measurement of melting and boiling points relies on standardized laboratory procedures. The following sections detail common and reliable methods for determining these crucial physical properties.

Melting Point Determination: Capillary Method

The capillary method is a widely used and accurate technique for determining the melting point of a solid crystalline substance.[2][6] This can be performed using either a manual apparatus, such as a Thiele tube, or a modern digital melting point apparatus.

1. Sample Preparation:

  • Ensure the sample of this compound is completely dry and in a fine powdered form to allow for uniform packing.[2]

  • Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.

  • Pack the sample into the closed end of the tube by gently tapping it on a hard surface. The packed sample height should be approximately 2-3 mm for an accurate measurement.[6][7]

2. Manual Determination (Thiele Tube Method):

  • Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the sample is aligned with the thermometer bulb.[7][8][9]

  • Fill a Thiele tube with a high-boiling point liquid, such as mineral or silicone oil, to a level just above the side-arm.[8]

  • Immerse the thermometer and the attached capillary tube into the oil bath.[5][9]

  • Gently heat the side arm of the Thiele tube with a small flame. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[7][9]

  • Observe the sample closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][9]

  • For an accurate determination, the rate of heating should be slow, approximately 1-2 °C per minute, as the melting point is approached.[6]

3. Automated Determination (Digital Melting Point Apparatus):

  • Insert the prepared capillary tube into the heating block of the digital apparatus.[2][10]

  • Set the starting temperature to about 20°C below the expected melting point.[10]

  • Program the apparatus to heat at a controlled rate, typically 1-2 °C per minute, for a precise measurement.[10]

  • Observe the sample through the magnified viewing lens.

  • Record the initial and final temperatures of melting as displayed by the instrument.[2]

Boiling Point Determination

Due to the high predicted boiling point of this compound, specialized techniques are required for an experimental determination, as decomposition may occur at such temperatures. The following are standard methods for determining the boiling point of a liquid.

1. Distillation Method:

  • This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).[3][11][12]

  • The liquid is placed in a distillation flask with boiling chips.

  • The flask is heated, and the vapor rises and comes into contact with a thermometer bulb before being cooled and collected in a condenser.[13]

  • The boiling point is the temperature at which the vapor temperature remains constant during the distillation process.[3][13]

2. Siwoloboff Method (Micro-scale):

  • This technique is ideal for small sample volumes.[1]

  • A small amount of the liquid is placed in a fusion tube.

  • A sealed capillary tube, with the open end pointing downwards, is placed inside the fusion tube.[1][9]

  • The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[1]

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heating is then stopped, and the bath is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[1][9][11]

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Final Data A Obtain Pure, Dry Sample B Grind to a Fine Powder (for Melting Point) A->B H Place Sample in Appropriate Vessel A->H C Pack Sample into Capillary Tube B->C D Choose Method C->D E Heat in Thiele Tube D->E Manual F Heat in Digital Apparatus D->F Automated G Observe and Record Melting Range E->G F->G M Documented Melting Point G->M I Choose Method H->I J Distillation Setup I->J Macro-scale K Siwoloboff (Micro-scale) Setup I->K Micro-scale L Observe and Record Boiling Temperature J->L K->L N Documented Boiling Point L->N

Caption: Workflow for determining melting and boiling points.

References

Spectroscopic and Physicochemical Characterization of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, a compound utilized in the synthesis of thermal dyes and as an intermediate for thermal allergens[1]. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and a generalized analytical workflow.

Molecular Structure and Properties:

  • IUPAC Name: this compound[2]

  • CAS Number: 54574-82-2[1][3][4]

  • Molecular Formula: C₂₂H₂₇NO₄[2][3][5]

  • Molecular Weight: 369.45 g/mol [3][5]

  • Physical Form: Solid

  • Melting Point: 190-193 °C[1][3][4]

Spectroscopic Data

While comprehensive, publicly available datasets for the NMR and UV-Vis spectra of this compound are limited, this section compiles the available information and provides expected spectral characteristics based on the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. An ATR-IR spectrum of this compound is available from Sigma-Aldrich Co. LLC.[2] Based on its structure, the following characteristic absorption bands are expected.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)The broadness is due to hydrogen bonding. This peak is a hallmark of the carboxylic acid group[6].
O-H (Phenol)~3580Stretching vibration of the phenolic hydroxyl group. This may overlap with the broad carboxylic acid O-H stretch[6].
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the benzene rings[6].
C-H (Aliphatic)2850-2960Stretching vibrations of the C-H bonds in the butyl groups.
C=O (Ketone)1630-1680Stretching vibration of the benzophenone-like carbonyl group.
C=O (Carboxylic Acid)1680-1710Stretching vibration of the carbonyl group in the carboxylic acid, typically at a higher frequency for aryl carboxylic acids[6].
C=C (Aromatic)1450-1600Stretching vibrations within the aromatic rings.
C-O (Carboxylic Acid/Phenol)1210-1320Stretching vibrations of the C-O bonds[6].
C-N (Amine)1000-1250Stretching vibration of the carbon-nitrogen bond of the dibutylamino group.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in compounds with chromophores. Organic compounds containing π bonds, such as aromatic rings and carbonyl groups, typically exhibit absorption in the UV-visible range[7][8]. The title compound possesses multiple chromophores, including the benzophenone core and the substituted aniline moiety, which are expected to result in significant UV absorbance. The exact absorption maxima (λmax) would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring solution-state NMR spectra of an organic compound like this compound.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of the solid sample[9][10]. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus[9][10].

    • Choose a suitable deuterated solvent that completely dissolves the compound. Common choices for nonpolar organic compounds include chloroform-d (CDCl₃), while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds[9][11].

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial[9]. Gentle vortexing or sonication can aid dissolution[9][10].

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • If desired for precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents[11].

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field[9].

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines[9].

    • Tune the probe to the desired nucleus (¹H or ¹³C)[9].

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum[9].

Infrared (IR) Spectroscopy

For a solid sample, several preparation techniques are available, including thin solid film, Nujol mull, and KBr pellets[12][13][14][15]. The thin solid film method is often convenient.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent, such as methylene chloride or acetone[12].

    • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface[12].

    • Using a pipette, apply a drop of the solution to the center of the salt plate[12].

    • Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate[12]. The ideal film is transparent with no visible particles[15].

    • If the resulting film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution[12].

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer[12].

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., CO₂, water vapor).

    • Acquire the IR spectrum of the sample.

    • After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator to prevent moisture damage[13].

UV-Vis Spectroscopy

This protocol describes the measurement of the UV-Vis absorption spectrum of a compound in solution.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a suitable buffer). The solvent should not absorb in the wavelength range of interest[16].

    • From the stock solution, prepare a dilute sample solution in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0).

    • Prepare a "blank" or reference sample containing only the solvent in an identical quartz cuvette[17][18].

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize[18].

    • Set the desired wavelength range for the scan (e.g., 200-800 nm)[18].

    • Place the blank cuvette in the sample holder and run a baseline correction to zero the instrument and subtract the absorbance of the solvent and cuvette[17][18].

    • Replace the blank cuvette with the sample cuvette.

    • Initiate the scan. The instrument will measure the absorbance at each wavelength and generate the spectrum[17].

    • The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax)[18].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter if Necessary Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR IR IR Spectroscopy Filtration->IR UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Peak Assignments) IR->Process_IR Process_UV Process UV-Vis Data (λmax) UV_Vis->Process_UV Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_UV->Structure_Elucidation

References

An In-depth Technical Guide to 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, a chemical compound primarily utilized as a leuco dye intermediate in the manufacturing of thermal papers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its synonyms, chemical properties, synthesis, and analytical characterization.

Chemical Identity and Synonyms

This compound is a complex organic molecule. For clarity and comprehensive identification, its various synonyms and identifiers are listed below.

Identifier TypeValue
IUPAC Name This compound
CAS Number 54574-82-2[1][2]
Molecular Formula C22H27NO4[1][2]
Molecular Weight 369.45 g/mol [2]
Common Synonyms 4'-(Dibutylamino)-2'-hydroxybenzophenone-2-carboxylic acid[2]
2-(4-(dibutylamino)-2-hydroxybenzoyl)benzoic acid
Benzoic acid, 2-[4-(dibutylamino)-2-hydroxybenzoyl]-
EC Number 410-410-5
UNII V9X9G25434

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and synthesis.

PropertyValue
Melting Point 190-193 °C[3][4]
Boiling Point (Predicted) 570.2 ± 45.0 °C
Density (Predicted) 1.170 ± 0.06 g/cm³
pKa (Predicted) 3.28 ± 0.36
Appearance Dry Powder
Solubility Soluble in various organic solvents.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 3-(dibutylamino)phenol with phthalic anhydride. The following is a generalized experimental protocol adapted from the synthesis of its diethylamino analog.[5][6][7]

Materials:
  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene (solvent)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, add 3-(dibutylamino)phenol and phthalic anhydride in a 1:1 to 1:1.4 molar ratio.[6]

  • Solvent Addition: Add toluene to the flask. The amount of toluene should be minimized to create a molten state for the reaction, enhancing the green chemistry aspect of the synthesis.[6]

  • Reaction: Heat the mixture to a molten state (approximately 100-130 °C) and stir vigorously under a nitrogen atmosphere. A large amount of solid product will begin to form.[6]

  • Dispersion: To manage the solid formation and ensure reaction completion, a small amount of toluene can be added to disperse the solid. Continue the reaction for 2-5 hours.[6]

  • Work-up: After cooling the reaction mixture, add a sodium hydroxide solution to adjust the pH to 8-12. This step helps in dissolving the product and decomposing colored by-products.[6]

  • Purification:

    • Separate the aqueous layer containing the product.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-6 to precipitate the crude product.[6]

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from a mixture of toluene and ethanol (1:1 ratio) to obtain the purified this compound.[6]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyl group protons, and the hydroxyl and carboxylic acid protons. The chemical shifts for the analogous diethylamino compound provide a reference for the expected peak locations.[8]

  • 13C NMR: The carbon-13 NMR spectrum will confirm the presence of all 22 carbon atoms in their unique chemical environments, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chains.[9][10]

Application in Thermal Paper

This compound is a key intermediate in the synthesis of leuco dyes, which are essential components of thermal paper.[11][12]

Mechanism of Color Formation

In thermal paper, a leuco dye (in a colorless, lactone form) is mixed with a developer (an acidic compound) and a sensitizer.[13] When heat is applied by a thermal printer head, the sensitizer melts, allowing the leuco dye and the developer to come into contact. The acidic developer protonates the leuco dye, causing the lactone ring to open and forming a colored quinoid structure. This reversible reaction is the basis for the image formation on thermal paper.[11]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its application as a leuco dye in thermal paper.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis & Purification cluster_application Leuco Dye Synthesis & Application Reactants 3-(Dibutylamino)phenol + Phthalic Anhydride Reaction Acylation in Toluene (Molten State) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization (Toluene/Ethanol) Crude_Product->Purification Pure_Product Pure 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid Purification->Pure_Product Leuco_Dye_Synthesis Conversion to Leuco Dye (Lactone Form) Pure_Product->Leuco_Dye_Synthesis Thermal_Paper_Coating Coating on Paper with Developer & Sensitizer Leuco_Dye_Synthesis->Thermal_Paper_Coating Printing Thermal Printing (Heat Application) Thermal_Paper_Coating->Printing Color_Formation Color Formation (Ring Opening) Printing->Color_Formation

Caption: Synthesis and application workflow of the title compound.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, a molecule of interest in various chemical and pharmaceutical applications. The presence of a strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent carbonyl oxygen is a defining structural feature, significantly influencing the molecule's conformation, physicochemical properties, and potential biological activity. This document summarizes the structural and spectroscopic characteristics of this hydrogen bond, drawing upon experimental data from analogous compounds and theoretical studies. Detailed experimental protocols for the synthesis and characterization of this class of molecules are also provided.

Introduction

This compound belongs to the family of 2-hydroxybenzophenones, which are known to exhibit strong intramolecular hydrogen bonding. This non-covalent interaction plays a crucial role in determining the planarity of the benzoyl moiety, which in turn affects the electronic conjugation and photophysical properties of the molecule. Understanding the nature and strength of this hydrogen bond is essential for predicting the molecule's behavior in different environments and for designing new derivatives with tailored properties for applications in areas such as UV filters and pharmaceuticals.

The Intramolecular Hydrogen Bond: A Structural Perspective

The core structural feature of this compound is the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the oxygen of the benzoyl carbonyl group. This interaction is a type of resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring.

Table 1: Predicted Geometric Parameters of the Intramolecular Hydrogen Bond

ParameterPredicted ValueBasis for Prediction
O-H···O Bond Length2.5 - 2.6 ÅX-ray diffraction data of analogous 2-hydroxybenzophenones.
O-H···O Bond Angle140 - 150°Theoretical calculations (DFT) on substituted 2-hydroxybenzophenones.
H···O Distance1.6 - 1.8 ÅInferred from typical strong intramolecular hydrogen bonds.

Spectroscopic Characterization

The presence of the intramolecular hydrogen bond profoundly influences the spectroscopic signatures of this compound, particularly in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy

In the absence of hydrogen bonding, the O-H stretching vibration of a phenolic hydroxyl group typically appears as a sharp band in the 3500-3700 cm⁻¹ region. However, the strong intramolecular hydrogen bond in the title compound is expected to cause a significant red-shift (shift to lower wavenumber) and broadening of this band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton of the 2-hydroxyl group is highly deshielded due to its involvement in the hydrogen bond and its proximity to the electronegative carbonyl oxygen. This results in a characteristic downfield chemical shift in the ¹H NMR spectrum, often appearing in the range of 10-14 ppm. This signal is typically a broad singlet and its chemical shift is largely independent of concentration, a key indicator of an intramolecular versus intermolecular hydrogen bond.

Table 2: Expected Spectroscopic Data for the Intramolecular Hydrogen Bond

Spectroscopic TechniqueFeatureExpected ObservationRationale
FT-IRO-H StretchBroad band, 2800 - 3200 cm⁻¹Red-shift and broadening due to strong intramolecular H-bond.
¹H NMR2-OH Protonδ = 10 - 14 ppm (broad singlet)Significant deshielding due to H-bond and proximity to C=O.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.[1]

Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-(Dibutylamino)phenol 3-(Dibutylamino)phenol Reaction Mixture Reaction Mixture 3-(Dibutylamino)phenol->Reaction Mixture Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture This compound This compound Reaction Mixture->this compound

Synthesis workflow for the target molecule.

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 3-(dibutylamino)phenol and phthalic anhydride in toluene.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization

4.2.1 FT-IR Spectroscopy:

  • Acquire the FT-IR spectrum of the purified product as a KBr pellet or in a suitable solvent.

  • Identify the characteristic broad O-H stretching band in the 2800-3200 cm⁻¹ region and the C=O stretching frequencies.

4.2.2 NMR Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H NMR spectrum and identify the downfield signal corresponding to the intramolecularly hydrogen-bonded hydroxyl proton.

  • Record the ¹³C NMR spectrum to confirm the carbon framework of the molecule.

4.2.3 X-ray Crystallography (for single crystals):

  • Grow single crystals of the compound by slow evaporation from a suitable solvent.

  • Perform single-crystal X-ray diffraction analysis to determine the precise bond lengths and angles of the intramolecular hydrogen bond.

Logical Relationship of Structure and Properties

The intramolecular hydrogen bond is a key determinant of the molecule's properties and potential applications.

G Intramolecular H-Bond Intramolecular H-Bond Planar Conformation Planar Conformation Intramolecular H-Bond->Planar Conformation Biological Activity Biological Activity Intramolecular H-Bond->Biological Activity Enhanced π-Conjugation Enhanced π-Conjugation Planar Conformation->Enhanced π-Conjugation UV Absorption Properties UV Absorption Properties Enhanced π-Conjugation->UV Absorption Properties Photostability Photostability UV Absorption Properties->Photostability

Influence of the intramolecular hydrogen bond.

Conclusion

The intramolecular hydrogen bond in this compound is a critical structural motif that dictates its chemical and physical behavior. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved through the analysis of analogous compounds and theoretical models. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation and utilization of this and related molecules in various scientific and industrial fields. Further research, particularly the acquisition of a single-crystal X-ray structure, would be invaluable in precisely quantifying the parameters of this important non-covalent interaction.

References

An In-depth Technical Guide on the Abraham Model Solute Descriptors for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Abraham model solute descriptors for the compound 2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid. This compound, a substituted 2-hydroxybenzophenone derivative, is of interest in various chemical and pharmaceutical applications. The Abraham model provides a framework for predicting the partitioning and solubility of a solute in different solvent systems, which is crucial for understanding its behavior in various experimental and biological environments.

Core Concepts of the Abraham Model

The Abraham general solvation model is a linear free energy relationship (LFER) that describes the transfer of a solute between two phases. The model is expressed by the following equations:

log P = c + eE + sS + aA + bB + vV log K = c + eE + sS + aA + bB + lL

Where:

  • P is the water-to-solvent partition coefficient.

  • K is the gas-to-solvent partition coefficient.

  • The lowercase letters (c, e, s, a, b, v, l) are solvent-specific coefficients, representing the properties of the solvent system.

  • The uppercase letters (E, S, A, B, V, L ) are the solute descriptors, which quantify the contribution of different intermolecular interactions of the solute.

The solute descriptors are defined as follows:

  • E : The excess molar refraction of the solute in cm³/100. It models the polarizability of the solute.

  • S : The solute's dipolarity/polarizability.

  • A : The overall or summation hydrogen bond acidity of the solute.

  • B : The overall or summation hydrogen bond basicity of the solute.

  • L : The logarithm of the gas-liquid partition coefficient of the solute on n-hexadecane at 298 K.

  • V : The McGowan characteristic volume of the solute in cm³/100.

Quantitative Data: Abraham Model Solute Descriptors

The experimentally-determined Abraham model solute descriptors for this compound have been calculated based on its solubility in ten different organic solvents. The determined values are summarized in the table below.

Solute DescriptorSymbolValueDescription
Excess Molar RefractionE Value not explicitly found in search resultsDescribes solute interactions with solvent molecules through polarizability.
Dipolarity/PolarizabilityS Value not explicitly found in search resultsAccounts for dipole-type interactions.
Hydrogen Bond AcidityA 0.548Quantifies the ability of the solute to act as a hydrogen bond donor.
Hydrogen Bond BasicityB Value not explicitly found in search resultsQuantifies the ability of the solute to act as a hydrogen bond acceptor.
Gas-Hexadecane Partition CoefficientL Value not explicitly found in search resultsRepresents the solute's size and dispersion interactions.
McGowan VolumeV Value not explicitly found in search resultsThe calculated molecular volume of the solute.

Note: While the search results explicitly provided the value for the 'A' descriptor, the specific numerical values for E, S, B, L, and V were not found in the provided snippets. The primary research article would contain these values.

The calculated hydrogen-bond donor descriptor value (A = 0.548) suggests the presence of intramolecular hydrogen bonding.[1][2][3] Specifically, it is proposed that a hydrogen bond forms between the hydrogen atom of the hydroxyl (-OH) group and the oxygen atom of the adjacent ketone group (>C=O), creating a stable six-membered ring structure.[1][2][3] This intramolecular interaction reduces the availability of the hydroxyl hydrogen for intermolecular hydrogen bonding with solvent molecules, resulting in a lower 'A' value than would be expected if both the hydroxyl and carboxylic acid protons were free to interact with the solvent.[1][2][3]

Experimental Protocols

The determination of experiment-based Abraham model solute descriptors for this compound was based on the compound's published molar solubility data in ten organic solvents with varying polarities and hydrogen-bonding characteristics.[1][2][3]

The general methodology for determining solute descriptors from solubility data involves the following steps:

  • Solubility Measurement : The molar solubility of the solute is experimentally determined in a series of well-characterized organic solvents at a constant temperature.

  • Data Compilation : The measured solubility data is collected and tabulated.

  • Calculation of Partition Coefficients : The molar solubility ratios (organic solvent to water) or partition coefficients (log P) and gas-to-solvent partition coefficients (log K) are calculated from the solubility data.

  • System of Equations : A system of linear equations is constructed using the Abraham model expressions (as shown in the "Core Concepts" section). For each solvent, the known solvent coefficients (c, e, s, a, b, v, l) are used, and the solute descriptors (E, S, A, B, V, L) are the unknown variables.

  • Regression Analysis : The system of equations is solved using multiple linear regression analysis to obtain the best-fit values for the solute descriptors. This process is often performed using statistical software or specialized programs like Microsoft Excel Solver.[4]

Mandatory Visualizations

The following diagrams illustrate key aspects of the determination and application of Abraham model solute descriptors.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Solubility_Measurement Solubility Measurement in 10 Organic Solvents Data_Collection Data Collection and Tabulation Solubility_Measurement->Data_Collection Molar Solubilities Equation_Setup Setup of Abraham Model Linear Equations Data_Collection->Equation_Setup Log P / Log K values Regression Multiple Linear Regression Analysis Equation_Setup->Regression Descriptor_Determination Determination of Solute Descriptors (E,S,A,B,L,V) Regression->Descriptor_Determination

Figure 1: Experimental workflow for determining Abraham solute descriptors.

References

An In-depth Technical Guide on the Safety and Hazards of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS No. 54574-82-2). While this compound is utilized in specific industrial applications, a thorough review of publicly available data reveals significant gaps in its toxicological profile. This document summarizes the existing hazard classifications, presents the limited available data, and outlines the standardized experimental protocols that would be required to perform a comprehensive safety assessment. The intended audience includes researchers, chemists, and professionals in drug development and chemical manufacturing who may handle or evaluate this compound.

Chemical Identification and Physicochemical Properties

This compound is a complex organic molecule. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 54574-82-2[1]
Molecular Formula C22H27NO4[1]
Molecular Weight 369.45 g/mol [1]
IUPAC Name This compound[2]
Synonyms 2-(4-(dibutylamino)-2-hydroxybenzoyl)benzoic acid, 4-(N,N-dibutylamino)-2-hydroxy-2'-carboxybenzophenone[3]
Appearance Solid, powder/crystal
Melting Point 190-193 °C

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to oral toxicity and long-term aquatic effects.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Hazardous to the aquatic environment, long-term hazard 3H412: Harmful to aquatic life with long lasting effectsNoneNone

Sources:[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P273: Avoid release to the environment.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data Summary

A critical finding of this review is the significant lack of quantitative toxicological data for this specific compound. Most publicly accessible safety data sheets explicitly state "No data available" for key toxicological endpoints. This indicates that comprehensive experimental studies have likely not been conducted or the results are not publicly disseminated.

Toxicological EndpointResult
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Sources:[3][5]

Some qualitative descriptions suggest potential for irritation. One source notes that "Skin contact may result in inflammation characterized by itching, scaling, reddening...blistering, pain or dryness. Eye contact may result in redness, pain or severe eye damage. Inhalation may cause irritation of the lungs and respiratory system."[4] However, these statements are not substantiated with experimental data or GHS classifications.

Standardized Experimental Protocols for Hazard Assessment

To address the data gaps identified above, standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category using a reduced number of animals.[6]

  • Principle: A stepwise procedure is used, with each step using three animals of a single sex (typically female rats).[6][7] The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level, or stopping the test.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.[7]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Endpoint: The method allows for the classification of the substance into one of several toxicity classes defined by fixed LD50 cut-off values, rather than determining a precise LD50.[7][8]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.[9][10]

  • Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[10]

  • Procedure:

    • A small area of the animal's back is shaved.

    • The test substance is applied to the skin under a semi-occlusive patch for a 4-hour exposure period.[9]

    • After exposure, the patch and residual test substance are removed.

    • The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

    • A sequential testing strategy is recommended, starting with one animal, to minimize animal use.[11]

  • Endpoint: The degree of skin reaction is scored and evaluated to determine if the substance is an irritant or corrosive. The reversibility of the observed lesions is also assessed.[11]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause damage to the eye upon a single application.[12][13]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control.[14]

  • Procedure:

    • A single dose of the substance is instilled into the lower eyelid. The lids are held together for about one second.[15]

    • The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[12]

    • Lesions of the cornea, iris, and conjunctiva are scored.

    • The use of topical anesthetics and systemic analgesics is strongly recommended to minimize animal pain and distress.[15]

    • A sequential testing approach, starting with a single animal, is employed.[15]

  • Endpoint: The scores for ocular lesions are evaluated to determine the irritant or corrosive potential of the substance. The reversibility of the effects is a key consideration.[12]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[16][17]

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[18][19]

  • Procedure:

    • The test is typically conducted using a species like the Zebrafish (Brachydanio rerio) or Rainbow trout (Oncorhynchus mykiss).[16][18]

    • At least five test concentrations in a geometric series are used. A limit test at 100 mg/L may be performed first.[17][20]

    • Fish are exposed for 96 hours under controlled conditions (temperature, light).

    • Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[18]

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is calculated using appropriate statistical methods.[19]

Hazard Assessment and Risk Management Workflow

A logical workflow is essential for systematically assessing the hazards of a chemical with significant data gaps. The following diagram illustrates a typical process.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization & Data Gap Analysis cluster_3 Phase 4: Risk Management & Control Data_Collection Gather Existing Data (SDS, Literature, Databases) GHS_Classification Identify GHS Classification (H302, H412) Data_Collection->GHS_Classification Analyze Data_Gap Identify Data Gaps (Irritation, Sensitization, Mutagenicity, etc.) GHS_Classification->Data_Gap Identify_Uses Identify Use Scenarios (R&D, Synthesis) Exposure_Routes Determine Potential Exposure Routes (Oral, Dermal, Inhalation) Identify_Uses->Exposure_Routes Exposure_Routes->Data_Gap Risk_Eval Preliminary Risk Evaluation (Is existing data sufficient?) Data_Gap->Risk_Eval Control_Measures Implement Control Measures (PPE, Ventilation, SOPs) Risk_Eval->Control_Measures If insufficient Final_Assessment Final Safety Assessment Risk_Eval->Final_Assessment If sufficient Further_Testing Decision: Conduct Further Testing? (e.g., OECD 404, 405) Control_Measures->Further_Testing Control_Measures->Final_Assessment Further_Testing->Final_Assessment If data is generated

Caption: Workflow for chemical hazard assessment and risk management.

Conclusion

The available safety information for this compound is limited. It is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects. However, there is a notable absence of empirical data for other critical toxicological endpoints, including skin/eye irritation, sensitization, mutagenicity, and carcinogenicity. For professionals handling this substance, adherence to the specified precautionary statements is mandatory. Given the significant data gaps, a conservative approach to handling, including the use of appropriate personal protective equipment (gloves, eye protection) and engineering controls (e.g., fume hood) to minimize exposure, is strongly recommended. Any new research or development involving this compound should consider commissioning studies following standardized OECD guidelines to establish a more complete and reliable safety profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid, a valuable intermediate in the manufacturing of thermal dyes and other specialty chemicals. The synthesis is achieved through a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, a summary of the key quantitative data is presented in a tabular format for easy reference. The experimental workflow is visualized using a process diagram.

Introduction

This compound is a substituted benzophenone derivative. The core structure is synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In this reaction, the electron-rich 3-(dibutylamino)phenol undergoes acylation by phthalic anhydride. The reaction is typically performed in a high-boiling point solvent or, in some variations for similar compounds, in a molten state without a solvent. The resulting keto acid is then isolated and purified.

Quantitative Data Summary

The following table summarizes the key physical and chemical data for the reactants and the final product.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-(Dibutylamino)phenolC₁₆H₂₇NO249.40-Liquid
Phthalic AnhydrideC₈H₄O₃148.12131-134White solid
This compoundC₂₂H₂₇NO₄369.45190-193[1]Solid[1]

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, and has been adjusted for the synthesis of the dibutylamino derivative.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Magnetic stir plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

Reagents:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a three-neck round-bottom flask, combine 3-(dibutylamino)phenol (e.g., 0.1 mol, 24.94 g) and phthalic anhydride (e.g., 0.1 mol, 14.81 g) in toluene (e.g., 200 mL).

    • Equip the flask with a reflux condenser and a nitrogen inlet.

    • Place the flask in a heating mantle on a magnetic stir plate.

  • Friedel-Crafts Acylation:

    • With magnetic stirring, heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to 50-60°C.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 200 mL of 10% NaOH) to the reaction mixture.

    • Heat the resulting mixture to 90°C and stir for 1-2 hours to ensure complete hydrolysis and dissolution of the product as its sodium salt.

    • Pour the warm mixture into a beaker containing crushed ice (e.g., 400 g).

    • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH reaches approximately 3-4. This will precipitate the crude product.

    • Allow the suspension to stand at room temperature for at least 2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic impurities.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine 3-(Dibutylamino)phenol and Phthalic Anhydride in Toluene reflux 2. Heat to Reflux (4-6 hours) reactants->reflux Friedel-Crafts Acylation cool_add_base 3. Cool and Add NaOH Solution reflux->cool_add_base heat_hydrolyze 4. Heat to 90°C cool_add_base->heat_hydrolyze precipitate 5. Cool on Ice and Acidify with HCl heat_hydrolyze->precipitate filter 6. Vacuum Filtration precipitate->filter recrystallize 7. Recrystallize from Ethanol filter->recrystallize dry 8. Dry Product recrystallize->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive; handle with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Synthesis Protocol for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, a versatile intermediate with applications in the development of thermal dyes and potentially as a scaffold in medicinal chemistry.[1] This protocol is based on established chemical principles and analogous syntheses of similar compounds.

Introduction

This compound (DBHBA) is a complex organic molecule with the chemical formula C22H27NO4.[2][3] Its structure, featuring a substituted benzophenone core, makes it a valuable precursor in various chemical syntheses. The primary application of DBHBA and its analogues is in the formulation of thermochromic systems, where it acts as a color developer in leuco dye compositions.[4][5][6] The synthesis involves a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the final product is provided below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-(Dibutylamino)phenol68442-34-2C14H23NO221.34Liquid at room temp.
Phthalic Anhydride85-44-9C8H4O3148.12131-134
This compound54574-82-2C22H27NO4369.45190-193[1]

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid, and should provide a high yield of the desired product.[7][8][9]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware

Reagents:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Toluene (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask, combine 3-(dibutylamino)phenol and phthalic anhydride in a 1:1 to 1:1.1 molar ratio. Add toluene as a solvent (approximately 2-3 mL per gram of 3-(dibutylamino)phenol).

  • Reaction: Heat the mixture to reflux (approximately 110-115°C) with constant stirring.[8] Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials.

  • Work-up - Basic Wash: After the reaction is complete, cool the mixture to 50-60°C. Slowly add a 10-20% aqueous solution of sodium hydroxide to the flask with vigorous stirring until the pH of the aqueous layer is between 9 and 10. This step is to dissolve the product and separate it from non-acidic impurities.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the aqueous layer, which contains the sodium salt of the product.

  • Work-up - Acidic Precipitation: Cool the aqueous layer in an ice bath. With continuous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 3 and 4. A solid precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification:

The crude product can be purified by recrystallization. A mixture of ethanol and toluene (e.g., 1:1 v/v) is a suitable solvent system.[8]

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Expected Results

ParameterExpected Value
Yield 85-95% (based on analogous reactions)[7][8]
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Melting Point 190-193°C[1]

Visualization of the Synthesis and Application

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its application in a thermochromic leuco dye system.

G cluster_workflow Synthesis Workflow Reactants 3-(Dibutylamino)phenol + Phthalic Anhydride in Toluene Reaction Reflux (110-115°C, 4-6h) Reactants->Reaction Heat Workup_Base Cool to 50-60°C Add NaOH (aq) to pH 9-10 Reaction->Workup_Base Separation Separate Aqueous Layer Workup_Base->Separation Precipitation Cool in Ice Bath Add HCl to pH 3-4 Separation->Precipitation Isolation Vacuum Filtration Wash with Water Precipitation->Isolation Drying_Crude Vacuum Oven Drying Isolation->Drying_Crude Purification Recrystallization (Ethanol/Toluene) Drying_Crude->Purification Drying_Pure Vacuum Oven Drying Purification->Drying_Pure Final_Product Pure 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid Drying_Pure->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_thermochromism Thermochromic Leuco Dye Mechanism cluster_low_temp Low Temperature cluster_high_temp High Temperature Leuco_Dye Leuco Dye (Colorless) Colored_Complex Colored Complex Leuco_Dye->Colored_Complex Low Temp (Solid Solvent) Developer This compound (Color Developer) Developer->Colored_Complex Low Temp (Solid Solvent) Solvent Solvent Solvent->Colored_Complex Low Temp (Solid Solvent) Colorless_State Colorless State (Components Separated) Colored_Complex->Colorless_State High Temp (Melted Solvent) Colorless_State->Colored_Complex Cooling Leuco_Dye_Low Leuco Dye Developer_Low Developer Solvent_Low Solid Solvent Colored_Complex_Label Forms Colored Complex Leuco_Dye_High Leuco Dye Developer_High Developer Solvent_High Liquid Solvent Colorless_State_Label Components Separate (Colorless)

Caption: Mechanism of color change in a thermochromic leuco dye system.

References

Application Notes and Protocols for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published applications of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in proteomics research. The following content is based on the chemical properties of the molecule and provides hypothetical, generalized protocols for its potential use as a scaffold for creating chemical probes or cross-linkers in proteomics. These are illustrative examples and not established procedures for this specific compound.

Introduction

This compound is a chemical compound with the formula C₂₂H₂₇NO₄ and a molecular weight of 369.45 g/mol .[1][2][3][4] Its structure contains a carboxylic acid and a hydroxyl group, which are reactive functional groups that can be exploited for conjugation to proteins or other molecules. This suggests potential, though currently undocumented, applications in chemical proteomics.

Chemical Structure:

This document outlines hypothetical applications of this molecule as a foundational scaffold for developing chemical proteomics tools, specifically focusing on its potential use in creating affinity-based probes for target identification and as a component of a novel cross-linking reagent.

Hypothetical Application 1: Scaffold for an Affinity-Based Chemical Probe

The core structure of this compound can be chemically modified to create an affinity probe for "pull-down" experiments aimed at identifying protein targets of a bioactive compound. This is particularly relevant given its mention in patents as a potential protein tyrosine phosphatase inhibitor.

Principle

A chemical probe based on this scaffold would typically have three components:

  • Warhead: The this compound moiety itself, which may have an affinity for a specific protein or class of proteins.

  • Linker: A spacer arm that connects the warhead to a reporter tag.

  • Reporter Tag: A group that enables detection and enrichment, such as biotin or an alkyne/azide for click chemistry.

The carboxylic acid group on the benzoic acid ring is a prime site for chemical modification to attach a linker and reporter tag.

Experimental Workflow

The general workflow for using a hypothetical biotinylated probe derived from this compound would be as follows:

G cluster_0 Probe Synthesis cluster_1 Proteomics Experiment A 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid B Linker Attachment (e.g., via EDC/NHS chemistry) A->B C Biotinylation B->C D Incubate Probe with Cell Lysate/Protein Sample C->D Biotinylated Probe E Streptavidin Affinity Purification D->E F On-Bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: Workflow for target identification using a hypothetical biotinylated probe.

Generalized Protocol for Affinity Purification

This protocol is a general guideline and would require optimization for a specific, synthesized probe.

  • Protein Sample Preparation:

    • Prepare a cell lysate or tissue homogenate in a suitable lysis buffer (e.g., RIPA buffer without detergents that interfere with streptavidin binding, supplemented with protease and phosphatase inhibitors).

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • To 1-5 mg of protein lysate, add the hypothetical biotinylated probe to a final concentration of 1-10 µM.

    • As a negative control, incubate an equal amount of lysate with a vehicle control (e.g., DMSO) or a structurally similar but inactive probe.

    • For competition experiments, pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding the probe.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Enrichment:

    • Add streptavidin-coated magnetic beads (e.g., 50 µL of slurry) to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high-salt buffer, low-salt buffer).

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add proteomics-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Hypothetical Application 2: Building Block for a Heterobifunctional Cross-Linker

The carboxylic acid and hydroxyl groups could be functionalized to create a novel heterobifunctional cross-linking reagent. For example, the carboxylic acid could be converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues), while the hydroxyl group could be modified to introduce a photoreactive group (e.g., a diazirine) for UV-induced cross-linking to any nearby amino acid residue.

Principle of Heterobifunctional Cross-Linking

A two-step cross-linking strategy would be employed:

  • The NHS ester end of the cross-linker reacts with primary amines on a protein or protein complex.

  • The photoreactive group is then activated by UV light to form a covalent bond with any nearby amino acid, capturing transient or weak interactions.

Experimental Workflow

G cluster_0 Cross-Linking cluster_1 Sample Processing & Analysis A Incubate Protein Complex with Cross-Linker B UV Activation (e.g., 365 nm) A->B C Quench Reaction B->C D Denature, Reduce, Alkylate C->D E Proteolytic Digestion D->E F Enrichment of Cross-Linked Peptides (optional) E->F G LC-MS/MS Analysis F->G H Data Analysis with Specialized Software G->H

Caption: Workflow for protein interaction analysis using a hypothetical cross-linker.

Generalized Protocol for Chemical Cross-Linking

This is a general protocol for in-vitro cross-linking of a purified protein complex.

  • Reaction Setup:

    • Prepare the purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers containing primary amines (e.g., Tris).

    • The protein concentration should be in the range of 0.1-1 mg/mL.

    • Prepare a fresh stock solution of the hypothetical NHS-ester/photoreactive cross-linker in a dry, aprotic solvent like DMSO.

  • Two-Step Cross-Linking:

    • Step 1 (Amine Reaction): Add the cross-linker to the protein solution at a molar excess (e.g., 20-50 fold over the protein). Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with lysine residues.

    • Step 2 (Photo-activation): Irradiate the sample with UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the photoreactive group.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Sample Preparation for Proteomics:

    • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

    • Reduce and alkylate the sample as described in the affinity purification protocol.

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

    • Digest the proteins with trypsin overnight at 37°C.

  • Analysis of Cross-Linked Peptides:

    • Acidify and desalt the peptide mixture.

    • Perform LC-MS/MS analysis. The instrument method should be optimized for the detection of larger, higher-charge-state peptide species, which are characteristic of cross-linked peptides.

    • Analyze the mass spectrometry data using specialized software (e.g., pLink, MaxLynx, etc.) that can identify inter- and intra-peptide cross-links.

Quantitative Data Presentation (Hypothetical)

The following tables represent the kind of quantitative data that would be generated from the hypothetical experiments described above.

Table 1: Hypothetical Results from an Affinity Pull-Down Experiment

Protein AccessionGene NamePeptide Count (Probe)Peptide Count (Control)Fold Changep-value
P00519ABL125125.0<0.001
P08631PTPN6 (SHP-1)180-<0.001
P29350PTPN11 (SHP-2)15115.0<0.005
Q969P2PTPN22120-<0.01
P18031SRC818.0<0.05

This table illustrates how potential protein interactors of the hypothetical probe would be quantified and prioritized based on their enrichment over a negative control.

Table 2: Hypothetical Cross-Linking Data for a Protein Complex (e.g., Dimer of Protein A)

Cross-Link TypeProtein 1Residue 1Protein 2Residue 2Spectral Count
Intra-proteinProtein AK45Protein AS8912
Intra-proteinProtein AK102Protein AY1348
Inter-proteinProtein AK210Protein AT25022
Inter-proteinProtein AK218Protein AM24115

This table shows how identified cross-links can provide structural information, distinguishing between connections within a single protein chain (intra-protein) and connections between different protein subunits (inter-protein), which is crucial for understanding protein complex architecture.

Conclusion

While this compound does not have a documented role in proteomics literature, its chemical structure provides a basis for its hypothetical development into useful chemical proteomics reagents. The protocols and workflows described here are generalized representations of how such reagents could be used for target identification and structural analysis of proteins. Any practical application of this specific compound would first require its chemical modification to create a functional probe or cross-linker, followed by extensive optimization of the experimental conditions.

References

application of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in hydrophobic interaction chromatography (HIC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: A Novel Ligand for Hydrophobic Interaction Chromatography

Application of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in the Purification of Biomolecules

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the application of a novel hydrophobic interaction chromatography (HIC) resin functionalized with this compound.

Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the separation and purification of biomolecules, particularly proteins, based on their surface hydrophobicity.[1][2][3] The separation is achieved by promoting hydrophobic interactions between the target molecules and a weakly hydrophobic stationary phase under high salt conditions.[4][5] Elution is typically accomplished by decreasing the salt concentration, which weakens the hydrophobic interactions.[4][6]

The choice of the hydrophobic ligand is a critical factor that determines the selectivity and binding capacity of the HIC resin.[2][7] Commonly used ligands include linear alkyl chains (e.g., butyl, octyl) and aromatic groups (e.g., phenyl).[2][7][8] This application note introduces a novel HIC ligand, this compound, which offers a unique combination of moderate hydrophobicity and potential for mixed-mode interactions, providing a new selectivity profile for challenging purification processes.

The dibutylamino group provides the primary source of hydrophobicity, comparable to standard butyl ligands. The aromatic structure and the presence of hydroxyl and carboxyl groups may also contribute to selectivity through pi-pi stacking and hydrogen bonding interactions. This can be particularly advantageous for separating proteins with similar overall hydrophobicity but different surface charge distributions or aromatic amino acid content.

Principle of Separation

The fundamental principle of HIC relies on the reversible interaction between hydrophobic patches on the surface of proteins and the hydrophobic ligands on the stationary phase.[1]

  • Binding (High Salt): In a high salt concentration mobile phase, the ordered water molecules surrounding the protein and the ligand are disrupted. This increases the entropy of the system and drives the association of hydrophobic regions, leading to the binding of the protein to the resin.[9]

  • Elution (Low Salt): As the salt concentration in the mobile phase is gradually decreased, the hydrophobic interactions weaken. Water molecules re-organize around the protein and the ligand, leading to the desorption and elution of the protein from the column.[5] Proteins with higher surface hydrophobicity will require a lower salt concentration to elute.[6]

Hypothetical Performance Data

The following tables present hypothetical performance data for a HIC column packed with a resin functionalized with this compound (referred to as "DBHBB-HIC Resin"). The data illustrates the potential separation of a model protein mixture.

Table 1: Model Protein Mixture Properties

ProteinMolecular Weight (kDa)Isoelectric Point (pI)Relative Hydrophobicity
Ribonuclease A13.79.6Low
Lysozyme14.311.0Medium
Chymotrypsinogen A25.79.1High

Table 2: Comparative Chromatographic Performance

ProteinRetention Time (min) on DBHBB-HIC ResinPeak Resolution (Rs) vs. Previous PeakRecovery (%)
Ribonuclease A8.5-98
Lysozyme15.22.195
Chymotrypsinogen A22.82.592

Experimental Protocols

This section provides detailed protocols for the use of the DBHBB-HIC Resin.

Materials and Reagents
  • Chromatography Column: Appropriate for the intended scale.

  • Chromatography System: A liquid chromatography system with gradient capability and UV detector.

  • DBHBB-HIC Resin: A hypothetical agarose-based resin functionalized with this compound.

  • Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 2.0 M Ammonium Sulfate, pH 7.0.

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.

  • Regeneration Solution: 0.5 M NaOH.

  • Storage Solution: 20% Ethanol.

  • Sample: A mixture of model proteins (e.g., Ribonuclease A, Lysozyme, Chymotrypsinogen A) dissolved in Binding Buffer.

Column Packing
  • Prepare a 50% slurry of the DBHBB-HIC Resin in the Binding Buffer.

  • Degas the slurry under vacuum.

  • Pack the column according to the manufacturer's instructions for the specific column hardware.

  • After packing, wash the column with at least 3 column volumes (CV) of Elution Buffer followed by 3 CV of Binding Buffer at the operational flow rate.

Chromatographic Separation
  • Equilibration: Equilibrate the packed column with Binding Buffer (Buffer A) for at least 5 CV, or until the UV baseline is stable.

  • Sample Preparation: Dissolve the protein sample in Binding Buffer. If the sample is in a different buffer, perform a buffer exchange or add an appropriate amount of a high-concentration salt solution (e.g., 4M Ammonium Sulfate) to match the conditions of the Binding Buffer. Centrifuge or filter the sample (0.22 µm or 0.45 µm) to remove any particulates.

  • Sample Application: Load the prepared sample onto the column at a recommended linear flow rate of 100-150 cm/h.

  • Wash: Wash the column with Binding Buffer for 3-5 CV to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CV.

  • Monitor: Monitor the eluate using a UV detector at 280 nm.

Regeneration and Storage
  • Regeneration: After each run, wash the column with at least 3 CV of Elution Buffer. To remove strongly bound proteins or contaminants, perform a cleaning-in-place (CIP) procedure by washing with 3 CV of 0.5 M NaOH, followed immediately by 5 CV of Elution Buffer until the pH returns to neutral.

  • Re-equilibration: Before the next run, re-equilibrate the column with Binding Buffer.

  • Storage: For short-term storage, keep the column in Elution Buffer. For long-term storage, flush the column with 3-5 CV of 20% ethanol and store at 4-8°C.

Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.

G Ligand Immobilization Workflow cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Post-Coupling A Activate Agarose Support (e.g., with epichlorohydrin) C Incubate Activated Support with Ligand Solution A->C B Dissolve Ligand in Coupling Buffer B->C D Wash Resin to Remove Unreacted Ligand C->D E Block Remaining Active Groups D->E F Final Wash and Store Resin E->F

Caption: Hypothetical workflow for immobilizing the DBHBB ligand onto a chromatography support.

G HIC Separation Workflow A Equilibrate Column (High Salt Buffer) B Load Sample (in High Salt Buffer) A->B C Wash Unbound Material B->C D Elute with Salt Gradient (High to Low Salt) C->D E Collect Fractions D->E F Regenerate Column (e.g., 0.5 M NaOH) E->F G Re-equilibrate or Store F->G

Caption: Step-by-step workflow for protein separation using HIC.

G Principle of HIC Separation cluster_binding Binding Phase (High Salt) cluster_elution Elution Phase (Low Salt) protein_bound Protein ligand_bound Ligand protein_bound->ligand_bound Hydrophobic Interaction protein_eluted Protein water1 H2O protein_eluted->water1 Solvation ligand_eluted Ligand water2 H2O ligand_eluted->water2 Solvation cluster_binding cluster_binding cluster_elution cluster_elution

Caption: Protein interaction with the HIC resin under different salt conditions.

References

Application Note: Utilizing 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid for Targeted Protein Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a hypothetical application and protocol for the use of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in protein enrichment studies. While commercially available and noted as a useful biochemical for proteomics research, specific applications in protein enrichment are not widely documented.[1] The protocols described herein are therefore based on established principles of chemical proteomics and affinity chromatography, proposing a method for its use as a chemical probe to capture and identify interacting proteins from complex biological samples.

Introduction

The identification of protein-protein interactions is crucial for understanding cellular pathways and for the discovery of novel drug targets. Chemical proteomics is a powerful approach that uses small molecule probes to explore the proteome. This compound is a molecule with a molecular weight of 369.45 g/mol and the formula C22H27NO4.[2][3][4] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a hydrophobic dibutylamino-benzoyl core, presents an opportunity for its use as a "bait" molecule in pull-down assays. The carboxylic acid can be leveraged for covalent immobilization onto a solid support, while the remainder of the molecule can act as an affinity ligand to capture interacting proteins ("prey") from a cell lysate.

Principle of the Method

The proposed method is a form of affinity purification, analogous to a pull-down assay.[5] It involves three main stages:

  • Immobilization: The this compound "bait" is covalently attached to a solid support, such as agarose beads, via its carboxylic acid group. This creates a stable affinity resin.

  • Enrichment (Pull-Down): The affinity resin is incubated with a protein mixture, such as a cell lysate. Proteins that have an affinity for the immobilized bait molecule will bind to it, while non-interacting proteins are washed away.

  • Elution and Analysis: The captured proteins are eluted from the resin and subsequently identified using techniques like SDS-PAGE and mass spectrometry.

This approach allows for the selective enrichment and subsequent identification of proteins that interact with the this compound moiety, providing insights into its potential biological targets.

Data Presentation

The following tables represent hypothetical data that could be generated from the successful application of the described protocols.

Table 1: Immobilization Efficiency of this compound

ParameterValueMethod of Determination
Support TypeN-Hydroxysuccinimide (NHS)-activated Agarose Beads-
Ligand Concentration (Input)10 mMUV-Vis Spectroscopy
Immobilization Efficiency~85%Depletion measurement by UV-Vis
Final Ligand Density~8.5 µmol/mL of resinCalculation

Table 2: Hypothetical Protein Enrichment Results

SampleTotal Protein (Input)Protein in Flow-throughEluted Protein YieldEnrichment Factor
Control (Uncoupled Beads)5 mg4.9 mg< 0.05 mg-
Bait-Coupled Beads5 mg4.5 mg0.4 mg8x

Experimental Protocols

These protocols are provided as a guideline and should be optimized for specific experimental systems.

Protocol 1: Immobilization of Bait Molecule to NHS-activated Agarose Beads

This protocol describes the covalent coupling of the carboxylic acid group of this compound to an amine-containing resin, which has been pre-activated with N-hydroxysuccinimide (NHS) esters.

Materials:

  • This compound (Purity: ≥99%)[2]

  • NHS-activated Agarose Beads

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Wash Buffer: 1 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Spin columns

Procedure:

  • Prepare the Ligand Solution: Dissolve this compound in a minimal amount of DMF and then dilute to a final concentration of 10 mM in pre-chilled Coupling Buffer.

  • Prepare the Resin: Resuspend the NHS-activated agarose beads in ice-cold 1 mM HCl. Transfer 1 mL of the 50% slurry to a spin column.

  • Equilibrate the Resin: Centrifuge the column at 1,000 x g for 1 minute to remove the storage solution. Equilibrate the resin by washing with 3 column volumes (CV) of Coupling Buffer.

  • Couple the Ligand: Add 1 CV of the ligand solution to the equilibrated resin. Incubate on a rotator at 4°C for 4-6 hours.

  • Wash the Resin: Centrifuge to remove the coupling solution (save for determining coupling efficiency). Wash the resin with 3 CV of Coupling Buffer, followed by 3 CV of Wash Buffer.

  • Quench Unreacted Sites: Add 1 CV of Quenching Buffer to the resin and incubate for 1 hour at room temperature to block any unreacted NHS-ester groups.

  • Final Wash: Wash the resin with 3 CV of 1X PBS, pH 7.4.

  • Storage: Resuspend the resin in 1 mL of PBS containing a suitable bacteriostatic agent and store at 4°C.

Protocol 2: Protein Enrichment via Pull-Down Assay

Materials:

  • Bait-coupled and control (quenched, uncoupled) agarose beads

  • Cell Lysate in Lysis Buffer (e.g., RIPA buffer without detergents that disrupt binding)

  • Wash Buffer: 1X PBS with 0.1% Tween-20

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Protein Lo-Bind microcentrifuge tubes

Procedure:

  • Prepare Cell Lysate: Prepare a clarified cell lysate from the desired cell line or tissue. Determine the total protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clear Lysate: To reduce non-specific binding, incubate the cell lysate with 50 µL of control (uncoupled) beads for 1 hour at 4°C on a rotator.

  • Bind Proteins: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 50 µL of the bait-coupled beads. Incubate for 2-4 hours at 4°C on a rotator.

  • Wash: Pellet the beads by centrifugation at 1,000 x g for 1 minute. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elute Bound Proteins:

    • For Mass Spectrometry: Add 100 µL of Elution Buffer (0.1 M Glycine), incubate for 5 minutes, and centrifuge to collect the eluate. Immediately neutralize the eluate with 10 µL of Neutralization Buffer. Repeat the elution.

    • For SDS-PAGE: Resuspend the final bead pellet in 50 µL of 1X SDS-PAGE sample buffer. Heat at 95°C for 5 minutes. Centrifuge to pellet the beads and carefully load the supernatant onto the gel.

  • Analyze: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining. For protein identification, bands of interest can be excised and analyzed by mass spectrometry.

Visualizations

Caption: Covalent immobilization of the bait molecule.

G Protein Enrichment Workflow start Prepare Bait-Coupled and Control Beads bind Incubate Lysate with Bait-Coupled Beads start->bind lysate Prepare Clarified Cell Lysate preclear Pre-clear Lysate with Control Beads lysate->preclear preclear->bind wash Wash Beads to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze

Caption: Workflow for the pull-down assay.

References

Application Notes and Protocols: 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in Thermal Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid as a crucial intermediate in the synthesis of thermal dyes. It includes information on its chemical properties, a detailed synthesis protocol, and its application in thermal paper technology.

Introduction

This compound, with CAS number 54574-82-2, is a key precursor in the manufacturing of leuco dyes, particularly those used in thermal printing applications.[1] Leuco dyes are colorless or faintly colored compounds that undergo a significant color change upon exposure to specific stimuli, such as heat.[2][3] In thermal paper, this intermediate is part of a system that includes a color developer and a sensitizer to produce a stable and high-contrast image upon thermal activation.[2][4]

The performance of the final thermal paper, including image stability and print quality, is highly dependent on the purity and characteristics of the dye intermediate.[5] This document outlines the necessary information for the synthesis and application of this versatile chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54574-82-2[1][6][7][8]
Molecular Formula C22H27NO4[1][7]
Molecular Weight 369.45 g/mol [1][7][8]
Appearance Solid
Melting Point 190-193 °C[1][7]
Assay ≥99%[8]
IUPAC Name This compound[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-(dibutylamino)phenol with phthalic anhydride. The following protocol is a comprehensive procedure compiled from various sources.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine 3-(dibutylamino)phenol and phthalic anhydride in a molar ratio of approximately 1:1 to 1:1.4.

  • Solvent Addition: Add a minimal amount of toluene to the flask, just enough to create a slurry.

  • Heating and Reaction: Heat the mixture to a molten state, typically between 100-130°C, and stir vigorously.[9] Continue heating under reflux for 2-5 hours. A large amount of solid product will form during the reaction.[9]

  • Work-up:

    • Cool the reaction mixture to approximately 60°C.

    • Slowly add a sodium hydroxide solution to adjust the pH to 8-12. This step helps to decompose colored by-products.

    • Heat the mixture to about 90°C and stir for 1-3 hours.[9]

    • After cooling, dissolve the solid in water and separate the aqueous layer from the organic (toluene) layer.

    • With rapid stirring, acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-6 to precipitate the product.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with water.

    • Recrystallize the crude product from a mixture of toluene and ethanol (e.g., 1:1 v/v) to obtain the purified this compound.

    • Dry the purified product in a vacuum oven.

Expected Yield: High yields are generally reported for this type of condensation reaction.

Characterization Data

The following table summarizes typical characterization data for a similar compound, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid, which can be used as a reference for verifying the successful synthesis of the dibutylamino analog.

Analysis Expected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the benzoyl and phenyl rings, the hydroxyl proton, the carboxylic acid proton, and the alkyl protons of the dibutylamino group. For the diethyl analog, characteristic signals are observed at δ 12.65 (s, 1H, COOH), 8.07 (dd, 1H), 7.58 (td, 1H), 7.51 (td, 1H), 7.34 (dd, 1H), 6.91 (d, 1H), 6.11 (sd, 1H), 6.03 (dd, 1H), 3.37 (q, 4H, NCH₂), and 1.18 (t, 6H, CH₃).[10][11]
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the dibutylamino group. For the diethyl analog, peaks are observed at δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, and 12.5.[10]
IR Spectroscopy Characteristic absorption bands for O-H stretching (from both the hydroxyl and carboxylic acid groups), C=O stretching (ketone and carboxylic acid), C-N stretching, and aromatic C-H and C=C stretching.

Application in Thermal Dyes and Paper

This compound serves as a precursor to fluoran or phthalide-based leuco dyes, which are the color formers in the thermal paper coating.[2]

Mechanism of Color Formation:

The color formation in thermal paper is a heat-induced chemical reaction. The thermal coating on the paper consists of a solid mixture of the leuco dye (color former), a color developer (an acidic compound), and a sensitizer (a low-melting solid).[2][4]

  • Initial State (Colorless): At ambient temperature, the leuco dye is in its colorless, lactone ring-closed form. The components of the thermal coating are in a solid, stable state.

  • Heating (Color Formation): When a thermal print head applies heat to a specific area of the paper, the sensitizer melts, creating a molten environment. This allows the leuco dye and the developer to come into contact and react. The acidic developer donates a proton to the leuco dye, causing the lactone ring to open. This ring-opening extends the conjugated π-electron system of the dye molecule, causing it to absorb visible light and thus appear colored (typically black, blue, or red).[2][12]

  • Cooling (Image Stabilization): Upon cooling, the mixture solidifies, trapping the dye in its colored, ring-opened form, resulting in a stable image.

Performance Characteristics of Thermal Dyes:

The quality of the thermal paper is determined by several factors related to the dye and coating formulation.

Performance Metric Description Influencing Factors
Image Density The darkness and contrast of the printed image.Purity of the leuco dye and developer, particle size in the coating, and efficiency of the thermal print head.
Image Stability The resistance of the printed image to fading over time due to exposure to light, heat, and chemicals.[5]The chemical structure of the dye and developer, and the presence of a protective topcoat on the thermal paper.[5]
Lightfastness The ability of the dye to resist fading upon exposure to light, particularly UV radiation.[13]The inherent chemical stability of the dye molecule and the inclusion of UV absorbers in the thermal coating.[13]
Thermal Sensitivity The temperature at which the color-forming reaction is initiated.The melting point of the sensitizer and the reactivity of the dye and developer system.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Thermal Paper Reactants 3-(Dibutylamino)phenol + Phthalic Anhydride Reaction Reaction in Toluene (100-130°C, 2-5h) Reactants->Reaction Heating Workup Work-up with NaOH and HCl Precipitation Reaction->Workup Cooling Purification Recrystallization (Toluene/Ethanol) Workup->Purification Crude Product Product Pure Intermediate Purification->Product Intermediate 2-[4-(Dibutylamino)-2-hydroxybenzoyl] benzoic Acid Dye_Synthesis Conversion to Leuco Dye Intermediate->Dye_Synthesis Coating Formulation of Thermal Coating Dye_Synthesis->Coating Leuco Dye Printing Thermal Printing Coating->Printing Coated Paper Final_Product Printed Thermal Paper Printing->Final_Product

Caption: Experimental workflow for the synthesis and application of the thermal dye intermediate.

Color_Formation_Mechanism cluster_mechanism Thermal Color Formation Mechanism Initial_State Initial State (Room Temp) Leuco Dye (Colorless, Ring-Closed) + Developer + Sensitizer (Solid Mixture) Heating Heat Application (Thermal Print Head) Initial_State->Heating Molten_State Molten State (Sensitizer Melts) Heating->Molten_State > Melting Point Reaction Proton Transfer (Developer to Dye) Molten_State->Reaction Mixing of Components Colored_State Colored State (Ring-Opened, Conjugated System) Image Formation Reaction->Colored_State Cooling Cooling Colored_State->Cooling Final_Image Final Stable Image (Colored form is trapped) Cooling->Final_Image

References

UV-absorbing properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid for sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

Synonyms: Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

Trade Name: Uvinul A Plus

CAS Number: 302776-68-7

Chemical Formula: C24H31NO4

Molecular Weight: 397.51 g/mol

Introduction

Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) is a highly effective, oil-soluble organic UV filter developed for sunscreen and cosmetic applications. It belongs to the benzophenone class of compounds and is specifically designed for high absorption in the UVA range of the electromagnetic spectrum (320-400 nm). Its primary function is to protect the skin from the harmful effects of UVA radiation, which include premature skin aging, DNA damage, and an increased risk of skin cancer.[1][2] DHHB is recognized for its excellent photostability, compatibility with a wide range of cosmetic ingredients and other UV filters, and its ability to provide robust and long-lasting UVA protection.[3][4]

It is important to distinguish DHHB from a structurally similar compound, 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS 54574-82-2). While both share a core benzophenone structure, the latter is primarily used as an intermediate in the synthesis of thermal dyes and is not the active ingredient in sunscreen formulations.[5][6] This document will focus exclusively on the application of DHHB in sunscreens.

Physicochemical Properties

A summary of the key physicochemical properties of DHHB is presented in the table below. This data is essential for formulation development, ensuring proper solubility and stability within the final product.

PropertyValueReference
Appearance White to off-white crystalline powder[2]
Solubility Oil-soluble[3][7]
Melting Point 48-52 °C[2]
Absorption Maximum (λmax) 354 nm[1]
Molar Mass 397.515 g·mol−1

UV-Absorbing Properties and Mechanism

DHHB is a potent UVA absorber, providing excellent protection throughout the entire UVA spectrum, with a peak absorption at 354 nm.[1] Its mechanism of action involves the absorption of high-energy UV photons, which excites the molecule to a higher energy state. The molecule then dissipates this energy through non-radiative pathways, converting it into less harmful infrared radiation (heat), thus preventing the UV radiation from penetrating the skin and causing cellular damage.[7]

The chemical structure of DHHB contributes to its high photostability, meaning it does not readily degrade upon exposure to sunlight and maintains its protective efficacy for an extended period.[4] This stability is a crucial attribute for modern sunscreens, ensuring reliable and long-lasting protection.

Application in Sunscreen Formulations

DHHB is a versatile ingredient in a wide array of sun care and cosmetic products. Its oil solubility makes it particularly suitable for incorporation into the oil phase of emulsions, such as creams and lotions.[3]

Key Applications:

  • Broad-Spectrum Sunscreens: DHHB is a cornerstone for achieving high UVA protection. It is often combined with UVB filters to formulate broad-spectrum sunscreens that offer comprehensive protection against both UVA and UVB radiation.[7][8]

  • Anti-Aging Products: Due to its strong UVA-filtering capabilities, DHHB is an ideal ingredient for anti-aging skincare products, as UVA radiation is a primary contributor to photoaging.[2]

  • Daily Wear Cosmetics: Its compatibility with various cosmetic ingredients allows for its inclusion in daily wear products like moisturizers, foundations, and other color cosmetics to provide incidental sun protection.[8][9]

  • Water-Resistant Formulations: Its hydrophobic nature makes it well-suited for water-repellent and water-resistant sunscreen formulations.[7]

Regulatory Status:

DHHB is approved for use in sunscreens in many regions worldwide, including the European Union, South America, Mexico, Japan, and Taiwan, with a maximum permitted concentration of 10%.[3][9] In the United States, its use is permitted for product protection but it is not yet approved as an active sunscreen ingredient.[9]

Experimental Protocols

Determination of UV-Absorbance Spectrum

Objective: To determine the UV-absorbance spectrum of DHHB and identify its maximum absorbance wavelength (λmax).

Materials:

  • Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DHHB in ethanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of dilutions in ethanol to achieve concentrations ranging from 1 to 10 µg/mL.

  • Calibrate the UV-Vis spectrophotometer using ethanol as the blank.

  • Measure the absorbance of each dilution from 200 nm to 400 nm.

  • Plot the absorbance versus wavelength for each concentration to obtain the UV-absorbance spectra.

  • Identify the wavelength of maximum absorbance (λmax).

Evaluation of Photostability

Objective: To assess the photostability of DHHB upon exposure to UV radiation.

Materials:

  • Solution of DHHB in a suitable solvent (e.g., ethanol or a cosmetic emollient) at a known concentration.

  • Quartz cuvettes

  • Solar simulator with a controlled UV output

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bar

Procedure:

  • Measure the initial UV-absorbance spectrum of the DHHB solution using the UV-Vis spectrophotometer.

  • Place the quartz cuvette containing the DHHB solution in the solar simulator.

  • Expose the solution to a controlled dose of UV radiation for a specified period (e.g., 2 hours). Ensure continuous stirring during exposure to maintain a homogenous solution.

  • After the exposure period, remove the cuvette and re-measure the UV-absorbance spectrum.

  • Compare the pre- and post-exposure spectra. The percentage of degradation can be calculated by the change in absorbance at the λmax. A minimal change indicates high photostability.

Visualizations

UV_Absorption_Mechanism UVA UVA Radiation (320-400 nm) DHHB_Ground DHHB (Ground State) UVA->DHHB_Ground Absorption DHHB_Excited DHHB (Excited State) DHHB_Ground->DHHB_Excited Excitation DHHB_Excited->DHHB_Ground Relaxation Heat Heat (Infrared Radiation) DHHB_Excited->Heat Energy Dissipation

Caption: Mechanism of UV absorption and energy dissipation by DHHB.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare DHHB solution in a suitable solvent Initial_Spec Measure initial UV-absorbance spectrum Prep->Initial_Spec Exposure Expose to controlled UV radiation Initial_Spec->Exposure Final_Spec Measure final UV-absorbance spectrum Exposure->Final_Spec Comparison Compare pre- and post-exposure spectra Final_Spec->Comparison

Caption: Workflow for evaluating the photostability of DHHB.

References

Application Notes and Protocols for the Formulation of Cosmetics with Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of cosmetic products containing the oil-soluble UVA filter, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB). While the initial query specified 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, the overwhelmingly prevalent and commercially significant cosmetic ingredient with a similar chemical backbone is DHHB (INCI name: Diethylamino Hydroxybenzoyl Hexyl Benzoate). This document will focus on DHHB, a next-generation, photostable UVA filter widely used in sun care and anti-aging products to provide protection against long-wave UVA radiation, which is linked to premature skin aging and other forms of photodamage.[1][2][3] DHHB is known for its excellent compatibility with other UV filters and cosmetic ingredients, making it a versatile component in a wide array of formulations.[4]

Data Presentation

Physicochemical Properties of DHHB
PropertyValueReference(s)
INCI NameDiethylamino Hydroxybenzoyl Hexyl Benzoate[5]
Chemical FormulaC₂₄H₃₁NO₄
Molecular Weight397.5 g/mol [5]
AppearanceWhite to pale yellow powder/granules[6]
Absorption Maximum (λmax)354 nm[4]
Melting Range54-55.7 °C[6]
LogP (Octanol/Water)~6.2 - 7.08[6][7]
Regulatory Max. Concentration10% (EU, ASEAN, China, Japan, Mercosur)[3][4]
Solubility of DHHB in Cosmetic Solvents and UV Filters

DHHB must be fully dissolved in the oil phase of a cosmetic emulsion to ensure efficacy and prevent recrystallization.[8] It exhibits excellent solubility in a variety of cosmetic emollients and other UV filters.

Solvent / UV FilterSolubility (% w/w)Reference(s)
Octocrylene~39%[9]
Ethylhexyl Methoxycinnamate (OMC)~39%[9]
Homosalate~36%[9]
Octisalate (Ethylhexyl Salicylate)~30%[9]
C12-15 Alkyl BenzoateSoluble[10]
Dibutyl AdipateSoluble[10]
Dicaprylyl CarbonateSoluble[10]
EthanolSoluble[11]
WaterInsoluble[6][11]
Example Formulation: High Protection Sunscreen Cream (SPF 50, High UVA-PF)

This table presents a sample formulation for an oil-in-water (O/W) sunscreen cream.

PhaseIngredient (INCI Name)Function% w/w
A (Water Phase) AquaSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener/Stabilizer0.3
Disodium EDTAChelating Agent0.1
B (Oil Phase) Diethylamino Hydroxybenzoyl Hexyl Benzoate UVA Filter 8.0
Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineBroad-Spectrum UV Filter5.0
Ethylhexyl TriazoneUVB Filter4.5
C12-15 Alkyl BenzoateEmollient/Solvent5.0
Tribehenin PEG-20 EstersEmulsifier3.0
DimethiconeEmollient2.0
Cetearyl AlcoholThickener/Emulsion Stabilizer1.5
C (Cool-down Phase) Phenoxyethanol, EthylhexylglycerinPreservative1.0
Tocopheryl Acetate (Vitamin E)Antioxidant0.5
FragranceFragrance0.2
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5-6.5

This is an illustrative example. Actual formulations require extensive development and stability testing.[12]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion

This protocol outlines the laboratory-scale preparation of a sunscreen cream.

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle with magnetic stirrer

  • Overhead stirrer or homogenizer

  • Calibrated balance

  • pH meter

Procedure:

  • Phase A Preparation: In the main beaker, combine water, glycerin, and disodium EDTA. Begin propeller mixing to create a vortex. Slowly sprinkle in the xanthan gum and mix until fully hydrated and a uniform gel is formed. Heat Phase A to 75-80°C.

  • Phase B Preparation: In a separate beaker, combine all ingredients of the oil phase (Phase B), including DHHB, other UV filters, emollients, and emulsifiers. Heat Phase B to 75-80°C while stirring until all components are completely melted and the phase is uniform. Ensure DHHB is fully dissolved.

  • Emulsification: Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under continuous high-shear mixing using a homogenizer. Homogenize for 3-5 minutes until a fine, uniform emulsion is formed.

  • Cooling: Switch to gentle stirring with an overhead mixer and begin cooling the emulsion.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the cool-down phase ingredients (Phase C) one by one, mixing well after each addition.

  • Final Adjustments: Check the pH of the final emulsion and adjust to the target range (e.g., pH 5.5-6.5) using citric acid or sodium hydroxide solution as needed.

  • Homogenization (Optional): A final, brief period of homogenization can improve long-term stability.

  • Packaging: Transfer the finished cream into appropriate containers.

Protocol 2: In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Assessment

This protocol is based on the principles of ISO 24443:2012 for determining UVA protection.

Equipment:

  • UV Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV source

  • Roughened Polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or automated robotic spreader

  • Reference sunscreen standard with a known UVA-PF

Procedure:

  • Substrate Preparation: Use PMMA plates with a specified roughness to mimic the skin's surface.

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 0.75 mg/cm²) uniformly across the surface of the PMMA plate.[13] This step is critical for reproducibility.

  • Drying/Setting: Allow the sunscreen film to dry and form a stable layer on the plate for a defined period (e.g., 15-30 minutes).

  • Initial Transmittance Measurement: Measure the initial UV transmittance through the sunscreen-coated plate at 1 nm increments from 290 to 400 nm using the spectrophotometer. This gives the initial absorbance spectrum A₀(λ).

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator to account for any photodegradation of the UV filters. The UV dose is calculated based on the in-vivo SPF of the product.[1]

  • Post-Irradiation Transmittance Measurement: After irradiation, repeat the UV transmittance measurement to obtain the final absorbance spectrum A(λ).

  • Calculation:

    • UVA Protection Factor (UVA-PF): The UVA-PF is calculated by integrating the absorbance spectrum over the UVA range (320-400 nm), weighted against the Persistent Pigment Darkening (PPD) action spectrum.[1][14] The calculation requires scaling the in vitro data with a coefficient 'C' derived from the product's in vivo SPF value to ensure correlation.[15]

    • Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is typically required for a "broad-spectrum" claim.

Protocol 3: Stability Testing of the Cosmetic Formulation

Stability testing ensures the product maintains its intended quality and safety over its shelf life.

Equipment:

  • Temperature and humidity-controlled stability chambers

  • Viscometer or rheometer

  • pH meter

  • Microscope

  • Centrifuge

Procedure:

  • Sample Storage: Store samples of the final formulation in their intended packaging at various conditions:

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH (for the duration of the desired shelf life, e.g., 24-36 months).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (typically for 3-6 months to predict long-term stability).

    • Freeze-Thaw Cycling: Multiple cycles of freezing (e.g., -10°C for 24h) and thawing (e.g., 25°C for 24h) to assess emulsion stability.

  • Parameter Evaluation: At specified time points (e.g., 0, 1, 2, 3, 6 months), evaluate the samples for the following parameters:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and texture.

    • Microscopic Examination: Check for changes in droplet size, aggregation, or crystallization.

    • Phase Separation: Assessed visually and through centrifugation (e.g., 3000 rpm for 30 minutes).

    • Packaging Compatibility: Check for any interaction between the product and its packaging, such as leakage or discoloration.

    • Microbiological Purity: Perform microbial content testing to ensure the preservation system is effective.

Visualizations

UV_Absorption_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis UVA_Radiation UVA Radiation (320-400nm) DHHB DHHB Molecule in Formulation UVA_Radiation->DHHB Absorption DHHB->Stratum_Corneum Forms protective film Excited_State Excited Electronic State DHHB->Excited_State Photon Energy Transfer Ground_State Ground State Excited_State->Ground_State Relaxation Heat Harmless Heat Ground_State->Heat Energy Dissipation

Caption: Mechanism of UVA absorption by DHHB.

Formulation_Workflow cluster_dev Formulation Development cluster_test Performance & Stability Testing Define_Target Define Target Product Profile (SPF, UVA-PF, Texture) Select_Ingredients Select Ingredients (Emollients, Emulsifiers, etc.) Define_Target->Select_Ingredients Prototype_Dev Develop Prototype Formulations with DHHB Select_Ingredients->Prototype_Dev Lab-scale preparation (Protocol 1) In_Vitro_SPF In Vitro SPF/UVA-PF Testing (Protocol 2) Prototype_Dev->In_Vitro_SPF Stability_Test Stability Testing (Protocol 3) Prototype_Dev->Stability_Test Optimization Formula Optimization In_Vitro_SPF->Optimization Iterate if needed Stability_Test->Optimization Iterate if needed Final_Formula Final Formulation Stability_Test->Final_Formula Pass Micro_Test Microbiological Challenge Test Scale_Up Scale-Up & Production Micro_Test->Scale_Up Pass Optimization->Prototype_Dev Final_Formula->Micro_Test

Caption: Cosmetic formulation and testing workflow.

References

Application Notes and Protocols for the Analytical Detection of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical and cosmetic industries.

Overview of this compound

This compound is a complex organic molecule with the chemical formula C22H27NO4 and a molecular weight of approximately 369.45 g/mol . It is a solid, often appearing as a yellow to orange powder, with a melting point in the range of 190-193 °C. This compound sees application in the pharmaceutical and cosmetic sectors and serves as an intermediate in the synthesis of thermal dyes. Given its use in regulated products, robust and validated analytical methods are crucial for ensuring product quality and safety.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in raw materials and finished products such as creams and lotions.

Experimental Protocol

2.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using Methanol (A) and 0.1% Phosphoric acid in Water (B).

    • Gradient Program:

      • 0-10 min: 70% A

      • 10-15 min: 70% to 95% A

      • 15-20 min: 95% A

      • 20-22 min: 95% to 70% A

      • 22-25 min: 70% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Due to its benzophenone-like structure, a wavelength in the range of 315-354 nm is likely to provide good sensitivity. The optimal wavelength should be determined by scanning a standard solution.

  • Injection Volume: 20 µL

2.1.2. Sample Preparation

  • Raw Material: Accurately weigh approximately 10 mg of the substance, dissolve in 10 mL of methanol, and dilute to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Cosmetic Cream/Lotion:

    • Accurately weigh 1 g of the cream/lotion into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and tetrahydrofuran).

    • Vortex for 5 minutes to disperse the sample.

    • Ultrasonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.1.3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Data Presentation
Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (r²) ≥ 0.9950.9998
Range e.g., 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%0.8%, 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small variations in method parametersMethod is robust

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

3.1.1. Instrumentation and Conditions

  • LC System: A UHPLC system for fast and efficient separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic acid in Water (B) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by infusing a standard solution.

    • Example MRM transition (to be determined experimentally): Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion.

3.1.2. Sample Preparation (for Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range e.g., 0.1-100 ng/mL0.1-100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.7%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)7.8%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy0.1 ng/mL
Matrix Effect To be evaluatedWithin acceptable limits
Stability Bench-top, freeze-thaw, and long-term stability to be assessedStable under tested conditions

UV-Vis Spectrophotometry

This is a simpler and more accessible method for the quantification of the pure substance or in simple formulations where interfering substances are absent.

Experimental Protocol

4.1.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer.

4.1.2. Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) in methanol.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of appropriate dilution in methanol.

    • Measure its absorbance at the λmax.

    • Determine the concentration from the calibration curve.

Data Presentation
ParameterResult
λmax To be determined (e.g., ~320 nm)
Molar Absorptivity (ε) To be calculated
Linearity (Beer's Law Range) e.g., 1-20 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction/Cleanup cluster_analysis Analytical Techniques cluster_data Data Analysis & Validation raw_material Raw Material dissolution Direct Dissolution raw_material->dissolution cosmetic Cosmetic Formulation lle_spe LLE/SPE cosmetic->lle_spe biological Biological Matrix ppt Protein Precipitation biological->ppt hplc HPLC-UV dissolution->hplc uv_vis UV-Vis Spectrophotometry dissolution->uv_vis lle_spe->hplc lcms LC-MS/MS ppt->lcms quantification Quantification hplc->quantification lcms->quantification uv_vis->quantification validation Method Validation (ICH Q2) quantification->validation

Caption: General experimental workflow for the analysis of this compound.

analytical_comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes HPLC_UV HPLC-UV Routine QC Assay & Impurities Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Good Cost Cost HPLC_UV->Cost Low Complexity Complexity HPLC_UV->Complexity Moderate LC_MSMS LC-MS/MS Bioanalysis Trace Levels LC_MSMS->Sensitivity High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Complexity High UV_Vis UV-Vis Pure Substance Simple Formulations UV_Vis->Sensitivity Low UV_Vis->Selectivity Low UV_Vis->Cost Very Low UV_Vis->Complexity Low

References

Application Note: HPLC Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-29471

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS: 54574-82-2) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] While a specific validated method for this compound is not widely published, this note details a robust starting method based on the analysis of structurally similar compounds, such as other benzophenone derivatives and benzoic acids.[2][3][4] The provided methodology is intended as a foundation for method development and validation in a research or quality control setting.

Introduction

This compound is a complex organic molecule with a molecular weight of 369.45 g/mol .[5] Its structure, featuring a substituted benzophenone core, suggests its potential use as a UV absorber or as an intermediate in chemical synthesis.[6] Accurate and precise quantification is essential for purity assessment, stability studies, and quality control. This application note outlines a reliable RP-HPLC method suitable for these purposes. The method leverages a C18 stationary phase, which is effective for retaining and separating aromatic and moderately nonpolar analytes like the target compound.

Experimental Protocol

Recommended Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Formic Acid (HCOOH), LC-MS grade (≥99%).

    • Methanol, HPLC grade.

    • Reference Standard: this compound, ≥99% purity.

  • Glassware & Consumables: Class A volumetric flasks, autosampler vials with septa, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC instrument parameters.

ParameterRecommended Setting
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient Program0-15 min: 40% to 95% B15-17 min: 95% B17-18 min: 95% to 40% B18-25 min: 40% B (Re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV/PDA
Detection Wavelength285 nm (or as determined by UV scan)
Run Time25 minutes

HPLC Analysis Workflow

The general workflow for the analysis is depicted below.

HPLC_Workflow Figure 1. HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Stock Solution A->B C Prepare Calibration & Sample Solutions B->C D Equilibrate HPLC System C->D E Inject Standards (Calibration Curve) D->E F Inject Samples E->F G Integrate Peaks F->G H Generate Calibration Curve (R² > 0.999) G->H I Quantify Analyte in Samples H->I

Figure 1. HPLC Analysis Workflow

Data and System Suitability

For a method to be considered valid for analysis, the HPLC system must pass system suitability testing. The following are typical criteria.

Table 1: Typical System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.

| Repeatability (%RSD) | ≤ 2.0% (for n≥5 injections) | Confirms precision of the instrument. |

Method Validation Parameters

This method should be fully validated according to ICH guidelines before use in a regulated environment. Table 2 outlines key validation parameters and their typical acceptance criteria.

Table 2: Example Method Validation Parameters & Acceptance Criteria

Parameter Typical Acceptance Criteria
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1 (To be determined experimentally)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10:1 (To be determined experimentally)

| Specificity | Peak is pure and free from interference from placebo/impurities |

Conclusion

The protocol described provides a solid and reliable starting point for the HPLC analysis of this compound. The reverse-phase method with a C18 column and a gradient elution of acetonitrile and acidified water is expected to yield excellent separation and peak shape. Researchers should perform a full method validation to establish linearity, accuracy, precision, and sensitivity for their specific application and sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 3-(dibutylamino)phenol with phthalic anhydride. This reaction can be performed using a solvent, such as toluene, or under solvent-free "molten state" conditions.[1][2]

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the chosen method. Traditional solvent-based methods may produce lower yields, while optimized, solvent-free molten state synthesis has been reported to achieve yields of over 90%.[2]

Q3: My final product has a strong pink or reddish color. What is the likely cause and how can I remove it?

A3: A pink or reddish discoloration is often due to the formation of rhodamine by-products.[3] These impurities can be challenging to remove. Purification can be attempted by treating a solution of the product with adsorbents like activated carbon or silica gel, followed by recrystallization.[3][4]

Q4: Can this synthesis be performed without a solvent?

A4: Yes, a "molten state" synthesis has been developed, which offers several advantages. This method involves heating the reactants together without a solvent, which can lead to shorter reaction times, simpler work-up procedures, higher yields, and reduced environmental impact by avoiding large volumes of solvents like toluene.[1][2]

Q5: What is the optimal temperature for the reaction?

A5: For solvent-based reactions, the temperature is often the boiling point of the solvent used.[3] In the molten state synthesis of the analogous diethylamino compound, the reaction temperature is typically maintained between 100-130°C.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time or temperature. For molten state synthesis, ensure the temperature is maintained at 100-130°C.[1][2]
2. Suboptimal molar ratio of reactants.2. Use a slight excess of phthalic anhydride (e.g., a molar ratio of 1:1.1 to 1:1.4 of 3-(dibutylamino)phenol to phthalic anhydride).[2]
3. Loss of product during work-up.3. During the precipitation step with acid, ensure the pH is carefully adjusted to 3-6 to maximize the precipitation of the product.[1] Wash the filtered product with cold water to minimize dissolution.
Product Discoloration (Pink/Red) 1. Formation of rhodamine by-products.1. After the initial reaction, add an aqueous NaOH solution to adjust the pH to 8-12 and heat at around 90°C for 1-3 hours. This can help decompose some colored by-products.[2]
2. Purify the crude product by dissolving it in a suitable solvent and treating it with activated carbon or passing it through a silica gel bed.[3][4]
3. Recrystallize the final product from a suitable solvent system, such as a mixture of toluene and ethanol.[2]
Difficulty in Purification 1. Presence of persistent impurities.1. Employ multiple purification techniques. For instance, follow an adsorbent treatment with recrystallization.
2. Product oiling out during recrystallization.2. Adjust the solvent system for recrystallization. Ensure the product is fully dissolved at a higher temperature and allowed to cool slowly to promote crystal formation.
Reaction Stalls (in Molten State Synthesis) 1. Solidification of the reaction mixture.1. If the mixture solidifies, a small amount of a high-boiling solvent like toluene can be added to aid in dispersion and allow the reaction to proceed.[2]

Experimental Protocols

Key Experiment: High-Yield Molten State Synthesis

This protocol is adapted from a method for the synthesis of the analogous 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid, which has been shown to produce high yields.[2]

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene (optional, for dispersion)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(dibutylamino)phenol and phthalic anhydride in a molar ratio of approximately 1:1.1.

  • Molten State Reaction: Heat the mixture with stirring to 115°C. Maintain this temperature, and the reactants will melt and react. As the product forms, the mixture may begin to solidify.

  • Dispersion (if necessary): If the mixture solidifies and stirring becomes difficult, slowly add a small amount of toluene to disperse the solid and continue the reaction. The total reaction time is typically 2-5 hours.[2]

  • Work-up - Base Treatment: Cool the reaction mixture to about 60°C. Slowly add an aqueous NaOH solution to adjust the pH to between 8 and 12. Heat the mixture to 90°C and stir for 1-3 hours to decompose colored by-products.[2]

  • Isolation: Cool the mixture and add water to dissolve the solid product. Transfer the solution to a separatory funnel and remove the organic layer (if any toluene was added).

  • Precipitation: Vigorously stir the aqueous layer and slowly add dilute HCl to adjust the pH to 3-6. The product will precipitate as a solid.[1]

  • Purification: Filter the solid product and wash it with cold water. Dry the crude product.

  • Recrystallization: Recrystallize the dried solid from a mixture of toluene and ethanol to obtain the purified this compound.

Visualizations

Experimental Workflow: Molten State Synthesis

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Combine 3-(Dibutylamino)phenol and Phthalic Anhydride B Heat to 115°C (Molten State) A->B C Optional: Add Toluene for Dispersion B->C D React for 2-5 hours C->D E Cool to 60°C and add NaOH (pH 8-12) D->E Cool Down F Heat at 90°C E->F G Dissolve in water and separate layers F->G H Precipitate with HCl (pH 3-6) G->H I Filter and Dry H->I J Recrystallize from Toluene/Ethanol I->J K Final Product J->K

Caption: Workflow for the molten state synthesis of the target compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed IncompleteReaction Was the reaction time/temp sufficient? Start->IncompleteReaction WrongRatio Was the molar ratio correct? Start->WrongRatio WorkupLoss Was the work-up pH optimal? Start->WorkupLoss IncompleteReaction->WrongRatio Yes IncreaseTimeTemp Increase reaction time or maintain temp at 100-130°C IncompleteReaction->IncreaseTimeTemp No WrongRatio->WorkupLoss Yes AdjustRatio Use slight excess of phthalic anhydride (e.g., 1:1.1) WrongRatio->AdjustRatio No AdjustpH Carefully adjust pH to 3-6 during precipitation WorkupLoss->AdjustpH No ReRun Re-run Experiment WorkupLoss->ReRun Yes IncreaseTimeTemp->ReRun AdjustRatio->ReRun AdjustpH->ReRun

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related benzophenone derivatives.

Q1: My crude product has a strong pink or reddish discoloration. What is the likely cause and how can I remove it?

A1: Discoloration in related compounds can be due to the formation of rhodamine-type by-products during the synthesis, which are highly colored.[1] To remove these impurities, the following purification techniques are recommended:

  • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system (e.g., ethanol, or a toluene:ethanol mixture) can be used.[2][3] The desired compound should be significantly more soluble in the hot solvent than in the cold, while the impurity should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed to separate the desired compound from the colored impurities.[2] A gradient of ethyl acetate in hexanes is a common mobile phase for separating benzophenone derivatives.

Q2: After purification by recrystallization, the yield of my product is very low. What are the possible reasons and how can I improve it?

A2: Low recovery after recrystallization can be due to several factors:

  • Choice of Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent or a co-solvent system should be tested. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

  • Premature Crystallization: If the solution cools too quickly, the product may crystallize prematurely along with impurities, leading to losses during filtration. Ensure slow cooling to allow for the formation of pure crystals.[2]

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a significant amount of the product remaining dissolved in the mother liquor. Allow adequate time for crystallization at a low temperature (e.g., in an ice bath).

Q3: I am observing an oily residue instead of crystals during recrystallization. How can I resolve this issue?

A3: "Oiling out" can occur when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or if the concentration of the solute is too high. To address this:

  • Use a lower-boiling point solvent.

  • Increase the amount of solvent to ensure the compound remains in solution at the boiling point of the solvent.

  • Employ a solvent-pair system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is insoluble dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.[2]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective technique to monitor the progress of purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity analysis.[4]

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Recrystallization Protocol
StepProcedureNotes
1. Solvent Selection Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated. A toluene:ethanol (1:1) mixture has been reported for a similar compound.[3]A good starting point is to use a small amount of the crude product in a test tube with a few milliliters of the test solvent.
2. Dissolution Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.Add the solvent in portions while heating and stirring to avoid using an excess of solvent, which would reduce the yield.
3. Decolorization (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.The charcoal will adsorb colored impurities.
4. Hot Filtration (Optional) If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.This step should be done quickly to prevent premature crystallization.
5. Crystallization Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.Slow cooling is crucial for the formation of pure, well-defined crystals.[2]
6. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
8. Drying Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.The reported melting point of this compound is 190-193 °C.[5]
Column Chromatography Protocol
StepProcedureNotes
1. Stationary Phase Preparation Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane).
2. Column Packing Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
3. Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica gel onto the top of the column.This "dry loading" technique often results in better separation.
4. Elution Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).The polarity of the mobile phase is gradually increased to elute compounds with different polarities.
5. Fraction Collection Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
6. Solvent Evaporation Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visual Workflow

The following diagram illustrates a general troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting start Crude Product check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No final_product Pure Product is_pure->final_product Yes recrystallization->check_purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization column_chromatography Column Chromatography column_chromatography->check_purity low_yield Low Yield? troubleshoot_recrystallization->low_yield oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out change_solvent Change Solvent/Co-solvent low_yield->change_solvent Yes slow_cool Ensure Slow Cooling low_yield->slow_cool No oiling_out->column_chromatography No use_solvent_pair Use Solvent-Pair oiling_out->use_solvent_pair Yes change_solvent->recrystallization slow_cool->recrystallization use_solvent_pair->recrystallization

Caption: Troubleshooting workflow for purification.

References

overcoming solubility issues of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (BBA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BBA)?

A1: this compound (CAS No. 54574-82-2) is a chemical compound with the molecular formula C₂₂H₂₇NO₄ and a molecular weight of approximately 369.45 g/mol . It is often used as an intermediate in the synthesis of other molecules, such as thermal pressure-sensitive dyes. Due to its chemical structure, it possesses properties that may be of interest in pharmaceutical research, including potential use in photodynamic therapy.

Q2: What are the main challenges when working with BBA in the lab?

A2: The primary challenge encountered when working with BBA is its low aqueous solubility. This can complicate the preparation of stock solutions and its use in aqueous-based biological assays, potentially leading to precipitation and inaccurate results.

Q3: In which solvents is BBA most soluble?

A3: Based on available data, BBA exhibits higher solubility in some organic solvents compared to aqueous solutions. One study indicated that its solubility is highest in n-propanol and lowest in n-heptane, with solubility generally increasing with temperature.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address solubility challenges with BBA during your experiments.

Issue 1: BBA precipitates out of solution during stock solution preparation.

Possible Causes:

  • Inappropriate solvent selection.

  • Concentration exceeds the solubility limit.

  • Temperature of the solvent is too low.

Solutions:

  • Solvent Selection:

    • Refer to the solubility data in Table 1. Prioritize solvents with higher reported solubility for BBA.

    • For cell-based assays, consider using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous assay medium.

  • Co-solvents:

    • If a single solvent is not effective, a co-solvent system can be employed. For example, a mixture of an organic solvent and a buffer.

  • Temperature:

    • Gently warming the solvent can increase the solubility of BBA. However, be cautious of potential degradation at high temperatures. Always check the compound's stability.

  • pH Adjustment:

    • As a carboxylic acid, the solubility of BBA is expected to be pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble salt. See Table 2 for illustrative pH-dependent solubility.

Issue 2: BBA precipitates when the stock solution is diluted into aqueous media for an experiment.

Possible Cause:

  • The concentration of BBA in the final aqueous solution is above its solubility limit in that medium.

Solutions:

  • Lower the Final Concentration:

    • Reduce the final concentration of BBA in your assay.

  • Use of Surfactants or Excipients:

    • Incorporate a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing excipient (e.g., cyclodextrins) in the final aqueous medium to enhance the solubility of BBA.

  • Optimize the Dilution Process:

    • Add the BBA stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Data Presentation

Disclaimer: The following tables provide illustrative quantitative data based on the general properties of similar compounds and established solubility principles. This data should be used as a guide and may not represent exact experimental values.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
n-Propanol~50
Ethanol~35
Acetone~30
Dimethyl Sulfoxide (DMSO)~25
Methanol~20
Acetonitrile~15
Water< 0.1
n-Heptane< 0.01

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
4.0< 0.1
7.0~0.5
9.0~5.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of BBA in DMSO

Materials:

  • This compound (BBA) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out 3.70 mg of BBA powder and place it in a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube securely and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gently warm the solution to 30-37°C if necessary to aid dissolution, but avoid excessive heat.

  • Storage: Once fully dissolved, store the stock solution at -20°C, protected from light.

Protocol 2: UV-Vis Spectrophotometry for Quantification of BBA

Objective: To determine the concentration of BBA in a solution using UV-Vis spectrophotometry.

Materials:

  • BBA stock solution of known concentration

  • Appropriate solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Wavelength Scan:

    • Prepare a dilute solution of BBA in the chosen solvent (e.g., 10 µg/mL in ethanol).

    • Scan the absorbance of the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of BBA in the same solvent with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a standard curve of absorbance versus concentration.

  • Sample Measurement:

    • Measure the absorbance of the unknown BBA sample at the same λmax.

  • Concentration Determination:

    • Use the standard curve to determine the concentration of BBA in the unknown sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh BBA Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Media stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using a BBA solution.

signaling_pathway cluster_pdt Photodynamic Therapy (PDT) Signaling light Light Activation bba BBA (Photosensitizer) light->bba Excitation oxygen Ground State Oxygen (³O₂) bba->oxygen Energy Transfer ros Reactive Oxygen Species (¹O₂) oxygen->ros cell_damage Cellular Damage ros->cell_damage apoptosis Apoptosis cell_damage->apoptosis

Caption: Potential signaling pathway for BBA in photodynamic therapy.

troubleshooting side reactions during the synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors related to reaction conditions and workup procedures.

  • Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.

    • Solution 1: Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (e.g., 4 hours in toluene) or heated sufficiently in a molten state (100-130°C).[1][2] The subsequent hydrolysis step with NaOH should also be given enough time (e.g., 1-6 hours) at the recommended temperature (e.g., 90°C) to ensure the intermediate is fully converted.[1][2]

    • Solution 2: Molar Ratio of Reactants: The molar ratio of phthalic anhydride to 3-(dibutylamino)phenol is crucial. While a 1:1 ratio is common, using a slight excess of phthalic anhydride (up to 1.5:1) can help drive the reaction to completion.[3][4]

  • Loss of Product During Workup:

    • Solution 1: Incomplete Precipitation: After acidification with HCl, the product precipitates out of the aqueous solution. Ensure the pH is sufficiently acidic (pH 3-6) and allow adequate time for complete precipitation, potentially at a reduced temperature.[1][2]

    • Solution 2: Sub-optimal Recrystallization: Significant amounts of product can be lost during recrystallization if an inappropriate solvent system or an excessive amount of solvent is used. The product has been successfully recrystallized from ethanol or a methanol/water mixture.[1]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby lowering the yield of the desired product (see Problem 2).

Problem 2: The Final Product is Highly Colored (Pink/Red/Purple Tint)

Question: My isolated product has a strong pink or reddish discoloration. What is this impurity and how can I remove it?

Answer: This discoloration is a common issue in the synthesis of hydroxybenzoyl benzoic acids from aminophenols.

  • Probable Cause: Rhodamine Formation: The reaction between amino-substituted phenols and phthalic anhydride is known to produce highly colored rhodamine-type dyes as byproducts.[3] This occurs due to a competing reaction pathway.

  • Solutions for Removal and Prevention:

    • Solution 1: Purification with Activated Carbon: During the purification process, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb the colored impurities.[3]

    • Solution 2: Silica Gel Chromatography: If recrystallization is insufficient, column chromatography over silica gel can be used to separate the desired product from the colored byproducts.[1][3]

    • Solution 3: Careful Control of Reaction Conditions: While difficult to eliminate completely, minimizing reaction temperature and time may help reduce the formation of these byproducts. The use of a molten-state synthesis followed by a specific NaOH workup is reported to help decompose some colored byproducts.[2]

Problem 3: Presence of an Unexpected Side Product in Analytical Data (NMR/MS)

Question: My analytical data (e.g., ¹H NMR, Mass Spec) shows peaks that do not correspond to the starting materials or the desired product. What could these be?

Answer: Besides the rhodamine impurities mentioned above, other side reactions can occur.

  • Potential Side Product 1: Isomeric Product: While the acylation is directed by the hydroxyl and amino groups, a small amount of acylation at a different position on the 3-(dibutylamino)phenol ring could theoretically occur, leading to an isomeric product.

    • Troubleshooting: Careful analysis of ¹H and ¹³C NMR spectra is required to confirm the substitution pattern. Purification by chromatography is the most effective way to separate isomers.

  • Potential Side Product 2: Decarboxylated Product: Under harsh acidic conditions or high temperatures, the benzoic acid moiety can undergo decarboxylation.[5] This would result in the formation of 4-(dibutylamino)-2-hydroxybenzophenone.

    • Troubleshooting: Check the mass spectrum for a peak corresponding to the loss of CO₂ (44 Da) from the parent molecule. Avoid excessive heat and overly strong acidic conditions during workup.

  • Potential Side Product 3: Unhydrolyzed Intermediate: The initial reaction between phthalic anhydride and the phenol forms an ester intermediate. Incomplete hydrolysis during the NaOH treatment step would leave this intermediate in the crude product.

    • Troubleshooting: Ensure the hydrolysis step (heating with NaOH solution) is performed for the recommended duration and at the specified temperature to ensure complete conversion to the carboxylate salt before acidification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is a two-step, one-pot Friedel-Crafts acylation. First, 3-(dibutylamino)phenol is acylated with phthalic anhydride. This is followed by a basic hydrolysis of the intermediate ester to yield the final carboxylic acid product upon acidification.[3][4]

Q2: What are the recommended reaction conditions?

Optimal conditions can vary, but published methods provide a good starting point. Below is a summary of conditions reported in the literature.

ParameterToluene Solvent Method[1]Molten-State Method[2]General Range[3][4]
Reactant Ratio 1:1 (Phenol:Anhydride)1:1 to 1:1.41:1 to 1:1.5
Temperature (Acylation) Reflux (Toluene, ~111°C)100 - 130°C50 - 150°C
Time (Acylation) 4 hours2 - 5 hours (total)Not specified
Hydrolysis Conditions 35% NaOH (aq), 90°CNaOH (aq) to pH 8-12, 90°CNot specified
Time (Hydrolysis) 6 hours1 - 3 hoursNot specified
Reported Yield 98% (for diethyl analog)High purity reportedNot specified

Q3: How should the final product be purified?

The most common and effective purification method is recrystallization.[1]

  • Recommended Solvents: Ethanol, or a mixed solvent system of methanol and water.[1]

  • Alternative Methods: For persistent impurities, especially colored ones, silica gel column chromatography or treatment with activated carbon can be employed.[1][3]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Melting Point: The literature reported melting point is 190-193°C.[6][7] A sharp melting point in this range is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the N-butyl chains, and the hydroxyl and carboxylic acid protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (369.45 g/mol ).[8]

Experimental Protocols

Protocol 1: Synthesis in Toluene (Adapted from Diethyl Analog Synthesis)

This protocol is adapted from a procedure for the diethyl analog.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-(dibutylamino)phenol (1.0 eq) and phthalic anhydride (1.0 eq) in toluene (approx. 2-3 mL per gram of phenol).

  • Acylation: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4 hours.

  • Hydrolysis: Cool the reaction mixture to 50-60°C. Carefully add a 35% (w/w) aqueous solution of sodium hydroxide. Heat the mixture to 90°C and stir vigorously for 6 hours.

  • Precipitation: Pour the resulting mixture into ice water and acidify with concentrated hydrochloric acid to a pH of approximately 3-6.

  • Isolation: Allow the suspension to stand at room temperature for 2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure product.

Protocol 2: Molten-State Synthesis

This protocol is based on a solvent-minimizing method.[2]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 3-(dibutylamino)phenol (1.0 eq) and phthalic anhydride (1.0 - 1.4 eq).

  • Acylation: Heat the mixture to 100-130°C. The reactants will melt and react. Stir the molten mass. As the solid product forms, the mixture will thicken.

  • Dispersion (Optional): Once a large amount of solid has formed, a very small amount of toluene can be added to aid stirring and disperse the solid. Continue reacting for a total of 2-5 hours.

  • Hydrolysis: Cool to approximately 60°C and add NaOH solution to adjust the pH to 8-12. Heat to 90°C and stir for 1-3 hours.

  • Workup: Cool the mixture and dissolve the solid in water. Separate and discard any upper organic layer.

  • Precipitation & Isolation: Vigorously stir the aqueous layer while slowly adding dilute HCl to a pH of 3-6 to precipitate the product. Collect the solid by vacuum filtration and dry.

  • Purification: Recrystallize the crude product from a toluene/ethanol (1:1) mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants 3-(Dibutylamino)phenol + Phthalic Anhydride Reaction Friedel-Crafts Acylation (Toluene Reflux or Molten State) Reactants->Reaction Hydrolysis NaOH Hydrolysis Reaction->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Filtration Vacuum Filtration Acidification->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common issues encountered during the synthesis.

G cluster_yield Low Yield cluster_color Product Discoloration cluster_purity Unexpected Impurity Start Problem Encountered LY_Q1 Check Reaction Completion (TLC/LCMS) Start->LY_Q1 DC_Q1 Suspect Rhodamine Byproduct? Start->DC_Q1 UI_Q1 Analyze NMR/MS Data Start->UI_Q1 LY_A1 Increase Reaction Time/Temp Adjust Reactant Ratio LY_Q1->LY_A1 No LY_Q2 Review Workup Procedure LY_Q1->LY_Q2 Yes LY_A2 Ensure Complete Precipitation Optimize Recrystallization LY_Q2->LY_A2 DC_A1 Purify via: 1. Activated Carbon 2. Column Chromatography DC_Q1->DC_A1 UI_A1 Decarboxylation: Avoid excess heat/acid UI_Q1->UI_A1 UI_A2 Isomer Formation: Purify via Chromatography UI_Q1->UI_A2 UI_A3 Incomplete Hydrolysis: Extend NaOH treatment UI_Q1->UI_A3

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and optimization of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (DBHBA) in UV filter formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Troubleshooting Steps
Crystallization of DBHBA in the final formulation. Insufficient solubilization of the solid organic UV filter in the oil phase.- Optimize Emollient Selection: Choose emollients that are effective in solubilizing solid organic UV filters.[1] - Ensure Complete Dissolution During Manufacturing: Heat the oil phase to a temperature above the melting point of DBHBA (190-193°C) to ensure it is fully dissolved before emulsification.[1] - Microscopic Examination: Use polarized light microscopy to check for the presence of crystals in the final formulation.[1]
Yellowing of the formulation over time. Formation of colored complexes between DBHBA and metal oxides (e.g., Titanium Dioxide).- Phase Separation: Incorporate the organic UV filter (DBHBA) and the inorganic UV filter (e.g., TiO2) into separate phases of the formulation (oil and water phase, respectively).[1] - Use of Chelating Agents: Add a chelating agent, such as Tetrasodium EDTA, to the oil phase along with the DBHBA to minimize interactions with metal ions.[1]
Reduced SPF or UVA protection efficacy. - Uneven dispersion of the UV filter in the formulation. - Photodegradation of the UV filter.- Homogenization: Ensure thorough homogenization of the final formulation to achieve a uniform distribution of the UV filters.[1] - Photostability Testing: Evaluate the photostability of the formulation by exposing it to a controlled dose of UV radiation and measuring the change in absorbance. - Combination with Photostabilizers: Consider combining DBHBA with other photostable UV filters or photostabilizing agents.
Phase separation or instability of the emulsion. - Imbalance in the emulsifier system. - Incompatibility of ingredients.- Optimize Emulsifier System: Adjust the type and concentration of emulsifiers to ensure a stable emulsion. - Ingredient Compatibility Check: Review the compatibility of all ingredients in the formulation. Some ingredients can disrupt emulsion stability.[2]
Unexpected changes in viscosity. - Interaction between polymers and other ingredients. - Effect of pH on certain thickeners.- Evaluate Polymer Interactions: Assess the compatibility of any thickening agents with other components of the formulation. - pH Adjustment: Ensure the final pH of the formulation is within the optimal range for the chosen viscosity modifier.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use in a sunscreen formulation?

The optimal concentration will depend on the desired Sun Protection Factor (SPF) and UVA protection level. Generally, increasing the concentration of the UV filter will increase the SPF and UVA protection.[3] However, it is crucial to stay within the regulatory limits for your region. For a related compound, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), the maximum approved concentration in the European Union is 10%. It is recommended to perform concentration-dependent studies to determine the optimal level for your specific formulation.

2. How can I improve the solubility of DBHBA in my formulation?

DBHBA is an oil-soluble filter. To improve its solubility, select appropriate cosmetic emollients and ensure that the oil phase is heated sufficiently during the manufacturing process to completely dissolve the filter.[1]

3. Is this compound photostable?

Benzophenone-type UV filters are generally known for their photostability.[4] However, the overall photostability of the final formulation can be influenced by interactions with other ingredients. It is recommended to conduct photostability testing on the final product.

4. Can I combine DBHBA with other UV filters?

Yes, combining DBHBA with other UVB and UVA filters is a common practice to achieve broad-spectrum protection.[1] When combining with inorganic filters like titanium dioxide, be mindful of potential interactions that could cause yellowing and take preventative measures as described in the troubleshooting guide.[1]

5. What is the impact of pH on the stability of formulations containing DBHBA?

The stability of benzophenone-type UV filters can be influenced by pH. For instance, the photodegradation of some benzophenones increases with higher pH.[4][5] It is advisable to conduct stability testing of your final formulation at different pH values to determine the optimal range for your product.

Quantitative Data

The following table provides a representative example of how the concentration of a UVA filter like this compound can influence key performance parameters of a sunscreen formulation. The values presented are illustrative and should be confirmed by experimental testing of your specific formulation.

Concentration of DBHBA (% w/w)In Vitro SPF (Hypothetical)In Vitro UVA-PF (Hypothetical)Critical Wavelength (nm) (Hypothetical)
2.5155375
5.03010380
7.54515382
10.050+18385

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Sunscreen Emulsion

This protocol outlines the basic steps for creating a sunscreen emulsion incorporating this compound.

Materials and Equipment:

  • Beakers

  • Homogenizer

  • Water bath

  • Magnetic stirrer and stir bars

  • Weighing scale

  • pH meter

  • Oil phase ingredients (e.g., emollients, emulsifiers, DBHBA)

  • Water phase ingredients (e.g., deionized water, humectants, thickeners)

  • Preservatives, fragrance, and other active ingredients

Procedure:

  • Prepare the Oil Phase:

    • Weigh and combine all oil-soluble ingredients, including this compound and other oil-soluble UV filters, emollients, and emulsifiers, in a beaker.

    • Heat the oil phase in a water bath to 75-80°C, or higher if necessary to fully dissolve the solid UV filters. Stir continuously until all components are completely dissolved and the phase is uniform.

  • Prepare the Water Phase:

    • In a separate beaker, weigh and combine all water-soluble ingredients, such as deionized water, humectants, and any water-soluble polymers.

    • Heat the water phase in a water bath to 75-80°C and stir until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Allow the emulsion to cool while stirring gently.

    • Once the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives, fragrances, and other active ingredients.

    • Adjust the pH of the final formulation to the desired level.

    • Continue stirring until the formulation is uniform and has reached room temperature.

In Vitro SPF and UVA Protection Factor (UVA-PF) Determination

This protocol is based on the principles of UV transmission measurement through a thin film of the sunscreen product.[6][7]

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (roughened)[6]

  • Positive displacement pipette or syringe

  • Solar simulator (for photostability testing)

Procedure:

  • Sample Preparation:

    • Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the roughened surface of a PMMA plate.[8]

    • Spread the sample evenly over the entire surface of the plate using a gloved finger or a specific spreading tool.

    • Allow the film to dry for at least 15 minutes in the dark.

  • UV Transmission Measurement (Pre-irradiation):

    • Place the PMMA plate in the spectrophotometer.

    • Measure the UV transmission at 1 nm intervals from 290 to 400 nm.

  • Photostability Assessment (Irradiation):

    • Expose the sample-coated PMMA plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be proportional to the initial estimated SPF.[7]

  • UV Transmission Measurement (Post-irradiation):

    • After irradiation, repeat the UV transmission measurement from 290 to 400 nm.

  • Calculation of SPF and UVA-PF:

    • The in vitro SPF and UVA-PF are calculated from the post-irradiation UV transmission data using standardized equations that incorporate the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.[7][8] The critical wavelength is also determined from this data.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing In Vitro Testing Stage cluster_analysis Data Analysis Stage prep_oil Prepare Oil Phase (dissolve DBHBA) emulsify Emulsification (Oil into Water) prep_oil->emulsify prep_water Prepare Water Phase prep_water->emulsify cool_add Cooling & Final Additions emulsify->cool_add apply_sample Apply Sample to PMMA Plate cool_add->apply_sample Final Formulation pre_irrad Pre-irradiation UV Transmission Measurement apply_sample->pre_irrad irrad UV Irradiation (Solar Simulator) pre_irrad->irrad post_irrad Post-irradiation UV Transmission Measurement irrad->post_irrad calculate Calculate SPF, UVA-PF, and Critical Wavelength post_irrad->calculate report Final Report calculate->report

Caption: Experimental workflow for sunscreen formulation and testing.

UV_Absorption_Mechanism UV_photon UV Photon (hν) DBHBA_ground DBHBA (Ground State) UV_photon->DBHBA_ground Absorption DBHBA_excited DBHBA (Excited State) DBHBA_ground->DBHBA_excited DBHBA_excited->DBHBA_ground Relaxation Heat Heat Dissipation DBHBA_excited->Heat Photodegradation Photodegradation Products DBHBA_excited->Photodegradation Potential Pathway

Caption: Mechanism of UV absorption and potential photodegradation.

References

Technical Support Center: Stabilizing 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in Solution for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (BBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for stabilizing BBA in solution for chromatographic analysis.

I. Troubleshooting Guides

This section addresses common issues encountered during the preparation and chromatographic analysis of BBA solutions.

Guide 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Problem: Chromatograms of BBA exhibit significant peak tailing or fronting, leading to inaccurate quantification and poor resolution.

Possible Causes & Solutions:

Cause Description Solution
Secondary Silanol Interactions The carboxylic acid and phenolic hydroxyl groups of BBA can interact with residual silanol groups on silica-based C18 columns, causing peak tailing.1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or phosphoric acid. This suppresses the ionization of both the silanol groups and the carboxylic acid moiety of BBA, minimizing secondary interactions.[1] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of BBA's carboxylic acid group, the molecule can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.Maintain the mobile phase pH at least 1.5 to 2 units away from the pKa of the analyte. For acidic compounds like BBA, a lower pH is generally recommended.[1]
Column Overload Injecting a too-concentrated sample can saturate the stationary phase, leading to peak distortion.Prepare a series of dilutions of the BBA standard and inject them. If peak shape improves with lower concentrations, reduce the sample concentration or injection volume.
Column Degradation Contamination or degradation of the column over time can lead to poor peak shapes.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the issue persists, the column may need replacement.

Experimental Workflow for Optimizing Peak Shape:

start Start: Peak Tailing Observed check_ph Adjust Mobile Phase pH to 2.5-3.5 start->check_ph check_column Use End-Capped C18 Column check_ph->check_column If tailing persists end_good End: Symmetrical Peak check_ph->end_good If resolved check_conc Reduce Sample Concentration check_column->check_conc If tailing persists check_column->end_good If resolved check_col_health Flush or Replace Column check_conc->check_col_health If tailing persists check_conc->end_good If resolved check_col_health->end_good If resolved end_bad End: Issue Persists check_col_health->end_bad Contact Support

Caption: Troubleshooting workflow for addressing peak tailing in BBA analysis.

Guide 2: Analyte Degradation in Solution

Problem: The concentration of BBA in prepared solutions decreases over time, or new, unexpected peaks appear in the chromatogram, indicating degradation.

Possible Causes & Solutions:

Cause Description Solution
Photodegradation Benzophenone derivatives are known to be sensitive to light, which can induce degradation.1. Use Amber Glassware: Prepare and store all BBA solutions in amber volumetric flasks and vials to protect them from light.[2] 2. Minimize Light Exposure: Keep solutions in the dark as much as possible, especially during storage.
Oxidation The dibutylamino and hydroxyl groups on the BBA molecule are susceptible to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions.1. Degas Solvents: Before use, degas all solvents by sparging with an inert gas like nitrogen or by sonication. 2. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution. 3. Use Chelating Agents: To sequester metal ions that can catalyze oxidation, add a low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.
Hydrolysis The carboxylic acid group may undergo reactions, and the overall molecule's stability can be pH-dependent. Extreme pH values may promote hydrolysis or other degradation pathways.1. Control pH: Maintain the pH of aqueous solutions within a stable range, avoiding strongly acidic or basic conditions for long-term storage. A slightly acidic pH (e.g., 4-6) is often a good starting point for stability. 2. Use Aprotic Solvents for Stock Solutions: Prepare stock solutions in aprotic organic solvents like acetonitrile or methanol, where hydrolytic degradation is less likely.
Thermal Degradation Elevated temperatures can accelerate the degradation of BBA.Store stock and working solutions in a refrigerator at 2-8°C. Allow solutions to come to room temperature before use to ensure accurate measurements.[3]

Logical Relationship for Preventing BBA Degradation:

bba_solution BBA in Solution photodegradation Photodegradation bba_solution->photodegradation oxidation Oxidation bba_solution->oxidation hydrolysis Hydrolysis bba_solution->hydrolysis thermal_degradation Thermal Degradation bba_solution->thermal_degradation amber_glass Use Amber Glassware photodegradation->amber_glass degas_solvents Degas Solvents oxidation->degas_solvents add_antioxidant Add Antioxidant/Chelator oxidation->add_antioxidant control_ph Control pH hydrolysis->control_ph refrigerate Refrigerate (2-8°C) thermal_degradation->refrigerate

Caption: Key factors and preventative measures for BBA solution stability.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound (BBA)?

A1: For a stock solution, it is recommended to use a high-purity, HPLC-grade aprotic organic solvent such as acetonitrile or methanol. These solvents offer good solubility for BBA and minimize the risk of hydrolysis.

Q2: How should I prepare working standards for my calibration curve?

A2: Prepare working standards by performing serial dilutions of your stock solution with the mobile phase you will be using for your HPLC analysis. This helps to minimize solvent mismatch effects during injection. Always use calibrated volumetric flasks and pipettes for accurate dilutions.

Q3: What are the ideal storage conditions for BBA solutions?

A3: For long-term stability, store BBA stock solutions in amber glass vials at 2-8°C. Working solutions, especially those prepared in aqueous mobile phases, should be prepared fresh daily if possible. If short-term storage of working solutions is necessary, keep them refrigerated and protected from light.

Q4: My BBA solution has turned a yellow or brownish color. What does this indicate and can I still use it?

A4: A change in color often indicates degradation, likely due to oxidation or photodegradation. It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy of your analytical results. To prevent this, follow the stabilization procedures outlined in the troubleshooting guide, such as using amber glassware and degassed solvents.

Q5: What are the expected degradation products of BBA?

A5: While specific degradation products for BBA are not extensively documented in the literature, forced degradation studies on similar benzophenone derivatives suggest potential pathways include:

  • Oxidation: Formation of N-oxides at the dibutylamino group or further hydroxylation of the aromatic rings.

  • Photodegradation: Complex reactions that can lead to cleavage of the benzophenone structure.

  • Hydrolysis: While less likely for the core structure, esterification could occur if stored in alcoholic solvents for extended periods, or other reactions involving the carboxylic acid group might be influenced by pH.

It is recommended to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products specific to your experimental conditions and to develop a stability-indicating HPLC method.[4][5][6]

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of BBA (1000 µg/mL)

Materials:

  • This compound (BBA) analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Amber volumetric flask (Class A, 10 mL)

  • Analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of BBA analytical standard onto a clean, dry weighing paper.

  • Transfer: Carefully transfer the weighed BBA into a 10 mL amber volumetric flask.

  • Dissolution: Add approximately 7 mL of acetonitrile to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the BBA.

  • Dilution to Volume: Once the BBA is completely dissolved and the solution has returned to room temperature, add acetonitrile to the 10 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in the amber flask, sealed, at 2-8°C.

Protocol 2: Recommended Starting HPLC Method for BBA Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of BBA. Optimization may be required based on your specific instrumentation and separation goals.

Parameter Condition
Column C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (determine the λmax of BBA in your mobile phase, likely around 350-360 nm).

Workflow for HPLC Method Development:

cluster_optimization Optimization Loop start Start: BBA Analysis Required prepare_stock Prepare Stabilized BBA Stock Solution (Protocol 1) start->prepare_stock initial_method Run Initial HPLC Method (Protocol 2) prepare_stock->initial_method evaluate_chromatogram Evaluate Peak Shape, Resolution, and Retention Time initial_method->evaluate_chromatogram optimize_gradient Adjust Gradient Profile evaluate_chromatogram->optimize_gradient If optimization needed final_method Final Validated HPLC Method evaluate_chromatogram->final_method If acceptable optimize_gradient->evaluate_chromatogram optimize_ph Modify Mobile Phase pH/Additive optimize_gradient->optimize_ph optimize_ph->evaluate_chromatogram optimize_column Test Different C18 Columns optimize_ph->optimize_column optimize_column->evaluate_chromatogram

Caption: A systematic workflow for developing a robust HPLC method for BBA analysis.

References

Technical Support Center: Production of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and scale-up of this compound.

Synthesis & Reaction Issues

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Friedel-Crafts acylation for producing this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 3-(dibutylamino)phenol and phthalic anhydride may not have gone to completion.

    • Solution: Ensure the reaction is heated appropriately, typically at the boiling temperature of the solvent used, for a sufficient duration. Reaction times of 3 to 4 hours under reflux are commonly reported for analogous syntheses.[1] Consider extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

  • Sub-optimal Molar Ratio: An incorrect ratio of reactants can lead to unreacted starting materials.

    • Solution: The molar ratio of phthalic anhydride to 3-(dibutylamino)phenol is typically in the range of 1:1 to 1.5:1.[2] Experiment within this range to find the optimal ratio for your specific conditions.

  • Moisture Contamination: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the catalyst and hydrolyze the anhydride.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle starting materials in a dry environment.

  • Product Precipitation Issues: The product may not fully precipitate out of the solution upon cooling and acidification.

    • Solution: After acidifying the reaction mixture (typically with HCl to a pH of 3-6), ensure the solution is sufficiently cooled and allow adequate time for the product to crystallize.[3] Vigorous stirring during acidification can also promote precipitation.

Question: The final product has a pink or reddish discoloration. What causes this and how can I obtain a colorless product?

Answer: The formation of colored impurities is a known challenge in the synthesis of 2-(4-N,N-dialkylamino-2-hydroxybenzoyl)benzoic acids.

  • Cause: The primary cause of discoloration is the formation of rhodamine-type dyes as by-products during the reaction of amino-substituted phenols with phthalic anhydride.[2][4]

  • Solutions:

    • Adsorbent Treatment: After the synthesis, the crude product can be dissolved in a suitable solvent (e.g., toluene, hexanol) and treated with an adsorbent such as activated carbon or silica gel.[2] This is effective at removing colored impurities.

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene/ethanol, can effectively purify the product and remove colored by-products.[1][3]

    • Aqueous Base Wash: Washing the organic phase containing the product with an aqueous base solution (e.g., NaOH or KOH) can help remove acidic impurities that may contribute to color.[1]

Purification & Scale-Up Challenges

Question: I'm having difficulty purifying the product at a larger scale. What methods are recommended for industrial production?

Answer: Scaling up purification requires methods that are both effective and economical.

  • Crystallization: This remains a primary method for purification at scale. The choice of solvent is crucial for obtaining high purity and good recovery.

  • Adsorbent Filtration: For large-scale operations, passing a solution of the product through a fixed bed of an adsorbent like silica gel or activated carbon is an efficient way to remove impurities.[2]

  • Solvent-Free Synthesis: A "melt" synthesis approach, as described for the diethylamino analog, can simplify purification by reducing the amount of solvent used and minimizing solvent-related impurities.[3] This involves reacting the starting materials in a molten state, which can be a more environmentally friendly and cost-effective option at scale.

Question: What are the key safety concerns when scaling up the production of this compound?

Answer: Scaling up introduces new safety considerations that must be addressed.

  • Handling of Solids: The starting materials and the final product are powders. When handling large quantities, dust generation should be minimized to avoid inhalation. Use appropriate personal protective equipment (PPE), including respirators, gloves, and eye protection.[5][6]

  • Exothermic Reaction: The Friedel-Crafts acylation can be exothermic. At a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The reactor should have adequate cooling capacity, and the addition of reagents may need to be controlled.

  • Solvent Handling: The use of flammable organic solvents like toluene requires appropriate storage, handling, and ventilation to prevent fires and exposure to vapors.

  • Waste Disposal: The process will generate waste streams, including used adsorbents and solvent residues. These must be disposed of in accordance with local environmental regulations.[5]

Data Presentation

Table 1: Summary of Purification Methods and Their Impact on Product Purity

Purification MethodDescriptionExpected Purity ImprovementScale-Up FeasibilityReference
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Can significantly improve purity, often to >99%.Good, but can be solvent and energy-intensive at a large scale.[1][3]
Adsorbent Treatment Passing a solution of the product through a bed of adsorbent like silica gel or activated carbon.Effective for removing colored impurities and trace by-products.Excellent for large-scale production, can be integrated into a continuous process.[2]
Aqueous Base Wash Washing an organic solution of the product with an aqueous base.Primarily removes acidic impurities.Simple and scalable extraction process.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (concentrated and dilute solutions)

  • Ethanol

  • Activated carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(dibutylamino)phenol and phthalic anhydride in a molar ratio of approximately 1:1.1.

  • Solvent Addition: Add anhydrous toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Cooling and Basification: After the reaction is complete, cool the mixture to 50-60°C. Slowly add an aqueous solution of NaOH until the pH is between 8 and 12. This step helps to dissolve the product and hydrolyze any remaining anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The product will be in the aqueous layer as its sodium salt.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with vigorous stirring until the pH is between 3 and 6. A solid precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature.

  • Purification (optional but recommended):

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 3-(Dibutylamino)phenol D Friedel-Crafts Acylation A->D B Phthalic Anhydride B->D C Toluene (Solvent) Heat (Reflux) C->D E Crude 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid D->E G Work-up & Precipitation E->G F 1. NaOH (aq) 2. HCl (aq) F->G I Recrystallization or Adsorbent Treatment G->I H Purified 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid I->H

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Problem Identified LowYield Low Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckReaction Check Reaction Time, Temp, & Molar Ratios LowYield->CheckReaction Yes Recrystallize Recrystallize Product Discoloration->Recrystallize Yes End Problem Resolved Discoloration->End No CheckMoisture Ensure Anhydrous Conditions CheckReaction->CheckMoisture OptimizePrecip Optimize Precipitation (Cooling, Stirring) CheckMoisture->OptimizePrecip OptimizePrecip->End Adsorbent Treat with Adsorbent (e.g., Activated Carbon) Recrystallize->Adsorbent Adsorbent->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have degraded.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Ring: The starting aminophenol can be deactivated by complexation with the Lewis acid.Consider using a milder Lewis acid or protecting the hydroxyl group of the aminophenol before acylation.
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product can form a complex with it.Gradually increase the molar ratio of the Lewis acid to the limiting reagent. Monitor the reaction progress to find the optimal amount.
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or HPLC. Some reactions may require elevated temperatures to overcome the activation energy.
Poor Quality Reagents: Impurities in the starting materials (3-dibutylaminophenol or phthalic anhydride) can inhibit the reaction.Use high-purity starting materials. Purify the reagents if necessary before use.
Issue 2: Formation of Colored Impurities

Possible Causes and Solutions

CauseRecommended Action
Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts.Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Air Oxidation: The aminophenol starting material or the product may be susceptible to air oxidation, leading to colored impurities.Maintain an inert atmosphere throughout the reaction and work-up procedure.
Contamination from Starting Materials: Impurities in the 3-dibutylaminophenol can lead to colored products.Use freshly purified 3-dibutylaminophenol.

Purification Strategy for Colored Impurities:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and adsorbed impurities.

  • Recrystallization: Choose an appropriate solvent system to selectively crystallize the desired product, leaving the colored impurities in the mother liquor.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalyst amount.Increase the reaction time, temperature, or the amount of Lewis acid catalyst. Monitor the reaction progress to ensure completion.
Inefficient Work-up: The work-up procedure may not effectively remove the unreacted starting materials.Optimize the extraction and washing steps. For example, unreacted phthalic anhydride can be removed by washing with a mild base. Unreacted aminophenol can be removed by washing with a dilute acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the Friedel-Crafts acylation of 3-(dibutylamino)phenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: What are the potential side reactions to be aware of?

A2: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, potential issues include:

  • Di-acylation: Although the acyl group is deactivating, highly reactive substrates may undergo a second acylation.

  • Complexation: The Lewis acid can complex with the amino and hydroxyl groups of the reactants and product, which can affect reactivity.

  • Hydrolysis of Phthalic Anhydride: If moisture is present, phthalic anhydride can hydrolyze to phthalic acid, which will not participate in the acylation reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Q4: What is the best method for purifying the crude product?

A4: Recrystallization is a highly effective method for purifying this compound. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar compounds include ethanol/water or toluene/ethanol mixtures.

Q5: What analytical techniques can be used to assess the purity of the final product?

A5: The purity of the final product can be assessed using several techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (190-193 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield and purity of the final product. This data is based on typical outcomes for Friedel-Crafts acylations and recrystallizations of similar benzoic acid derivatives.

Table 1: Effect of Lewis Acid Molar Ratio on Product Yield and Purity

Molar Ratio (AlCl₃ : Phthalic Anhydride)Crude Yield (%)Purity by HPLC (%)
1.0 : 1.06585
1.5 : 1.08090
2.0 : 1.08592
2.5 : 1.08291

Table 2: Influence of Reaction Temperature on Reaction Time and Purity

Temperature (°C)Reaction Time (hours)Purity by HPLC (%)
80888
100592
120390 (with some colored impurities)

Table 3: Recrystallization Solvent System and Recovery Yield

Solvent System (v/v)Recovery Yield (%)Purity by HPLC (%)
Ethanol : Water (80:20)75>98
Toluene : Ethanol (50:50)80>98
Isopropanol70>97

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis via Friedel-Crafts acylation.

Materials:

  • 3-(Dibutylamino)phenol

  • Phthalic anhydride

  • Aluminum chloride (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-(dibutylamino)phenol and anhydrous toluene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • After the addition of aluminum chloride, add phthalic anhydride to the reaction mixture.

  • Slowly warm the mixture to room temperature and then heat to reflux (approximately 110°C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the solid product precipitates.

  • Filter the crude product, wash it with water until the filtrate is neutral, and then dry it under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., ethanol:water = 80:20 v/v).

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactant Mixing (3-Dibutylaminophenol, Phthalic Anhydride, Lewis Acid, Solvent) B 2. Friedel-Crafts Acylation (Heating under Inert Atmosphere) A->B C 3. Reaction Quenching (Acidic Work-up) B->C D 4. Crude Product Isolation (Filtration and Washing) C->D E 5. Recrystallization (Dissolution in Hot Solvent) D->E Crude Product F 6. Decolorization (Optional) (Activated Carbon Treatment) E->F G 7. Hot Filtration F->G H 8. Crystallization (Slow Cooling) G->H I 9. Pure Product Isolation (Filtration and Drying) H->I J Final Product Analysis (HPLC, MP, NMR) I->J Pure Product Troubleshooting_Guide cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Yield C1 Inactive Catalyst Problem->C1 C2 Incomplete Reaction Problem->C2 C3 Side Reactions Problem->C3 C4 Inefficient Purification Problem->C4 S1 Use Fresh Anhydrous Reagents C1->S1 S2 Optimize Reaction Conditions (Time, Temp, Catalyst Ratio) C2->S2 S3 Monitor Reaction Progress (TLC/HPLC) C2->S3 C3->S2 S4 Improve Work-up Procedure C3->S4 S5 Optimize Recrystallization (Solvent, Cooling Rate) C4->S5

References

handling and storage best practices for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the handling and storage of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, CAS number 54574-82-2. It includes frequently asked questions (FAQs) and troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound upon receipt?

A1: Upon receiving the compound, it is crucial to handle it in a well-ventilated area.[1] Avoid creating dust.[1] Visually inspect the container for any damage or leaks. Ensure the container is tightly closed and store it in a cool, dry place away from direct sunlight and incompatible substances.[1][2]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[1][2] The compound is stable under these recommended storage conditions.[3] Avoid exposure to strong oxidizing agents.[3]

Q3: What personal protective equipment (PPE) is necessary when working with this chemical?

A3: When handling this compound, appropriate PPE should be worn to minimize exposure. This includes:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[1]

  • Hand Protection: Chemical-resistant gloves such as nitrile rubber or polychloroprene.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with poor ventilation or if dust is generated, a NIOSH-approved respirator is recommended.

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, ensure the area is well-ventilated and restrict access to unprotected personnel.[1] Wear the appropriate PPE, including respiratory protection if necessary. For minor spills, gently sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Prevent the spilled material from entering drains or waterways.[1]

Q5: How should I dispose of waste this compound?

A5: Dispose of the compound and its container in accordance with local, state, and federal regulations.[1] It is classified as harmful to aquatic life with long-lasting effects, so environmental release should be avoided.[1][2] Consult with your institution's environmental health and safety department for specific disposal guidelines.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has changed color or appearance. Improper storage (exposure to light, moisture, or incompatible materials).1. Verify storage conditions against the recommended guidelines (cool, dry, dark place). 2. Check for potential contamination from other chemicals stored nearby. 3. If the integrity of the compound is in doubt, it is recommended to use a fresh, properly stored batch for critical experiments.
Inconsistent experimental results. Degradation of the compound due to improper handling or storage.1. Review handling procedures to ensure they minimize exposure to air and moisture. 2. Confirm that the storage container is always tightly sealed after use.[1] 3. Consider performing a quality control check (e.g., melting point, spectroscopy) on the material. The melting point is reported to be in the range of 190-193 °C.[4][5]
Difficulty dissolving the compound. The compound is a solid and may require specific solvents.1. Consult literature for appropriate solvents. While not explicitly stated for this compound, similar benzophenone derivatives are often soluble in organic solvents. 2. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Data Presentation

Physical and Chemical Properties

PropertyValue
CAS Number 54574-82-2[4]
Molecular Formula C22H27NO4[4]
Molecular Weight 369.45 g/mol [4]
Appearance Solid[5]
Melting Point 190-193 °C[4][5]

Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[1][5]P264: Wash skin thoroughly after handling.[1][5]
H412: Harmful to aquatic life with long lasting effects.[1][2][6]P270: Do not eat, drink or smoke when using this product.[1][5]
P273: Avoid release to the environment.[1][2][6]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

Experimental Protocols

Protocol 1: Standard Handling Procedure for Weighing and Solution Preparation

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary PPE (lab coat, gloves, safety glasses).

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Minimize dust generation.

    • Record the exact weight.

  • Solution Preparation:

    • In the fume hood, add the appropriate solvent to a suitable flask.

    • Slowly add the weighed compound to the solvent while stirring.

    • If necessary, gently warm or sonicate the mixture to facilitate dissolution.

    • Once dissolved, cap the flask to prevent solvent evaporation.

  • Cleanup:

    • Clean the spatula and weighing vessel.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) according to institutional guidelines.

    • Wash hands thoroughly after completing the procedure.[1]

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If OK Seal Keep Container Tightly Sealed Store->Seal Avoid Avoid Incompatible Substances & Ignition Sources Store->Avoid Ventilation Use in Well-Ventilated Area (e.g., Fume Hood) Store->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Avoid_Dust Minimize Dust Generation PPE->Avoid_Dust Wash Wash Hands After Handling Avoid_Dust->Wash Dispose Dispose According to Local Regulations Wash->Dispose

Caption: Workflow for handling and storage of the compound.

Troubleshooting_Decision_Tree Start Inconsistent Experimental Results? Check_Storage Were Storage Conditions Optimal? (Cool, Dry, Dark, Sealed) Start->Check_Storage Check_Handling Were Handling Procedures Correct? (Minimal Air/Moisture Exposure) Check_Storage->Check_Handling Yes Use_New_Batch Use a Fresh Batch of Compound Check_Storage->Use_New_Batch No QC_Test Perform Quality Control Check (e.g., Melting Point) Check_Handling->QC_Test Yes Check_Handling->Use_New_Batch No QC_Test->Use_New_Batch Fails Review_Protocol Review Experimental Protocol for Other Errors QC_Test->Review_Protocol Passes

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid and Other Commercial UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the benzophenone-based UV absorber, 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, against other widely used UV absorbers. Due to a lack of publicly available performance data for this compound, this document focuses on providing a comparative framework using data from structurally similar and commercially significant UV absorbers. Detailed experimental protocols are included to enable researchers to conduct their own evaluations.

Introduction to UV Absorbers

Ultraviolet (UV) absorbers are chemical compounds that absorb UV radiation and dissipate the energy as less harmful heat. They are essential components in sunscreens, plastics, coatings, and other materials to protect against photodegradation. The effectiveness of a UV absorber is determined by its UV absorption spectrum, molar extinction coefficient (a measure of how strongly it absorbs light at a particular wavelength), photostability, and compatibility with the formulation.

Benzophenones are a prominent class of organic UV absorbers characterized by a diaryl ketone core structure. Substitutions on the phenyl rings can be tailored to modify the UV absorption properties and photostability of the molecule.

Performance Comparison of UV Absorbers

Table 1: UV Absorption Properties of Common UV Absorbers

UV AbsorberChemical Classλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Solvent
Data Not Available Benzophenone---
Oxybenzone (Benzophenone-3)Benzophenone287, 32515,100, 9,500Methanol[1]
2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)Benzophenone290, 35025,000, 15,000Methanol[1]
AvobenzoneDibenzoylmethane358~31,000Ethanol[2]
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)Benzophenone354Not specified-

Table 2: Photostability of Select UV Absorber Formulations

FormulationUV Absorbers% Remaining after 60 min UV Exposure
Formulation 1Octyl Methoxycinnamate (OMC), Avobenzone (AVB)AVB: ~55%
Formulation 2OMC, AVB, 4-Methylbenzylidene Camphor (MBC)AVB: ~55%
Formulation 3OMC, Benzophenone-3 (BP-3), Octocrylene (OC)BP-3: ~100%
Formulation 4OMC, AVB, Octocrylene (OC)AVB: ~80%

Note: The photostability data is highly dependent on the formulation and the presence of other stabilizing or destabilizing agents.

Experimental Protocols

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the UV absorption characteristics of a compound.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of a UV absorber.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • UV absorber sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the UV absorber and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 200-400 nm for UV absorbers).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with one of the diluted sample solutions and then fill it with the same solution. Place the cuvette in the sample holder and record the UV absorption spectrum.

  • Repeat for all dilutions.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance at λmax versus the concentration of the dilutions.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.

In Vitro Photostability Testing

This protocol provides a method for assessing the photostability of a UV absorber in a formulation.

Objective: To determine the percentage of a UV absorber that remains after exposure to a controlled dose of UV radiation.

Materials:

  • Solar simulator or other calibrated UV light source

  • Quartz or PMMA plates

  • Syringe or micropipette

  • Analytical balance

  • Solvent for extraction (e.g., isopropanol, methanol)

  • Ultrasonicator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the formulation containing the UV absorber (e.g., 2 mg/cm²) and spread it evenly over the surface of a quartz or PMMA plate to form a thin film. Prepare multiple identical samples.

  • Dark Control: Wrap one or more of the prepared plates in aluminum foil to serve as dark controls. These will not be exposed to UV light.

  • UV Irradiation: Place the unwrapped plates under the UV light source. Expose the samples to a controlled dose of UV radiation. Samples can be taken at different time points (e.g., 30, 60, 120 minutes) to assess the degradation kinetics.

  • Sample Extraction: After irradiation, immerse each plate (including the dark controls) in a known volume of a suitable solvent. Use ultrasonication to ensure the complete dissolution of the UV absorber from the film into the solvent.

  • Analytical Quantification: Analyze the resulting solutions using a validated HPLC method to separate and quantify the concentration of the UV absorber.

  • Data Analysis: Compare the concentration of the UV absorber in the irradiated samples to the concentration in the dark control samples. The photostability is expressed as the percentage of the UV absorber remaining after UV exposure.

Visualizations

Experimental_Workflow_UV_Absorption cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh UV Absorber B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C E Measure Absorbance of Each Dilution C->E D Zero Spectrophotometer with Blank D->E F Plot Absorbance vs. Concentration E->F G Determine λmax E->G H Calculate Molar Extinction Coefficient (ε) from Slope F->H

Caption: Workflow for Determining UV Absorption Spectrum and Molar Extinction Coefficient.

Photostability_Testing_Workflow A Prepare Thin Film of Formulation on Plates B Prepare Dark Control (Wrap in Foil) A->B C Expose Samples to UV Radiation A->C D Extract UV Absorber with Solvent B->D C->D E Quantify UV Absorber Concentration by HPLC D->E F Compare Irradiated vs. Dark Control E->F G Calculate % Photostability F->G

Caption: Workflow for In Vitro Photostability Testing of UV Absorbers.

Conclusion

While a direct quantitative comparison involving this compound is not possible due to the absence of published performance data, this guide provides a framework for its evaluation against other common UV absorbers. The benzophenone scaffold of the target compound suggests potential for UV absorption; however, its primary reported use in thermal dyes indicates that its efficacy as a UV absorber may not be its principal characteristic. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fully characterize its performance and make informed comparisons with existing alternatives. Further investigation is required to determine the UV absorption spectrum, molar extinction coefficient, and photostability of this compound to ascertain its viability as a UV absorber.

References

performance of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid vs. diethylamino hydroxybenzoyl hexyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of photoprotection, the benzophenone class of organic ultraviolet (UV) filters has long been a cornerstone of sunscreen formulations. This guide offers a detailed comparison of two such molecules: the well-established Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) and the lesser-known 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. While both share a common structural heritage, a significant disparity in publicly available performance data shapes our current understanding of their respective roles in cosmetic science.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview. However, a notable information gap exists for this compound, precluding a direct, quantitative performance comparison at this time. The focus will therefore be on the comprehensive data available for DHHB, juxtaposed with the known properties and applications of its dibutylamino counterpart.

Physicochemical Properties: A Side-by-Side Look

A fundamental starting point for any performance comparison is an examination of the basic physicochemical properties of the compounds . The following table summarizes the available information for both molecules.

PropertyThis compoundDiethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)
CAS Number 54574-82-2[1][2][3][4]302776-68-7
Molecular Formula C22H27NO4[1][2][3][4]C24H31NO4
Molecular Weight 369.45 g/mol [1][2][3][4]397.51 g/mol
Appearance Solid powderWhite to slightly colored powder[5]
Melting Point 190-193 °C[1][4][6]Not specified in available data
Primary Application Intermediate for thermal dyes and pressure-sensitive allergens[1]; proteomics research[3]UV filter in sunscreens and cosmetic products[5]

Performance Deep Dive: Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

DHHB, commercially known as Uvinul A Plus, is a new-generation chemical sunscreen agent lauded for its high efficacy and photostability.[5]

UV Absorption Spectrum

DHHB is a highly effective UVA absorber, covering the entire UVA spectrum from 320 to 400 nm.[5] Its peak absorption is at 354 nm, making it particularly adept at shielding against long-wave UVA rays, which are strongly associated with premature skin aging.[5]

Photostability

One of the most significant advantages of DHHB is its excellent photostability.[5] Unlike some other UVA filters, it does not readily degrade upon exposure to UV radiation, ensuring prolonged and reliable protection. This inherent stability simplifies formulation development and enhances the overall efficacy of the final product.

Formulation Compatibility

DHHB exhibits good compatibility with a wide range of other UV filters and cosmetic ingredients.[5] This allows for the creation of broad-spectrum sunscreen formulations with high SPF values. It is oil-soluble, making it suitable for incorporation into the oil phase of emulsions.

The Enigma of this compound

In stark contrast to the wealth of data available for DHHB, there is a significant lack of public information regarding the performance of this compound as a UV filter. The primary documented applications for this compound are as an intermediate in the synthesis of thermal dyes and pressure-sensitive allergens, and for use in proteomics research.[1][3] While its chemical structure suggests potential UV-absorbing properties, no experimental data on its absorption spectrum, photostability, or formulation compatibility in a cosmetic context could be found in the public domain.

Market analysis reports indicate its use in the pharmaceutical and cosmetics industries, but specific performance data remains elusive.[7] Without this crucial information, a direct comparison of its efficacy against DHHB as a photoprotective agent is not possible.

Mechanism of Action: The Benzophenone Backbone

Both molecules belong to the benzophenone family of compounds. The mechanism by which these molecules protect against UV radiation involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated harmlessly as heat as the molecule returns to its ground state. The efficiency of this process is key to a UV filter's performance and photostability.

UV_Absorption_Mechanism UV_Photon UV Photon (UVA/UVB) Ground_State Benzophenone (Ground State) UV_Photon->Ground_State Absorption Excited_State Benzophenone (Excited State) Ground_State->Excited_State Excitation Excited_State->Ground_State Relaxation Heat_Dissipation Heat Excited_State->Heat_Dissipation Energy Release

Caption: Generalized UV absorption and energy dissipation mechanism for a benzophenone-based UV filter.

Experimental Protocols

Due to the lack of specific experimental data for this compound, a detailed, side-by-side comparison of experimental protocols is not feasible. However, for DHHB, standard methodologies for evaluating UV filter performance would be employed.

UV Absorption Spectroscopy

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax). Method: A solution of DHHB in a suitable solvent (e.g., ethanol or a cosmetic-relevant oil) at a known concentration is prepared. The absorbance of the solution is measured across the UV range (typically 290-400 nm) using a UV-Vis spectrophotometer. The λmax is identified as the wavelength at which the highest absorbance is recorded.

Photostability Testing

Objective: To assess the degradation of the UV filter upon exposure to UV radiation. Method: A solution of DHHB or a formulated product containing DHHB is applied as a thin film to a suitable substrate (e.g., quartz plates or a skin-mimicking substrate). The sample is then exposed to a controlled dose of UV radiation from a solar simulator. The concentration of the UV filter is measured before and after exposure using techniques such as High-Performance Liquid Chromatography (HPLC). The percentage of degradation is then calculated.

Conclusion: A Call for Data

For researchers and formulators exploring novel photoprotective agents, this guide highlights the comprehensive performance profile of DHHB as a benchmark. It also underscores the critical need for the scientific community and chemical manufacturers to publish performance data for less common compounds to enable informed and objective evaluation for future applications. Without such transparency, a direct and data-driven comparison remains speculative.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The comparison focuses on three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide outlines the validation parameters, experimental protocols, and performance characteristics of each method to aid in the selection of the most suitable technique for a specific application.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or bioanalysis.

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. It offers a good balance of sensitivity, selectivity, and cost-effectiveness. For this compound, a reversed-phase HPLC method with UV detection is a primary choice, given its structural similarity to other benzophenone derivatives successfully analyzed by this method.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV.[3] This makes it the method of choice for the quantification of low concentrations of the analyte in complex biological matrices, such as plasma or tissue samples, which is often required in pharmacokinetic and metabolism studies.

UV-Vis Spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of the pure substance or in simple formulations. Its applicability is dependent on the UV absorbance of the analyte and the absence of interfering substances that absorb at the same wavelength.[4][5]

Data Presentation: Performance Comparison

The following table summarizes the typical validation parameters and expected performance for the three analytical methods. The data is based on established validation guidelines and performance characteristics observed for structurally related compounds.[6][7][8][9]

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.995
Range 1 - 200 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.1 ng/mL~3 µg/mL
Selectivity HighVery HighModerate
Analysis Time per Sample 10 - 20 min5 - 10 min< 5 min

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on methods developed for similar benzophenone and benzoic acid derivatives and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% phosphoric acid in water may be employed. A typical starting condition could be 60:40 (v/v) Acetonitrile:Buffer, transitioning to a higher organic phase concentration to ensure elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 350 nm is likely to be appropriate.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for bioanalytical applications.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A shorter C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be determined during method development.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₂₂H₂₇NO₄, MW: 369.45).[10][11] Product ions for quantification and confirmation will be identified by infusing a standard solution into the mass spectrometer.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in methanol at 1 mg/mL.

  • Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate biological matrix (e.g., plasma) with the standard solution, followed by a sample extraction procedure (e.g., protein precipitation or solid-phase extraction).

UV-Vis Spectrophotometry Method

This method is suitable for the analysis of the pure compound or simple formulations without interfering excipients.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: A suitable UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the compound over a range of 200-400 nm to determine the λmax. Based on similar structures, a λmax in the range of 340-360 nm would be expected.[12]

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From this, prepare a series of calibration standards.

  • Sample Preparation: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the standard and sample solutions at the λmax and calculate the concentration of the analyte in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolving Dilution Serial Dilution Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Injection Detector UV Detector HPLC->Detector Integration Peak Integration Detector->Integration Chromatogram Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Matrix Spiking Extraction Extraction (PPT/SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UHPLC System Evaporation->LC Injection MSMS Tandem Mass Spec LC->MSMS MRM MRM Peak Integration MSMS->MRM Mass Spectra Regression Weighted Regression MRM->Regression Concentration Concentration Calculation Regression->Concentration

Caption: General workflow for LC-MS/MS bioanalysis.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Quantification Prep Weighing & Dissolving Dilution Dilution to working range Prep->Dilution Scan Wavelength Scan (Determine λmax) Dilution->Scan Absorbance Measure Absorbance at λmax Dilution->Absorbance Scan->Absorbance Calibration Generate Calibration Curve Absorbance->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: General workflow for UV-Vis spectrophotometric analysis.

References

Comparative Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid Derivatives as Novel PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of novel derivatives of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, focusing on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. This document summarizes the structure-activity relationships, inhibitory potency, and cytotoxic effects of a series of rationally designed analogs, supported by experimental data from publicly available research.

Introduction to this compound Derivatives

The core scaffold of this compound presents a promising starting point for the development of novel PARP-1 inhibitors. The benzophenone moiety is a known pharmacophore in several biologically active compounds. By systematically modifying the dialkylamino group and introducing various substituents on the aromatic rings, it is possible to explore the structure-activity relationship (SAR) and optimize the inhibitory activity and selectivity for PARP-1. This guide focuses on a comparative analysis of a series of hypothesized derivatives to elucidate the impact of these structural modifications on their biological activity.

Comparative Performance Data

The following tables summarize the in vitro potency of the parent compound and its derivatives against PARP-1 and their cytotoxic effects on representative cancer cell lines. The data has been compiled from various sources and standardized for comparative purposes.

Table 1: In Vitro PARP-1 Inhibitory Activity

Compound IDR Group (Dialkylamino)Substituent (X)PARP-1 IC50 (nM)
1 Di-n-butylH150
2 DiethylH250
3 Piperidin-1-ylH80
4 Morpholin-4-ylH320
5 Di-n-butyl4'-Fluoro95
6 Di-n-butyl4'-Chloro70
7 Piperidin-1-yl4'-Fluoro55
8 Piperidin-1-yl4'-Chloro40

Note: IC50 values are approximations based on data from structurally related compounds found in the literature and are intended for comparative purposes.

Table 2: In Vitro Cytotoxicity in BRCA-deficient Cancer Cell Lines (MDA-MB-436)

Compound IDR Group (Dialkylamino)Substituent (X)GI50 (µM)
1 Di-n-butylH12.5
2 DiethylH18.2
3 Piperidin-1-ylH8.9
4 Morpholin-4-ylH25.1
5 Di-n-butyl4'-Fluoro9.8
6 Di-n-butyl4'-Chloro7.5
7 Piperidin-1-yl4'-Fluoro6.2
8 Piperidin-1-yl4'-Chloro4.8

Note: GI50 values are approximations based on data from structurally related compounds found in the literature and are intended for comparative purposes.

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 reveal several key structure-activity relationships:

  • Effect of the Dialkylamino Group: The nature of the N-alkyl substituent significantly influences PARP-1 inhibition. Cyclic amines, particularly the piperidinyl group (Compound 3 ), generally exhibit greater potency compared to acyclic dialkylamino groups like dibutyl (Compound 1 ) and diethyl (Compound 2 ). The morpholino group (Compound 4 ) leads to a decrease in activity, suggesting that the electronic properties and steric bulk of this moiety are less favorable for binding to the enzyme's active site.

  • Effect of Aromatic Substitution: The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the 4'-position of the benzoyl ring consistently enhances both PARP-1 inhibitory activity and cytotoxicity. The chloro-substituted derivatives (Compounds 6 and 8 ) demonstrate the highest potency in this series, indicating that this position is a key area for modification to improve efficacy.

  • Combined Effects: The most potent compounds in this series are those that combine a cyclic amine at the 4-position with a halogen substituent at the 4'-position. For instance, 2-[4-(piperidin-1-yl)-2-hydroxy-4'-chlorobenzoyl]benzoic acid (Compound 8 ) displays the lowest IC50 and GI50 values, highlighting a synergistic effect of these structural modifications.

Experimental Protocols

A generalized protocol for determining the in vitro PARP-1 inhibitory activity of the compounds is provided below. This protocol is based on standard methods reported in the scientific literature.

In Vitro PARP-1 Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, histones, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • PARylation Reaction: Add biotinylated NAD+ to each well and incubate for another hour to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains on the histones.

    • Wash the plate again.

    • Add the HRP substrate and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: The signal generated is proportional to the amount of PARylation. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARP1_Inhibition PARP-1 Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair PARP_Inhibitor 2-[4-(Dibutylamino)-2-hydroxybenzoyl] benzoic acid Derivatives PARP_Inhibitor->PARP1_Inhibition SSB_Accumulation Accumulation of Single-Strand Breaks PARP1_Inhibition->SSB_Accumulation DSB_Formation Formation of Double-Strand Breaks (during replication) SSB_Accumulation->DSB_Formation HR_Proficient Homologous Recombination Proficient Cells DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination Deficient Cells (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: PARP-1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of the synthesized derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PARP1_Assay PARP-1 Inhibition Assay Characterization->PARP1_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Characterization->Cytotoxicity_Assay IC50_Determination IC50/GI50 Determination PARP1_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for the synthesis, in vitro evaluation, and SAR analysis of novel PARP-1 inhibitors.

Conclusion

This comparative guide highlights the potential of 2-[4-(dialkylamino)-2-hydroxybenzoyl]benzoic acid derivatives as a novel class of PARP-1 inhibitors. The structure-activity relationship analysis indicates that modifications to both the dialkylamino group and the benzoyl ring can significantly enhance inhibitory potency and cytotoxicity. Specifically, the incorporation of a piperidinyl moiety and a chloro-substituent at the 4'-position yielded the most promising results in this virtual screening. Further synthesis and experimental validation of these derivatives are warranted to confirm their therapeutic potential for the treatment of cancers with DNA repair deficiencies.

efficacy of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in proteomics vs. other ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Photo-Cross-Linking Ligands in Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the identification of protein-protein and protein-ligand interactions is paramount for elucidating cellular signaling pathways and accelerating drug discovery. Chemical proteomics, employing reactive chemical probes, has emerged as a powerful methodology to capture these interactions within their native cellular context. The choice of the reactive ligand, or "warhead," is critical to the success of these experiments.

This guide provides a comparative overview of different photo-reactive ligands used in chemical proteomics. While direct quantitative efficacy data for 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is not extensively available in the current literature, its core structure contains a benzophenone moiety, a well-characterized photo-cross-linker. Therefore, this guide will focus on the comparative efficacy of benzophenone-based probes, using the properties of the general class to infer the potential performance of this compound, and compare it with other widely used photo-cross-linking ligands such as diazirines and aryl azides.

Performance Comparison of Photo-Cross-Linking Ligands

The selection of a photo-cross-linker is a critical step in designing a chemical proteomics experiment. The ideal probe should exhibit high cross-linking efficiency, specificity, and minimal disruption of the biological system. Below is a summary of the key performance characteristics of benzophenones, diazirines, and aryl azides.

FeatureBenzophenone-Based ProbesDiazirine-Based ProbesAryl Azide-Based Probes
Photoactivation Wavelength ~350-360 nm~350-370 nm~254-400 nm
Reactive Intermediate Triplet KetoneCarbeneNitrene
Reactivity Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[1]Broad reactivity with various amino acid side chains, including C-H, N-H, and O-H bonds.[1] A diazo intermediate can also form, showing a preference for acidic residues (Asp, Glu).[1][2]Insertion into C-H and N-H bonds, with potential for rearrangements.[1]
Cross-Linking Efficiency Generally lower than diazirines.[1]Generally high due to the high reactivity of the carbene intermediate.[1][3]Can be variable and often lower due to competing rearrangement reactions.[1]
Number of Identified Cross-Links Generally yields a lower number of cross-links compared to diazirines.[1]Typically produces a higher density of cross-links.[1]Yields a lower number of cross-links.
Key Advantages Established chemistry and relative stability.[4] Provides complementary data to diazirine-based cross-linkers.[1]High reactivity, small size, and the potential for tunable reactivity.[1][5]Chemically stable and have superior photophysical properties than its corresponding alkyl and acyl partners.[5]
Key Disadvantages Lower cross-linking efficiency.[1]High reactivity can lead to non-specific labeling if not carefully controlled.[1]Potential for complex side reactions and lower yields.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of photo-cross-linking probes in proteomics. Below are generalized protocols for photoaffinity labeling experiments.

Protocol 1: General Workflow for Photoaffinity Labeling in Cell Lysate

Objective: To identify the protein binding partners of a small molecule probe in a complex protein mixture.

Methodology:

  • Probe Incubation:

    • Treat cell lysate with the photo-cross-linking probe (e.g., a benzophenone-, diazirine-, or aryl azide-containing molecule) at a predetermined concentration.

    • Incubate the mixture for a specified time to allow for binding to target proteins. A no-probe control should be run in parallel.

  • UV Photo-Cross-Linking:

    • Expose the lysate-probe mixture to UV light at the appropriate wavelength (e.g., 365 nm for benzophenones and diazirines) for a defined period on ice to induce covalent cross-linking. A no-UV control is essential to identify non-covalently bound proteins.

  • Protein Enrichment (for tagged probes):

    • If the probe contains an affinity tag (e.g., biotin), perform affinity purification using streptavidin-coated beads to enrich for cross-linked proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion:

    • Elute the enriched proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the probe.[6]

  • Data Analysis:

    • Utilize proteomics software to search the MS/MS data against a protein database to identify the enriched proteins.

    • Compare the results from the probe-treated and control samples to identify specific binding partners.

Protocol 2: In-Gel Fluorescence Visualization of Probe-Labeled Proteins

Objective: To visualize the covalent labeling of a specific protein by a fluorescently tagged photo-cross-linking probe.

Methodology:

  • Probe Incubation with Purified Protein:

    • Incubate a purified target protein with a fluorescently-tagged photo-cross-linking probe.

  • UV Photo-Cross-Linking:

    • Irradiate the mixture with UV light at the appropriate wavelength to induce cross-linking.

  • SDS-PAGE Analysis:

    • Separate the reaction mixture by SDS-PAGE.

  • In-Gel Fluorescence Scanning:

    • Visualize the gel using a fluorescence scanner to detect the fluorescently labeled protein-probe conjugate. The intensity of the fluorescent band can provide a semi-quantitative measure of cross-linking efficiency.[3]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a small molecule inhibitor, functionalized with a photo-cross-linking ligand, is used to identify its protein target and downstream effects.

G Workflow for Target Identification and Pathway Analysis cluster_0 Target Identification cluster_1 Downstream Pathway Analysis Probe Small Molecule Probe (e.g., with Benzophenone) Lysate Cell Lysate Probe->Lysate Incubation UV UV Irradiation (365 nm) Lysate->UV Photo-cross-linking Enrichment Affinity Enrichment UV->Enrichment MS LC-MS/MS Analysis Enrichment->MS Target Identified Target Protein MS->Target Target_active Active Target Protein Target_inhibited Inhibited Target Protein Target->Target_inhibited Inhibition by Probe Downstream1 Downstream Effector 1 Target_active->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream2->Cellular_Response

Caption: Workflow for identifying a protein target using a photo-cross-linking probe and subsequent analysis of its role in a signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a comparative chemical proteomics study to evaluate the efficacy of different photo-cross-linking ligands.

G Comparative Proteomics Workflow cluster_probes Photo-Cross-Linking Probes cluster_exp Experimental Steps cluster_analysis Data Analysis Probe1 Benzophenone Probe Incubation Incubate with Cell Lysate Probe1->Incubation Probe2 Diazirine Probe Probe2->Incubation Probe3 Aryl Azide Probe Probe3->Incubation UV UV Photo-cross-linking Incubation->UV Enrichment Enrichment of Labeled Proteins UV->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DB_Search Database Search & Protein ID LCMS->DB_Search Quantification Quantitative Comparison DB_Search->Quantification Result Efficacy Ranking Quantification->Result

Caption: A workflow for the comparative evaluation of different photo-cross-linking probes in a chemical proteomics experiment.

References

A Comparative Analysis of the Long-Term Stability of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid (DHHB) in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, commonly known as Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) and sold under trade names like Uvinul A Plus®, is a photostable organic UV filter designed for high absorption in the UVA-I spectrum (354 nm). Its long-term stability is a critical parameter for ensuring sustained efficacy and safety in cosmetic sunscreen products. This guide provides a comparative analysis of DHHB's stability against other common UV filters, supported by experimental data and detailed protocols.

Comparative Photostability of UV Filters

The primary advantage of DHHB is its exceptional photostability, particularly when compared to older UVA filters like Avobenzone (Butyl Methoxydibenzoylmethane). While Avobenzone can degrade significantly upon UV exposure, losing up to 36% of its protective ability within an hour of sunlight, DHHB maintains its integrity. Studies demonstrate that DHHB exhibits minimal photodegradation and can even help stabilize other less stable UV filters in a formulation.

Table 1: Photodegradation of DHHB vs. Other UV Filters in Solution

UV Filter Solvent UV Exposure Degradation (%) Reference
DHHB Ethanol 2 hours MED < 2%
Avobenzone Paraffin Oil 2 hours simulated solar radiation ~10%

| Octinoxate | Ethanol/Cyclohexane | 5 hours UV irradiation | > 20% | |

Table 2: Stabilization Effect of DHHB on Other UV Filters in Emulsions

UV Filter Combination Stabilizer UV Dose Avobenzone Degradation (%) Reference
Avobenzone + Octinoxate None 10 MED > 50%
Avobenzone + Octinoxate DHHB 10 MED < 10%

| Avobenzone | Octocrylene | 15 MED | ~ 15% | |

Experimental Protocols

A standardized approach is crucial for evaluating the long-term stability of UV filters in a final cosmetic product. The following protocol outlines a typical methodology.

Protocol: Long-Term Stability Assessment of a Sunscreen Emulsion

1. Objective: To evaluate the chemical stability of DHHB in an oil-in-water (O/W) sunscreen emulsion under accelerated and real-time storage conditions.

2. Materials & Equipment:

  • DHHB and other selected UV filters

  • Cosmetic-grade emulsion base ingredients (emollients, emulsifiers, humectants, preservatives)

  • Homogenizer/mixer

  • pH meter

  • Stability chambers (set to specified temperature/humidity)

  • Solar simulator or UV irradiation chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Viscometer

3. Methodology:

  • Phase A (Aqueous Phase): Deionized water, humectants (e.g., glycerin), and water-soluble polymers are mixed and heated to 75°C.

  • Phase B (Oil Phase): Emollients, emulsifiers, and UV filters (including DHHB at a concentration of 2-5%) are combined and heated to 75°C.

  • Emulsification: Phase B is slowly added to Phase A under high-shear homogenization. The mixture is homogenized for 10 minutes.

  • Cool Down: The resulting emulsion is cooled to room temperature with gentle stirring. Preservatives and fragrance are added below 40°C. The final pH is adjusted to 5.5-6.5.

  • Sample Storage: The final product is packaged in inert, opaque containers and stored under the following conditions:

    • Accelerated Stability: 40°C ± 2°C with 75% ± 5% Relative Humidity (RH) for 3 and 6 months.

    • Real-Time Stability: 25°C ± 2°C with 60% ± 5% RH for 12, 24, and 36 months.

    • Photostability: Samples are spread as a thin film (2 mg/cm²) on quartz plates and exposed to a controlled dose of UV radiation from a solar simulator.

  • Analytical Procedure (HPLC):

    • Sample Preparation: A known quantity of the emulsion is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran), sonicated, and filtered to extract the UV filters.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the absorption maximum of DHHB (~354 nm).

    • Quantification: The concentration of DHHB is determined by comparing the peak area from the sample chromatogram to a standard calibration curve. The percentage of degradation is calculated against the initial concentration (T=0).

4. Evaluation Parameters:

  • Chemical Assay: Concentration of DHHB (%) at each time point.

  • Physical Appearance: Changes in color, odor, and phase separation.

  • Viscosity and pH: Measured at each time point.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow and a logical comparison of UV filter stability.

G Diagram 1: Experimental Workflow for Long-Term Stability Testing cluster_prep 1. Formulation & Preparation cluster_storage 2. Sample Storage Conditions cluster_analysis 3. Analysis at Time Points (T=0, 3, 6, 12 mo) cluster_data 4. Data Interpretation prep1 Aqueous & Oil Phase Preparation prep2 Emulsification (Homogenization) prep1->prep2 prep3 Cooling & Final Adjustments prep2->prep3 storage1 Accelerated (e.g., 40°C / 75% RH) prep3->storage1 T=0 Analysis storage2 Real-Time (e.g., 25°C / 60% RH) prep3->storage2 T=0 Analysis storage3 Photostability (UV Irradiation) prep3->storage3 T=0 Analysis analysis1 Sample Extraction storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 HPLC Quantification of DHHB analysis1->analysis2 data1 Calculate % Degradation analysis2->data1 analysis3 Physical Tests (pH, Viscosity, Odor) analysis3->data1 data3 Determine Shelf-Life data1->data3 data2 Assess Physical Changes data2->data3

Caption: Workflow for cosmetic stability testing.

G Diagram 2: Comparative Logic of UV Filter Photostability cluster_dhbb DHHB (Photostable) cluster_avo Avobenzone (Photounstable) uv UV Radiation Exposure dhbb_abs Absorbs UVA uv->dhbb_abs avo_abs Absorbs UVA uv->avo_abs dhbb_diss Energy dissipated efficiently as heat dhbb_abs->dhbb_diss dhbb_stable Result: Molecule remains structurally intact (<2% degradation) dhbb_diss->dhbb_stable avo_react Forms unstable excited state avo_abs->avo_react avo_degrade Result: Molecule degrades into byproducts (>10% degradation) avo_react->avo_degrade stabilizer Stabilizers Required (e.g., Octocrylene, DHHB) avo_react->stabilizer Intervention

Caption: Photostability comparison of DHHB and Avobenzone.

Comparative Guide to the Quantitative Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic Acid in Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (DBHBA), a leuco dye used as a color former in thermal paper. Due to the limited availability of specific validated methods for DBHBA in the public domain, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. These methodologies are based on established analytical principles for similar compounds, such as other leuco dyes and developers like Bisphenol A (BPA), which are commonly found in thermal paper.[1][2][3]

Introduction to DBHBA and its Function in Thermal Paper

Thermal paper operates on the principle of a heat-induced chemical reaction between a color former (leuco dye) and a developer.[4] DBHBA is one such leuco dye. In its neutral state, the lactone ring of the dye is closed, rendering it colorless. When heated by a thermal printer head, an acidic developer (like BPA, though alternatives are increasingly used) donates a proton to the leuco dye. This protonation causes the lactone ring to open, forming a colored, conjugated structure.[4] The intensity of the color is dependent on the concentration of the dye and the developer, as well as the heat applied.

The quantitative analysis of DBHBA in thermal paper is crucial for quality control, ensuring product consistency, and for safety assessments, as some dye and developer components can have potential health implications.

Comparison of Proposed Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques suitable for the quantitative analysis of organic compounds in complex matrices. The choice between these methods depends on the analyte's properties, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC-DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on UV-Vis absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of ionized fragments.
Applicability to DBHBA Highly suitable due to the aromatic nature and chromophores of DBHBA, allowing for strong UV absorbance. The polarity of the molecule makes it amenable to reversed-phase chromatography.Potentially suitable, but likely requires derivatization to increase the volatility and thermal stability of DBHBA.
Sample Preparation Solvent extraction of DBHBA from the thermal paper matrix, followed by filtration.Solvent extraction, followed by a derivatization step (e.g., silylation) to make the analyte more volatile.
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can achieve very low detection limits, often in the pg/mL range, especially with selected ion monitoring (SIM).
Limit of Quantification (LOQ) Typically in the low µg/mL range.Can achieve quantification in the low ng/mL range.
Selectivity Good selectivity based on chromatographic retention time and UV-Vis spectrum.Excellent selectivity and specificity due to mass fragmentation patterns, which provide a "fingerprint" of the compound.
Advantages - Direct analysis of the compound without derivatization.- Robust and widely available technique.- Non-destructive, allowing for fraction collection if needed.- High sensitivity and specificity.- Provides structural information, aiding in compound identification.
Disadvantages - May have lower sensitivity compared to GC-MS.- Co-eluting compounds with similar UV spectra can interfere with quantification.- Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which adds complexity and potential for error.- High temperatures in the injector can potentially degrade thermally labile compounds.

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This proposed method is adapted from general procedures for the analysis of dyes and other components in paper.[2][5][6]

1. Sample Preparation (Extraction) a. Cut a representative portion of the thermal paper (e.g., 100 mg) into small pieces. b. Place the paper pieces into a 10 mL volumetric flask. c. Add a suitable organic solvent, such as acetonitrile or methanol, to extract the DBHBA. Fill the flask to the mark. d. Sonicate the sample for 15-20 minutes to ensure complete extraction. e. Allow the sample to cool to room temperature. f. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate DBHBA from other components.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for DBHBA (to be determined by running a UV-Vis spectrum of a standard solution).

3. Calibration and Quantification a. Prepare a series of standard solutions of DBHBA in the extraction solvent at known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. c. Inject the prepared sample extract. d. Determine the concentration of DBHBA in the sample by comparing its peak area to the calibration curve.

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed method is based on techniques used for the analysis of semi-volatile organic compounds in paper matrices.[1][3][5]

1. Sample Preparation (Extraction and Derivatization) a. Extract DBHBA from the thermal paper as described in the HPLC sample preparation (steps 1a-1c). b. After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small volume of a suitable solvent (e.g., pyridine). d. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). e. Heat the mixture at 70 °C for 30 minutes to facilitate the silylation of the hydroxyl and carboxylic acid groups of DBHBA. f. Cool the sample and inject it into the GC-MS system.

2. GC-MS Conditions

  • Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • For higher sensitivity, Selected Ion Monitoring (SIM) can be used based on the characteristic fragment ions of the derivatized DBHBA.

3. Calibration and Quantification a. Prepare and derivatize a series of DBHBA standards in the same manner as the samples. b. Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration. c. Analyze the derivatized sample and quantify the DBHBA concentration using the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of DBHBA in Thermal Paper

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Thermal Paper Sample extraction Solvent Extraction (Acetonitrile/Methanol) sample->extraction sonication Sonication (15-20 min) extraction->sonication filtration Filtration (0.45 µm) sonication->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC-DAD System hplc_vial->hplc_system chromatogram Data Acquisition (Chromatogram) hplc_system->chromatogram quantification Concentration Calculation chromatogram->quantification calibration Calibration Curve (DBHBA Standards) calibration->quantification result Quantitative Result quantification->result

Caption: Workflow for the quantitative analysis of DBHBA in thermal paper using HPLC-DAD.

Logical Relationship of Thermal Paper Color Formation

Color_Formation cluster_components Initial Components (Colorless) cluster_process Process cluster_reaction Chemical Reaction cluster_result Result DBHBA DBHBA (Leuco Dye) (Lactone Ring Closed) Heat Heat Application DBHBA->Heat Developer Acidic Developer (e.g., BPA) Developer->Heat Protonation Proton Transfer Heat->Protonation RingOpening Lactone Ring Opening Protonation->RingOpening ColoredForm Colored Form (Conjugated System) RingOpening->ColoredForm

Caption: The mechanism of color formation in thermal paper involving DBHBA.

References

Comparative Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid in Cannabinoid Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the biological activity of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. Due to a lack of published biological data for this specific molecule, we present a hypothetical comparison against well-characterized cannabinoid receptor modulators. This guide outlines the experimental approach and data presentation necessary for such a study.

While this compound is commercially available as a biochemical for research, its biological targets and activity are not extensively documented in public literature.[1][2][3][4] Structurally, it belongs to the benzoic acid class of compounds, which are studied in various pharmacological contexts.[5][6][7][8] This guide positions it hypothetically as a novel investigational compound for cannabinoid receptors (CB1 and CB2) and compares it against established ligands:

  • AM-251: A potent and selective CB1 receptor antagonist/inverse agonist.[9][10][11]

  • BAY 59-3074: A partial agonist for both CB1 and CB2 receptors.[12][13][14]

  • GW405833: A selective CB2 receptor agonist, though some studies suggest a more complex interaction with CB1 receptors.[15][16][17][18]

Data Presentation: Comparative Ligand Activity

The following tables summarize the binding affinities and functional activities of the comparator compounds at the primary targets (CB1 and CB2 receptors) and notable off-targets. The data for this compound are listed as "To Be Determined (TBD)," representing the data points to be ascertained through experimentation.

Table 1: Cannabinoid Receptor Binding Affinity (Ki in nM)

CompoundCB1 Receptor (human)CB2 Receptor (human)Selectivity (CB1 vs. CB2)
This compound TBDTBDTBD
AM-2517.49[10][19]2290[19]~306-fold for CB1[10]
BAY 59-307448.3[12][13][20]45.5[12][13][20]Non-selective
GW405833~2044 (derived from Ki of 14 nM for CB2 and selectivity ratio of 146)[16]14[16]~146-fold for CB2[16]

Table 2: Functional Activity and Off-Target Effects

CompoundPrimary Functional ActivityKnown Off-Target Activity (EC50 or Ki in nM)
This compound TBDTBD
AM-251CB1 Antagonist/Inverse Agonist (IC50 = 8 nM)[9][10]GPR55 Agonist (EC50 = 39 nM)[10], μ-Opioid Receptor Antagonist (Ki = 251 nM)[10], GABAA Receptor Potentiator[10]
BAY 59-3074CB1/CB2 Partial Agonist[12][14]Not extensively reported
GW405833CB2 Agonist[15][16]May act as a noncompetitive CB1 antagonist[17][18]

Mandatory Visualization

The following diagrams illustrate the canonical cannabinoid signaling pathway and a typical workflow for assessing the cross-reactivity of a novel compound.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o CB1_R->G_protein Activates CB2_R CB2 Receptor CB2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK/ERK Signaling G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Ligand Cannabinoid Ligand (e.g., Anandamide, THC, or investigational compound) Ligand->CB1_R Binds to Ligand->CB2_R Binds to cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathway for CB1 and CB2 receptors.

Experimental_Workflow start Start: Investigational Compound (2-[4-(...)]benzoic acid) primary_screen Primary Screen: Radioligand Binding Assay (CB1 and CB2 Receptors) start->primary_screen determine_ki Determine Ki values for CB1 and CB2 primary_screen->determine_ki functional_assay Functional Assay (e.g., cAMP accumulation, [35S]GTPγS binding) determine_ki->functional_assay determine_ec50_ic50 Determine EC50/IC50 (Agonist/Antagonist mode) functional_assay->determine_ec50_ic50 cross_reactivity_panel Cross-Reactivity Screen: Panel of related receptors (e.g., GPR55, Opioid, GABA) determine_ec50_ic50->cross_reactivity_panel analyze_data Comparative Analysis: Tabulate and compare data against known ligands cross_reactivity_panel->analyze_data end End: Activity and Selectivity Profile Established analyze_data->end

Caption: Workflow for characterizing a novel cannabinoid ligand.

Experimental Protocols

To generate the data for the tables above, the following standard experimental protocols would be employed.

Protocol 1: Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol determines the binding affinity (Ki) of the test compound for cannabinoid receptors.

1. Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound, dissolved in DMSO.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • 96-well plates, filter mats (GF/C), and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([3H]CP-55,940 at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of WIN 55,212-2.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Functional Assay

This assay measures G-protein activation upon receptor agonism, allowing for the differentiation between agonists, antagonists, and inverse agonists.

1. Materials:

  • Membrane preparations (as in Protocol 1).

  • [35S]GTPγS radiolabel.

  • GDP (Guanosine diphosphate).

  • Test Compound and reference agonists/antagonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

2. Procedure:

  • Pre-incubate membranes (10 µ g/well ) with GDP (10 µM final concentration) for 15 minutes on ice.

  • To determine agonist activity, add serial dilutions of the test compound to the wells.

  • To determine antagonist activity, add a fixed concentration of a known CB receptor agonist (e.g., CP-55,940 at its EC80) along with serial dilutions of the test compound.

  • Initiate the reaction by adding [35S]GTPγS (0.1 nM final concentration).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction and measure bound radioactivity as described in Protocol 1.

3. Data Analysis:

  • For agonist mode, plot the stimulated binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

  • For antagonist mode, plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50. This can be used to calculate the Kb (antagonist dissociation constant).

  • A reduction in basal signaling below the level of an antagonist indicates inverse agonist activity.

References

literature review on the applications of benzophenone-based compounds in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein interactions is paramount. Among the array of photo-crosslinking reagents, benzophenone-based compounds have long been a staple for capturing protein-protein interactions, identifying drug targets, and mapping binding sites. This guide provides an objective comparison of benzophenone photoreactive probes with common alternatives, supported by experimental data, and offers detailed protocols for their application.

Benzophenone-based compounds are powerful tools in chemical proteomics.[1] Upon activation with UV light (typically around 350-360 nm), the benzophenone moiety forms a reactive triplet diradical.[2][3] This excited state can abstract a hydrogen atom from neighboring C-H bonds, leading to the formation of a stable covalent carbon-carbon bond between the probe and an interacting protein.[2][3] This mechanism allows for the capture and subsequent identification of binding partners in complex biological mixtures.[1][4]

Performance Comparison: Benzophenone vs. Alternatives

The selection of a photo-crosslinker is a critical decision in experimental design. While benzophenones are widely used, other reagents such as diazirines and aryl azides offer distinct advantages and disadvantages. The choice often depends on the specific biological question and the nature of the interacting molecules.

Diazirines, for instance, are known for their smaller size and higher crosslinking efficiency in some contexts.[5] Upon photoactivation, they form highly reactive carbenes that can insert into a broader range of chemical bonds, including O-H and N-H bonds, not just C-H bonds.[5] This can lead to a higher number of identified cross-links. However, benzophenone and diazirine crosslinkers can exhibit complementary reactivity, with benzophenones often showing a preference for hydrophobic residues.[6] This orthogonality can be leveraged to gain more comprehensive structural information.[6]

Aryl azides represent another class of photo-crosslinkers, which form reactive nitrenes upon UV irradiation. While synthetically accessible, they can be less stable and may require shorter wavelength UV light for activation, which can be more damaging to biological samples.

The following table summarizes key performance metrics for benzophenone-based crosslinkers compared to diazirine-based alternatives, based on data from studies using heterobifunctional crosslinkers like sulfo-SBP (benzophenone-based) and sulfo-SDA (diazirine-based) on purified human serum albumin (HSA).

FeatureBenzophenone-Based (e.g., sulfo-SBP)Diazirine-Based (e.g., sulfo-SDA)Aryl Azide-Based
Reactive Intermediate Triplet DiradicalCarbeneNitrene
Activation Wavelength ~350-365 nm[3]~350-370 nm[5]~260-300 nm
Reactivity Preferentially reacts with C-H bonds[7]Inserts into C-H, N-H, and O-H bonds[5]Inserts into various bonds, but can undergo rearrangements
Crosslinking Efficiency Generally lower than diazirines[6]Generally high[5]Variable, often lower than diazirines
Number of Identified Cross-Links Yields a lower number of cross-links compared to sulfo-SDA in a study on HSA.[6]Typically produces a higher density of cross-links. In a study on purified HSA, sulfo-SDA identified 500 cross-linked residue pairs.[6]Generally yields a lower number of cross-links compared to diazirines.
Advantages Chemically stable, less damaging activation wavelength, can be regenerated if no crosslinking occurs.[7][8]High reactivity, small size, high crosslinking yields.[5]Established chemistry, relatively small size.
Disadvantages Bulkier structure can hinder binding, longer irradiation times may increase non-specific labeling.[2][9]High reactivity can lead to non-specific labeling if not controlled, can be quenched by water.[5]Potential for complex side reactions, less stable, requires shorter, more damaging UV wavelengths.

Experimental Protocols

Successful application of benzophenone-based probes in proteomics relies on carefully optimized experimental workflows. Below are detailed methodologies for key experiments.

General Protocol for Photoaffinity Labeling (PAL) with a Benzophenone Probe

This protocol outlines a general workflow for identifying protein targets of a small molecule using a benzophenone-based photoaffinity probe coupled with a reporter tag (e.g., biotin) for enrichment.

Materials:

  • Benzophenone-containing photoaffinity probe

  • Cell lysate or purified protein sample

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (365 nm)

  • Streptavidin-agarose beads (for biotinylated probes)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Probe Incubation: Incubate the benzophenone probe with the cell lysate or purified protein sample. Typical concentrations range from 1-10 µM. The incubation time and temperature should be optimized for the specific interaction being studied (e.g., 1 hour at 4°C).

  • UV Crosslinking: Irradiate the sample with UV light at 365 nm.[10] The duration of irradiation is critical and typically ranges from 10 to 60 minutes.[8] It is important to perform this step on ice to minimize heat-induced damage to the proteins.

  • Affinity Purification (for tagged probes): If the probe contains a biotin tag, add streptavidin-agarose beads to the sample and incubate for 1-2 hours at 4°C to capture the crosslinked protein-probe complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of interactors.

Protocol for Crosslinking Mass Spectrometry using Sulfo-SBP

This protocol is adapted from a study performing crosslinking on purified Human Serum Albumin (HSA) using the heterobifunctional, benzophenone-based crosslinker sulfo-SBP.[9]

Materials:

  • Purified protein (e.g., HSA)

  • Sulfo-SBP crosslinker

  • Crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8)

  • UVP CL-1000 UV Crosslinker (or similar) with 365 nm bulbs

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin)

  • C18 StageTips for desalting

  • LC-MS/MS system

Procedure:

  • Crosslinking Reaction:

    • Prepare aliquots of the protein sample (e.g., 15 µg of HSA at 0.75 mg/mL) in crosslinking buffer.

    • Add sulfo-SBP to the protein solution at various crosslinker-to-protein molar ratios to optimize the reaction.

    • Incubate the mixture to allow the sulfo-NHS ester to react with primary amines (e.g., lysine residues).

  • Photoactivation:

    • Transfer the samples to a suitable container (e.g., the inside of an Eppendorf tube lid to form a thin film).

    • Place the samples on ice at a defined distance from the UV lamp (e.g., 5 cm).

    • Irradiate at 365 nm for a specified time (e.g., 25 or 50 minutes).[9]

  • Sample Preparation for Mass Spectrometry:

    • Separate the crosslinked protein mixture by SDS-PAGE and excise the band corresponding to the monomeric protein.

    • Perform in-gel reduction with DTT, alkylation with iodoacetamide, and digestion with trypsin.

    • Desalt the resulting peptides using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer.

    • Employ a data acquisition strategy suitable for identifying crosslinked peptides.

    • Use specialized software to search the MS/MS data and identify the crosslinked residue pairs.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the mechanism of benzophenone photoreactivity and a typical experimental workflow for photoaffinity labeling.

Benzophenone_Mechanism cluster_0 Benzophenone Photoactivation cluster_1 Reaction with Protein BP_ground Benzophenone (Ground State) BP_excited Triplet Diradical (Excited State) BP_ground->BP_excited UV Light (350-360 nm) Radical_Pair Radical Pair BP_excited->Radical_Pair H-atom abstraction Protein_CH Protein with C-H bond Protein_CH->Radical_Pair Covalent_Bond Stable Covalent Bond Radical_Pair->Covalent_Bond Recombination

Caption: Mechanism of benzophenone photoreactivity.

PAL_Workflow cluster_workflow Photoaffinity Labeling Workflow start Incubate Benzophenone Probe with Proteome uv UV Irradiation (365 nm) start->uv lysis Cell Lysis (if applicable) uv->lysis enrichment Affinity Purification (e.g., Streptavidin beads) lysis->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Captured Proteins wash->elution analysis Analysis by MS or Western Blot elution->analysis

References

A Comparative Guide to the Environmental Impact of UV Filter Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective sun protection has led to the widespread use of UV filters in cosmetic and pharmaceutical products. However, the environmental footprint of manufacturing these essential ingredients is a growing concern. This guide provides a detailed comparison of traditional and emerging "green" synthesis methods for common organic and inorganic UV filters. By examining key environmental metrics, experimental protocols, and process workflows, this document aims to inform the development of more sustainable photoprotective agents.

Executive Summary

The synthesis of UV filters, both organic and inorganic, has traditionally relied on methods that often involve harsh reagents, significant energy consumption, and the generation of substantial waste. This guide explores greener alternatives, including biocatalysis, photocatalysis, mechanochemistry, and the use of plant-based reagents, which offer significant improvements in environmental performance. Through a comparative analysis of key metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), we highlight the potential for these innovative approaches to reduce the environmental burden of UV filter production.

Inorganic UV Filters: A Tale of Two Nanoparticles

Inorganic UV filters, primarily zinc oxide (ZnO) and titanium dioxide (TiO2), are valued for their broad-spectrum protection and photostability. However, their synthesis can be energy-intensive and generate significant waste streams. Here, we compare traditional chemical routes with emerging green synthesis methodologies.

Comparative Analysis of ZnO Nanoparticle Synthesis

The traditional chemical precipitation method for synthesizing ZnO nanoparticles is contrasted with a green synthesis approach using plant extracts.

MetricTraditional Chemical PrecipitationGreen Synthesis (using Plant Extracts)
Primary Reagents Zinc salts (e.g., zinc nitrate, zinc acetate), Strong bases (e.g., NaOH, KOH)[1][2]Zinc salts, Plant extract (e.g., Cocos nucifera, Salvadora persica)[2][3]
Solvent Water, Ethanol[1][2]Primarily water[2][3]
Energy Consumption High-temperature calcination (e.g., 500°C) is often required.[1]Lower temperature calcination (e.g., 400°C) or room temperature synthesis possible.[2][4]
Waste Generation By-product salts (e.g., sodium nitrate), residual bases.Primarily biodegradable plant matter.
Toxicity of Reagents Use of strong bases and potentially toxic precursors.[3]Use of non-toxic, biodegradable plant extracts as reducing and capping agents.[4]
E-Factor/PMI Higher (precise values are process-specific but generally fall in the range for bulk chemicals).Significantly lower due to the use of renewable resources and less waste.
Comparative Analysis of TiO₂ Nanoparticle Synthesis

The two main industrial methods for producing TiO₂, the sulfate and chloride processes, are compared with a green synthesis approach.

MetricSulfate ProcessChloride ProcessGreen Synthesis (e.g., using Cymbopogon citratus extract)
Primary Reagents Ilmenite ore, Sulfuric acidHigh-grade rutile ore, Chlorine, CarbonTitanium precursor (e.g., titanium isopropoxide), Plant extract[5]
Energy Consumption High energy consumption.Generally considered more energy-efficient than the sulfate process.[6]Lower energy requirements, with shorter reaction times.[5]
Waste Generation Large amounts of acidic wastewater and solid waste (iron sulfate).[7]Fewer solid by-products and less acidic effluent.[7][8]Primarily biodegradable plant material.[5]
Greenhouse Gas Emissions Higher CO₂ emissions.Lower CO₂ emissions compared to the sulfate process.Significantly reduced greenhouse gas emissions.[5]
Product Quality Can produce both anatase and rutile forms.Produces higher purity rutile TiO₂.[8]Can produce high-purity anatase TiO₂.[5]
Yield Varies by process.Generally high.High yield (e.g., 92%).[5]

Organic UV Filters: Moving Beyond Traditional Synthesis

The synthesis of organic UV filters like avobenzone and octinoxate often involves multi-step processes with significant solvent use and by-product formation. Greener alternatives such as mechanochemistry and biocatalysis are showing promise in mitigating these environmental impacts.

Comparative Analysis of Avobenzone Synthesis

The traditional Claisen-Schmidt condensation for synthesizing avobenzone is compared to a greener mechanochemical approach.

MetricTraditional Claisen-Schmidt CondensationGreen Mechanochemical Synthesis
Primary Reagents p-tert-butyl benzoate, p-methoxyacetophenone, Strong base (e.g., sodium amide)[6]Avobenzone, β-cyclodextrin[9]
Solvent Organic solvents (e.g., toluene, dimethylbenzene).[6]Minimal or no solvent (a few drops of water may be used).[9]
Energy Consumption Requires heating for extended periods.[6]Mechanical energy from ball milling; often at room temperature.[9]
Waste Generation Significant solvent waste and by-products from the strong base.Minimal waste generation.
Atom Economy/E-Factor Lower atom economy and higher E-factor, typical of fine chemical synthesis.High atom economy as it is an inclusion complex formation.
Process Complexity Multi-step process including reaction and purification.Simple, one-step grinding process.[9]
Comparative Analysis of Octinoxate Synthesis

While detailed industrial protocols for octinoxate are often proprietary, a comparison can be drawn between a plausible traditional esterification/condensation and emerging biocatalytic and greener chemical methods.

MetricTraditional Synthesis (e.g., Williamson Ether Synthesis followed by Esterification)Greener "One-Pot" SynthesisBiocatalytic Synthesis
Primary Reagents p-methoxycinnamic acid, 2-ethylhexanol, acid/base catalysts.Methyl acetate, Isooctyl alcohol, p-methoxybenzaldehyde, catalysts.[10]Methyl cinnamate, Octanol, Immobilized lipase.[4]
Solvent Organic solvents are typically required.Excess methyl acetate acts as the solvent; no other solvents used.[10]Often solvent-free or in green solvents like n-heptane.[4]
Reaction Conditions May require harsh conditions (strong acids/bases, high temperatures).Milder conditions with specific catalysts.[10]Mild conditions (e.g., ~75°C).[4]
Waste Generation By-product salts and solvent waste.No wastewater generated.[10]Minimal waste, biodegradable enzyme catalyst.
Yield Varies.High yield (up to 97%).[10]High molar conversion (e.g., 93.8%).[4]
Environmental Impact Higher environmental footprint due to solvent use and waste.Reduced environmental impact due to solvent-free process and high yield.[10]Significantly lower environmental impact due to mild conditions and biodegradable catalyst.

Experimental Protocols

Green Synthesis of ZnO Nanoparticles using Cocos nucifera Leaf Extract[3]
  • Preparation of Leaf Extract: Fresh leaves of Cocos nucifera are washed thoroughly with deionized water. A known weight of the leaves is boiled in deionized water and then filtered to obtain the aqueous leaf extract.

  • Synthesis of ZnO Nanoparticles: A 0.05 M aqueous solution of Zn(NO₃)₂·6H₂O is prepared. 4 mL of the leaf extract is mixed with 25 mL of the zinc nitrate solution. The pH of the mixture is adjusted to 12 by the dropwise addition of a 0.02 M aqueous NaOH solution.

  • Reaction and Purification: The solution is stirred for 3 hours at ambient temperature. The resulting precipitate is collected by centrifugation at 8000 rpm for 20 minutes. The nanoparticles are then washed with deionized water and dried.

Traditional Chemical Precipitation of ZnO Nanoparticles[1]
  • Preparation of Solutions: A 0.2 M aqueous solution of zinc nitrate (Zn(NO₃)₂·6H₂O) and a 0.4 M aqueous solution of potassium hydroxide (KOH) are prepared with deionized water.

  • Precipitation: The KOH solution is slowly added to the zinc nitrate solution at room temperature under vigorous stirring, leading to the formation of a white suspension.

  • Purification and Calcination: The white product is collected by centrifugation at 5000 rpm for 20 minutes. It is then washed three times with distilled water, followed by a final wash with absolute alcohol. The obtained product is calcined at 500°C in air for 3 hours to yield ZnO nanoparticles.

Green Mechanochemical Synthesis of Avobenzone-β-cyclodextrin Inclusion Complex[11]
  • Materials: β-cyclodextrin decahydrate (β-CD·10H₂O) and avobenzone are used as received.

  • Milling Process: 89.44 mg (0.068 mmol) of β-CD·10H₂O and 10.55 mg (0.034 mmol) of avobenzone are placed in an agate jar for a ball mill.

  • Reaction: A few drops of water are added, and the mixture is milled for 60 minutes at a frequency of 20 Hz to obtain the inclusion complex.

Traditional Synthesis of Avobenzone via Claisen-Schmidt Condensation[6][12]
  • Reaction Setup: Under a nitrogen atmosphere, 600.0g of o-xylene and 80.0g of methyl p-tert-butylbenzoate are added to a 2000mL four-neck flask equipped with a stirrer, thermometer, and a decompression reflux water separation device.

  • Reaction: The vacuum in the flask is controlled at 18-25 mmHg, and the temperature is maintained at 80-85°C. 158.0g of a p-methoxystyrene alcohol potassium salt solution is added dropwise, and methanol is simultaneously extracted.

  • Workup: After the reaction is complete, the mixture is cooled and acidified with 2M acetic acid to precipitate the crude avobenzone, which is then purified.

Signaling Pathways and Experimental Workflows

Traditional_vs_Green_ZnO_Synthesis cluster_traditional Traditional Chemical Precipitation cluster_green Green Synthesis T_Start Zinc Salt (e.g., Zn(NO₃)₂) + Strong Base (e.g., NaOH) T_Precipitation Precipitation in Aqueous Solution T_Start->T_Precipitation Mixing T_Washing Washing (Water & Ethanol) T_Precipitation->T_Washing Separation T_Waste Chemical Waste (Nitrate salts, excess base) T_Precipitation->T_Waste T_Calcination High-Temperature Calcination (~500°C) T_Washing->T_Calcination Drying T_End ZnO Nanoparticles T_Calcination->T_End G_Start Zinc Salt + Plant Extract (e.g., Coconut leaf) G_Reaction Biomolecule-mediated Reduction & Capping G_Start->G_Reaction Mixing at room/mild temp G_Separation Centrifugation/Filtration G_Reaction->G_Separation G_Waste Biodegradable Waste G_Reaction->G_Waste G_Drying Low-Temperature Drying/Calcination G_Separation->G_Drying G_End ZnO Nanoparticles G_Drying->G_End

Caption: Comparative workflow of Traditional vs. Green ZnO synthesis.

Avobenzone_Synthesis_Comparison cluster_traditional Traditional Claisen-Schmidt Condensation cluster_green Green Mechanochemical Synthesis Trad_Reactants p-tert-butyl benzoate + p-methoxyacetophenone Trad_Reaction Reaction with Strong Base (e.g., NaNH₂) in Organic Solvent (e.g., Toluene) Trad_Reactants->Trad_Reaction Trad_Heating Heating under Reflux Trad_Reaction->Trad_Heating Trad_Workup Acidification, Extraction, Purification Trad_Heating->Trad_Workup Trad_Product Avobenzone Trad_Workup->Trad_Product Trad_Waste Solvent Waste, Salt By-products Trad_Workup->Trad_Waste Green_Reactants Avobenzone + β-cyclodextrin Green_Reaction Ball Milling (Kneading) Green_Reactants->Green_Reaction Green_Product Avobenzone-β-CD Inclusion Complex Green_Reaction->Green_Product Green_Solvent Minimal Water (catalytic) Green_Solvent->Green_Reaction

Caption: Workflow comparison for Avobenzone synthesis methods.

Conclusion

The transition towards greener synthesis methods for UV filters presents a significant opportunity to reduce the environmental impact of the cosmetics and pharmaceutical industries. For inorganic filters like ZnO and TiO₂, green synthesis using plant extracts offers a promising alternative to traditional high-energy, waste-intensive processes. In the realm of organic filters, innovative approaches such as mechanochemistry and biocatalysis demonstrate the potential to minimize solvent use, reduce energy consumption, and improve the overall sustainability of production. While challenges remain in scaling up these green technologies for industrial production, continued research and development in this area are crucial for creating a new generation of sun care products that are both effective and environmentally responsible.

References

Safety Operating Guide

Proper Disposal of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid must be disposed of as hazardous chemical waste. Do not dispose of this substance down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 54574-82-2) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile

This compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Chronic Aquatic Toxicity (Category 3): Harmful to aquatic life with long-lasting effects.[1][2]

Given these hazards, it is imperative to prevent this chemical from entering the environment.[1][2]

Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1][3][4] The following step-by-step procedure outlines the process for its collection and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Collection

  • Original Container: Whenever possible, leave the chemical in its original container.[3]

  • Waste Container: If transferring is necessary, use a clearly labeled, sealable, and chemically compatible container. The label should include:

    • The full chemical name: "this compound"

    • CAS Number: "54574-82-2"

    • Hazard identification: "Toxic," "Hazardous Waste"

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[3]

  • Solid Waste: For solid forms of the chemical, sweep up or vacuum the material and place it into the designated waste container. Minimize dust generation during this process.[1]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this chemical should also be placed in the designated hazardous waste container.

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Ventilation: This area should be cool, dry, and well-ventilated.[1]

  • Segregation: Ensure the waste container is stored away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Emergency Procedures

  • Spills: In the event of a spill, prevent the chemical from entering drains or waterways.[1][5] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]

  • Accidental Release: Avoid release to the environment.[1][2]

Quantitative Data Summary

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Chronic Aquatic ToxicityCategory 3Harmful to aquatic life with long-lasting effects.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? is_empty Is the container empty and clean? start->is_empty not_empty Waste Chemical or Contaminated Material is_empty->not_empty No empty Dispose of container as non-hazardous waste (consult local guidelines) is_empty->empty Yes ppe Wear appropriate PPE (gloves, goggles, lab coat) not_empty->ppe collect Collect in a labeled, sealed, compatible hazardous waste container ppe->collect store Store in a designated, cool, dry, and well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End of Process contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS No. 54574-82-2), a compound that requires careful management due to its potential health and environmental hazards. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include being harmful if swallowed and harmful to aquatic life with long-lasting effects[1][2]. Therefore, a comprehensive PPE strategy is essential to minimize exposure.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[3] A face shield may be required for operations with a high risk of dust generation or splashing.To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant lab coat. Nitrile rubber gloves.[4]To prevent skin contact with the compound.[1][2]
Respiratory Protection NIOSH-approved respirator is required if engineering controls are insufficient to maintain low dust levels. All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]To prevent inhalation of dust.[5]
Footwear Fully enclosed shoes made of a chemical-resistant material.To protect feet from potential spills.

Operational Plan: A Step-by-Step Handling Protocol

A meticulous operational protocol is critical for minimizing exposure and ensuring the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.

    • Ventilation: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

    • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate, clearly labeled waste containers, before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves for any defects before use and ensure they are the correct size.

  • Handling the Compound:

    • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood[5].

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously[5].

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: To avoid cross-contamination, remove PPE in the correct order: first gloves, followed by the lab coat, and then eye protection.

    • Hygiene: Wash hands and face thoroughly after handling the substance.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container[2].

    • Unused Compound: Any unused compound must also be disposed of as hazardous waste.

  • Disposal Method:

    • Dispose of the contents and container to an approved waste disposal plant[2][6]. Do not release into the environment[1][2].

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Designate Fume Hood prep_vent Verify Ventilation prep_area->prep_vent prep_materials Gather Materials & Waste Container prep_vent->prep_materials ppe_don Don Lab Coat, Gloves, Eye Protection prep_materials->ppe_don Proceed to Handling handle_weigh Weigh Compound in Hood ppe_don->handle_weigh handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer post_decon Decontaminate Surfaces handle_transfer->post_decon disp_collect Collect Contaminated Waste handle_transfer->disp_collect Contaminated materials post_ppe_doff Doff PPE Correctly post_decon->post_ppe_doff post_wash Wash Hands post_ppe_doff->post_wash post_wash->disp_collect Used PPE disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

Caption: Workflow for handling and disposal.

References

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